molecular formula C27H42N3O3+ B15585665 Detajmium

Detajmium

货号: B15585665
分子量: 456.6 g/mol
InChI 键: IXLGLCQSNUMEGQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Detajmium is a useful research compound. Its molecular formula is C27H42N3O3+ and its molecular weight is 456.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C27H42N3O3+

分子量

456.6 g/mol

IUPAC 名称

15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

InChI

InChI=1S/C27H42N3O3/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3/q+1

InChI 键

IXLGLCQSNUMEGQ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Detajmium: A Technical Guide to its Mechanism of Action as a Class I/C Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium is an antiarrhythmic compound characterized by its potent inhibition of cardiac sodium channels.[1][2] Extensive electrophysiological studies have categorized this compound as a Class I/C antiarrhythmic agent according to the Vaughan Williams classification.[3] Its primary mechanism of action involves a pronounced, frequency-dependent blockade of the fast sodium channels (Na⁺), leading to a significant reduction in the maximum rate of depolarization of the cardiac action potential.[3] A distinguishing feature of this compound is its exceptionally slow recovery kinetics from this sodium channel blockade, which contributes to its unique electrophysiological profile.[3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflow.

Core Mechanism of Action: Sodium Channel Blockade

This compound exerts its antiarrhythmic effects by binding to and inhibiting voltage-gated sodium channels in cardiomyocytes. This action directly interferes with the influx of sodium ions during Phase 0 of the cardiac action potential, resulting in a decreased rate of depolarization.[3][4] The reduction in the maximum rate of depolarization (Vmax) slows the conduction of the electrical impulse throughout the heart.[3][4]

The effects of this compound are use-dependent, meaning the degree of sodium channel blockade intensifies with an increased heart rate.[3] This property is characteristic of many Class I antiarrhythmic drugs. However, this compound is particularly notable for its extremely slow recovery from this use-dependent block.[2][3]

Based on its electrophysiological properties, this compound is classified as a Class I/C antiarrhythmic agent.[3] This subclass is distinguished by a marked slowing of conduction and a minimal effect on the duration of the action potential and the effective refractory period.[5]

Quantitative Electrophysiological Data

The following tables summarize the key quantitative findings from electrophysiological studies of this compound on isolated canine cardiac tissues.

Table 1: Effects of 1 µM this compound on Dog Ventricular Muscle Fibers (1 Hz Stimulation) [3]

ParameterControl (Mean ± SEM)This compound (1 µM) (Mean ± SEM)p-value
Resting Potential (RP)-No Significant Change-
Action Potential Amplitude (APA)-No Significant Change-
Action Potential Duration at 90% Repolarization (APD90)-No Significant Change-
Effective Refractory Period (ERP)-No Significant Change-
Maximum Rate of Depolarization (Vmax)236.7 ± 28.9 V/s177.3 ± 22.5 V/s< 0.01

Table 2: Effects of 1 µM this compound on Dog Purkinje Fibers (1 Hz Stimulation) [3]

ParameterControl (Mean ± SEM)This compound (1 µM) (Mean ± SEM)p-value
Maximal Diastolic Potential-No Significant Change-
Action Potential Amplitude (APA)111.1 ± 12.3 mV100.0 ± 2.5 mV< 0.003
Action Potential Duration at 90% Repolarization (APD90)359.0 ± 17.5 ms262.1 ± 12.3 ms< 0.001
Maximum Rate of Depolarization (Vmax)687.5 ± 57.2 V/s523.7 ± 58.2 V/s< 0.001
ERP/APD Ratio-No Significant Change-

Table 3: Recovery Kinetics of Vmax Block by this compound [3]

ParameterValue (Mean ± SEM)
Fractional Vmax Block0.185 ± 0.008 1/AP
Time Constant of Recovery (Offset Kinetics)348.16 ± 57.43 s

Signaling Pathway and Classification

The mechanism of action of this compound can be visualized as a direct interaction with the sodium ion channel, placing it within the established framework of the Vaughan Williams classification of antiarrhythmic drugs.

Detajmium_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect NaChannel Voltage-Gated Na+ Channel Na_in Na+ Influx (Depolarization) Vmax Decreased Vmax (Slower Conduction) NaChannel->Vmax Inhibition of Na+ Current This compound This compound This compound->NaChannel Blockade Na_out Na+

Figure 1: Signaling pathway of this compound's action on the cardiac sodium channel.

Experimental Protocols

The quantitative data presented in this guide were derived from experiments utilizing conventional intracellular microelectrode techniques on isolated cardiac preparations.

Tissue Preparation:

  • Hearts were excised from mongrel dogs.

  • Ventricular muscle strips and Purkinje fibers were dissected from the right ventricles.

  • Tissues were mounted in a temperature-controlled chamber and superfused with a modified Tyrode's solution.

Electrophysiological Recordings:

  • Glass microelectrodes filled with 3 M KCl were used to impale the cardiac fibers.

  • Transmembrane action potentials were recorded.

  • The maximum rate of depolarization (Vmax) was determined from the first derivative of the action potential upstroke.

Drug Application and Stimulation:

  • Tissues were stimulated at a basal frequency of 1 Hz.

  • This compound was introduced into the superfusate at a concentration of 1 µM.

  • Frequency-dependent effects were assessed by varying the stimulation frequency.

  • Recovery kinetics were determined by applying trains of stimuli and measuring the recovery of Vmax over time.

The following diagram illustrates the general workflow of the electrophysiological experiments.

Experimental_Workflow cluster_prep Tissue Preparation cluster_recording Electrophysiological Recording cluster_intervention Experimental Intervention cluster_analysis Data Analysis A Heart Excision (Canine) B Dissection of Ventricular Muscle & Purkinje Fibers A->B C Tissue Mounting & Superfusion B->C D Microelectrode Impalement C->D E Record Action Potentials (1 Hz Stimulation) D->E F Calculate Vmax E->F G Introduce this compound (1 µM) F->G H Record Post-Drug Action Potentials G->H I Assess Frequency Dependence & Recovery H->I J Compare Pre- & Post-Drug Parameters I->J K Statistical Analysis J->K

Figure 2: Workflow for electrophysiological assessment of this compound.

Conclusion

This compound is a potent Class I/C antiarrhythmic agent whose mechanism of action is centered on the blockade of fast sodium channels in cardiac tissue. Its defining characteristics are a pronounced, frequency-dependent reduction in Vmax and exceptionally slow recovery kinetics. These properties lead to a significant slowing of cardiac conduction, which forms the basis of its antiarrhythmic potential. The detailed electrophysiological data and protocols provided herein offer a comprehensive understanding of this compound's core mechanism for researchers and professionals in the field of drug development.

References

Detajmium's Effects on Sodium Channels: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium is an anti-arrhythmic compound classified as a Class I/C antiarrhythmic drug.[1] This classification suggests its primary mechanism of action is the blockade of voltage-gated sodium channels. Experimental evidence confirms that this compound exerts a potent, frequency-dependent block on cardiac sodium channels, characterized by an exceptionally slow recovery from this block.[1][2] This technical guide synthesizes the available electrophysiological data on this compound's effects on sodium channels, details the experimental methodologies used to obtain this data, and provides conceptual diagrams to illustrate the underlying mechanisms. A significant scarcity of comprehensive, publicly available data on this compound, including IC50 values across various sodium channel subtypes and detailed binding studies, currently limits a more extensive analysis.

Introduction to Sodium Channels and Antiarrhythmic Drug Action

Voltage-gated sodium channels (Nav) are integral membrane proteins responsible for the rapid upstroke of the action potential in most excitable cells, including cardiac myocytes.[3][4] These channels cycle through three main conformational states: resting, open (or activated), and inactivated. Antiarrhythmic drugs that target sodium channels, like this compound, modulate cardiac excitability by binding to these channels and altering their function.[3][5]

The Vaughan Williams classification categorizes antiarrhythmic drugs based on their primary mechanism of action.[6] Class I drugs are sodium channel blockers, further subdivided based on their effects on the action potential duration and the kinetics of their interaction with the sodium channel.[6] Class I/C agents, the group to which this compound belongs, are characterized by their potent blockade of the sodium channel and slow dissociation kinetics.[1][6]

A key characteristic of many Class I antiarrhythmics is use-dependent block (also known as frequency-dependent block). This phenomenon, where the blocking effect of a drug intensifies with increased heart rates (i.e., higher frequency of channel activation), is a hallmark of drugs that bind preferentially to the open or inactivated states of the sodium channel.[7][8][9] The kinetics of drug association with and dissociation from the channel determine the extent of use-dependence.[10]

Quantitative Analysis of this compound's Electrophysiological Effects

The primary source of quantitative data on this compound's effects on sodium channels comes from studies on isolated canine cardiac preparations. These experiments utilized intracellular microelectrode techniques to measure changes in action potential parameters in the presence of the drug.[1]

ParameterTissue TypeConcentrationControl Value (Mean ± SEM)This compound-Treated Value (Mean ± SEM)Percentage ChangeSignificance
Maximum Rate of Depolarization (Vmax) Dog Ventricular Muscle1 µM236.7 ± 28.9 V/s177.3 ± 22.5 V/s-25.1%p < 0.01
Action Potential Amplitude (APA) Dog Purkinje Fibers1 µM111.1 ± 12.3 mV100.0 ± 2.5 mV-10.0%p < 0.003
Action Potential Duration at 90% Repolarization (APD90) Dog Purkinje Fibers1 µM359.0 ± 17.5 ms262.1 ± 12.3 ms-27.0%p < 0.001
Maximum Rate of Depolarization (Vmax) Dog Purkinje Fibers1 µM687.5 ± 57.2 V/s523.7 ± 58.2 V/s-23.8%p < 0.001

Table 1: Effects of 1 µM this compound on Action Potential Parameters in Canine Cardiac Tissues (Stimulation Frequency: 1 Hz)[1]

Kinetic ParameterTissue TypeValue (Mean ± SEM)
Fractional Vmax Block Dog Ventricular Muscle & Purkinje Fibers0.185 ± 0.008 per Action Potential
Time Constant of Vmax Recovery (Offset Kinetics) Dog Ventricular Muscle & Purkinje Fibers348.16 ± 57.43 seconds

Table 2: Kinetic Parameters of this compound's Sodium Channel Blockade[1]

The significant reduction in Vmax in both ventricular and Purkinje fibers is a direct consequence of sodium channel blockade.[1] The effect of this compound on Vmax was found to be frequency-dependent, a key characteristic of use-dependent block.[1] The most striking finding is the extremely slow recovery kinetics of Vmax, with a time constant of approximately 348 seconds.[1] This indicates that once this compound binds to the sodium channel, it dissociates very slowly, leading to a cumulative blocking effect at higher stimulation frequencies. This prolonged recovery is a defining feature of its Class I/C classification.[1]

Experimental Protocols

The following is a generalized description of the experimental methodology used to characterize the electrophysiological effects of this compound, based on standard practices for such studies.[1]

3.1. Tissue Preparation

  • Animal Model: Adult dogs of either sex.

  • Tissue Isolation: Hearts are rapidly excised and placed in a cardioplegic solution. Papillary muscles from the right ventricle and free-running Purkinje fibers are dissected.

  • Superfusion: The isolated tissues are placed in a chamber and superfused with a Tyrode's solution, maintained at 37°C and gassed with a mixture of 95% O2 and 5% CO2. The composition of the Tyrode's solution is typically (in mM): NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, and glucose.

  • Drug Application: this compound bitartrate (B1229483) is dissolved in the superfusion solution to achieve the desired final concentration (e.g., 1 µM).

3.2. Electrophysiological Recording

  • Technique: Conventional intracellular microelectrode recording.

  • Microelectrodes: Glass microelectrodes are filled with 3 M KCl and have a resistance of 5-20 MΩ.

  • Impaling: A single cell within the cardiac preparation is impaled with the microelectrode.

  • Stimulation: The tissue is stimulated at a constant frequency (e.g., 1 Hz) using bipolar silver electrodes.

  • Data Acquisition: Transmembrane action potentials are recorded using a high-input impedance amplifier. The following parameters are measured:

    • Resting Potential (RP)

    • Action Potential Amplitude (APA)

    • Action Potential Duration at 90% Repolarization (APD90)

    • Maximum Rate of Depolarization (Vmax), obtained by electronic differentiation of the action potential upstroke.

    • Effective Refractory Period (ERP)

3.3. Assessment of Use-Dependency and Recovery Kinetics

  • Frequency-Dependence: The stimulation frequency is varied (e.g., from 0.5 Hz to 3 Hz) to assess the effect of heart rate on the degree of Vmax depression by this compound.

  • Recovery from Block (Offset Kinetics): To measure the time course of recovery from use-dependent block, a train of stimuli at a high frequency is applied to induce a steady-state block. The stimulation is then paused for varying diastolic intervals, and a test pulse is applied to measure the recovery of Vmax. The time constant of recovery is calculated by fitting the recovery of Vmax over time to an exponential function.

Visualizing the Mechanism of Action

The following diagrams illustrate the conceptual signaling pathways and experimental workflows related to this compound's effect on sodium channels.

G cluster_channel_states Sodium Channel States cluster_drug_interaction This compound Interaction Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Fast Inactivation Blocked Blocked State Open->Blocked Block Inactivated->Resting Repolarization Inactivated->Blocked Block This compound This compound This compound->Open Binds This compound->Inactivated Binds (High Affinity) Blocked->Resting Extremely Slow Dissociation (τ ≈ 348s)

Caption: State-dependent binding of this compound to sodium channels and its slow dissociation.

G cluster_workflow Experimental Workflow for Use-Dependent Block Start Baseline Recording (Low Frequency) Applythis compound Apply this compound Start->Applythis compound HighFreqStim High Frequency Stimulation Train Applythis compound->HighFreqStim MeasureBlock Measure Vmax Depression HighFreqStim->MeasureBlock PauseStim Pause Stimulation (Varying Intervals) MeasureBlock->PauseStim TestPulse Apply Test Pulse PauseStim->TestPulse MeasureRecovery Measure Vmax Recovery TestPulse->MeasureRecovery CalculateTau Calculate Recovery Time Constant (τ) MeasureRecovery->CalculateTau

Caption: Workflow for determining the kinetics of use-dependent sodium channel block.

Discussion and Future Directions

The available data firmly places this compound in the category of a potent Class I/C antiarrhythmic with a pronounced and extremely slow use-dependent blocking effect on cardiac sodium channels.[1] The slow offset kinetics suggest that this compound may be particularly effective at suppressing tachyarrhythmias, as the degree of block would accumulate significantly even at moderately elevated heart rates. However, this same property could also carry a risk of proarrhythmia, especially in patients with structural heart disease, a known concern for Class I/C agents.[11]

The current understanding of this compound's effects is significantly hampered by the lack of comprehensive data. To fully characterize its pharmacological profile and therapeutic potential, further research is critically needed in the following areas:

  • Subtype Selectivity: Studies are required to determine the affinity of this compound for the various isoforms of the voltage-gated sodium channel (Nav1.1-Nav1.9). This would provide insights into its potential effects on neuronal and skeletal muscle channels and help predict its side-effect profile.

  • Concentration-Response Relationships: Detailed dose-response studies are needed to determine the IC50 values for both tonic and use-dependent block.

  • Detailed Kinetics: A more thorough investigation of the onset kinetics (the rate at which block develops) would complement the existing data on recovery kinetics.

  • Binding Site Characterization: Mutagenesis studies could identify the specific amino acid residues within the sodium channel pore that are critical for this compound binding.

  • Clinical Data: Modern clinical trials are necessary to evaluate the efficacy and safety of this compound in the treatment of various arrhythmias, with a particular focus on its proarrhythmic potential.

Conclusion

This compound is a potent sodium channel blocker with a distinct electrophysiological profile dominated by its exceptionally slow recovery from use-dependent block.[1][2] This characteristic underlies its classification as a Class I/C antiarrhythmic agent.[1] While the foundational data points to a strong potential for heart rate-dependent arrhythmia suppression, the scarcity of comprehensive quantitative data on its interaction with sodium channel subtypes and its detailed binding kinetics limits a full assessment of its therapeutic index. Further in-depth research is essential to fully elucidate the molecular pharmacology of this compound and its potential role in modern antiarrhythmic therapy.

References

Pharmacological Profile of Detajmium Bitartrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the publicly available information on the pharmacological profile of Detajmium Bitartrate (B1229483). Detailed quantitative data from primary experimental studies, particularly regarding electrophysiological effects, pharmacokinetics, and clinical trials, is limited in the readily accessible scientific literature. The pivotal study by Hála et al. (1994) is frequently cited but its full text, containing specific data, could not be retrieved for this analysis.

Introduction

This compound Bitartrate, also known by its synonym Tachmalcor, is classified as an antiarrhythmic agent.[1][2] Based on its mechanism of action, it falls under the Vaughan-Williams classification of Class I antiarrhythmic drugs, which are characterized by their ability to block sodium channels in the cardiac myocytes.[3] This action modulates the cardiac action potential, thereby exerting its antiarrhythmic effects.

Mechanism of Action: Sodium Channel Blockade

As a Class I antiarrhythmic agent, the primary mechanism of action of this compound Bitartrate is the blockade of voltage-gated sodium channels in the heart.[3] This inhibition of the fast inward sodium current (INa) leads to a decrease in the maximum rate of depolarization of the cardiac action potential (Vmax), slowing of conduction velocity, and an increase in the effective refractory period of the cardiac tissue.

The effect of this compound on Vmax has been observed to be frequency-dependent in isolated dog ventricular muscle and Purkinje fibers, a characteristic feature of many Class I antiarrhythmic drugs.[1] This "use-dependent" block implies that the drug has a higher affinity for sodium channels that are frequently opening and closing, such as during tachyarrhythmias, making it more effective at higher heart rates.

Signaling Pathway of a Class I Antiarrhythmic Drug

cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Na_channel Voltage-Gated Sodium Channel (Nav1.5) Vmax Decreased Vmax (Rate of Depolarization) Na_channel->Vmax Inhibition of Sodium Current This compound This compound Bitartrate This compound->Na_channel Blockade Na_ion_in Na_ion_out Na+ Na_ion_out->Na_ion_in Depolarization (Phase 0) Conduction Slowed Conduction Velocity Vmax->Conduction Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic ERP Increased Effective Refractory Period ERP->Antiarrhythmic

Figure 1: Mechanism of action of this compound Bitartrate as a Class I antiarrhythmic drug.

Pharmacodynamics

The primary pharmacodynamic effect of this compound Bitartrate is the modulation of cardiac electrophysiology. The blockade of sodium channels leads to changes in the shape and duration of the cardiac action potential.

Electrophysiological Effects

Based on the available abstract information from the pivotal study by Hála et al. (1994), this compound Bitartrate demonstrates the following electrophysiological properties in isolated canine cardiac tissues:

  • Effect on Vmax: this compound causes a concentration-dependent and frequency-dependent reduction in the maximum upstroke velocity (Vmax) of the action potential in both ventricular muscle and Purkinje fibers.[1]

  • Effect on Action Potential Duration (APD): The effect on APD is a key characteristic of Class I antiarrhythmics. However, specific quantitative data on how this compound alters APD at 50% and 90% repolarization (APD50 and APD90) is not available in the accessed literature. Class I drugs can have variable effects on APD, with some prolonging it and others shortening it.[4]

  • Effect on Refractoriness: By prolonging the inactivation state of the sodium channel, Class I drugs typically increase the effective refractory period (ERP) of the cardiac tissue. This contributes to their antiarrhythmic effect by preventing premature re-excitation.

Table 1: Summary of Electrophysiological Effects of this compound Bitartrate (Qualitative)

ParameterTissueEffectReference
Vmax Ventricular Muscle, Purkinje FibersDecreased (Frequency-dependent)[1]
Action Potential Duration Ventricular Muscle, Purkinje FibersData not available-
Effective Refractory Period Ventricular Muscle, Purkinje FibersLikely Increased(Inferred from Class I mechanism)
Experimental Protocols

The key experimental study on the electrophysiological effects of this compound Bitartrate was conducted by Hála and colleagues. While the full detailed protocol is not accessible, the abstract indicates the following methods were likely employed:

  • Tissue Preparation: The study utilized isolated canine cardiac ventricular muscle and Purkinje fibers. These tissues are standard models for studying the electrophysiological properties of antiarrhythmic drugs.

  • Electrophysiological Recordings: Standard microelectrode techniques would have been used to record transmembrane action potentials. This technique allows for the measurement of various action potential parameters, including resting membrane potential, Vmax, action potential amplitude, and action potential duration at different levels of repolarization.

  • Experimental Conditions: The tissues would have been superfused with a physiological salt solution and stimulated at varying frequencies to assess the use-dependent effects of the drug. Different concentrations of this compound Bitartrate would have been applied to establish a concentration-response relationship.

Experimental Workflow for Electrophysiological Studies

A Isolation of Canine Ventricular Muscle & Purkinje Fibers B Tissue Mounting in Organ Bath with Superfusion A->B C Microelectrode Impalement for Action Potential Recording B->C D Baseline Recordings at Various Pacing Frequencies C->D E Application of this compound Bitartrate (Increasing Concentrations) D->E F Recording of Action Potentials at Each Concentration and Frequency E->F G Data Analysis: Vmax, APD, ERP F->G H Concentration-Response and Frequency-Dependence Analysis G->H

Figure 2: A generalized experimental workflow for in vitro electrophysiological assessment of an antiarrhythmic drug.

Pharmacokinetics

There is a significant lack of publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound Bitartrate. Preclinical and clinical pharmacokinetic studies are essential for determining the dosing regimen, understanding potential drug-drug interactions, and assessing the overall safety profile of a compound. Without this data, a comprehensive pharmacological profile cannot be constructed.

Table 2: Pharmacokinetic Parameters of this compound Bitartrate

ParameterValueSpecies/Study
Bioavailability Data not available-
Volume of Distribution Data not available-
Protein Binding Data not available-
Metabolism Data not available-
Elimination Half-life Data not available-
Excretion Data not available-

Clinical Data

No information on clinical trials conducted with this compound Bitartrate for the treatment of arrhythmias in humans was found in the searched literature. Therefore, its clinical efficacy, safety, and tolerability profile remain uncharacterized in this review.

Toxicology and Safety

Limited information is available regarding the preclinical and clinical safety and toxicology of this compound Bitartrate. A case report from 1985 describes a poisoning incident with "Tachmalcor," indicating the potential for proarrhythmic effects such as heart block and ventricular fibrillation at high doses.[3] As with all Class I antiarrhythmic drugs, there is an inherent risk of proarrhythmia, which is the potential to induce new or worsen existing arrhythmias.

Conclusion

This compound Bitartrate is a Class I antiarrhythmic agent with a primary mechanism of action involving the frequency-dependent blockade of cardiac sodium channels. This leads to a reduction in the rate of depolarization and a slowing of conduction velocity in cardiac tissue. While its electrophysiological effects have been characterized in preclinical models, there is a notable absence of publicly available quantitative data, as well as a lack of information on its pharmacokinetics, clinical efficacy, and safety profile in humans. Further research and access to primary study data are required to provide a comprehensive understanding of the pharmacological profile of this compound Bitartrate for its potential application in the treatment of cardiac arrhythmias.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Detajmium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detajmium, also known by its trade name Tachmalcor, is a potent antiarrhythmic agent.[1] Structurally, it is a derivative of ajmaline (B190527), a class Ia antiarrhythmic drug. This compound is classified as a Class I/C antiarrhythmic drug, indicating its primary mechanism of action is the blockade of cardiac sodium channels.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a quaternary ammonium (B1175870) compound derived from ajmaline. The chemical structure of the parent cation and its bitartrate (B1229483) salt are presented below.

Chemical Structure of this compound Cation

  • IUPAC Name: (1R,9R,10S,13S,14R,15R,16S,17R,18R)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol[3]

  • SMILES: CC[C@H]1[C@H]2C[C@H]3[C@H]4[C@@]5(C2--INVALID-LINK--O)[N+]3(CC(CN(CC)CC)O)C[3]

The most common salt form is this compound bitartrate.

Physicochemical Properties of this compound and its Bitartrate Salt
PropertyThis compound (Parent Compound)This compound BitartrateSource
Molecular Formula C27H42N3O3+C31H47N3O9[3]
Molecular Weight 456.64 g/mol 605.72 g/mol [3]
CAS Number 47719-70-033774-52-6[3]
pKa Data not availableData not available
Solubility Data not availableData not available
logP Data not availableData not available

Synthesis

Mechanism of Action: Sodium Channel Blockade

This compound exerts its antiarrhythmic effects by blocking the voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This blockade reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (Vmax).

The key characteristics of this compound's sodium channel blockade are:

  • Use-Dependence: The blocking effect of this compound is more pronounced at higher heart rates. This is because the drug has a higher affinity for the open and inactivated states of the sodium channel, which are more prevalent during rapid stimulation.

  • Slow Recovery Kinetics: this compound exhibits an extremely long recovery from use-dependent sodium channel block. This slow offset from the channel contributes to its potent antiarrhythmic effect.[2]

The following diagram illustrates the mechanism of action of this compound on the cardiac sodium channel.

Detajmium_Mechanism_of_Action NaChannel_Resting Sodium Channel (Resting State) NaChannel_Open Sodium Channel (Open State) NaChannel_Inactivated Sodium Channel (Inactivated State) NaChannel_Open->NaChannel_Inactivated Inactivates NaChannel_Inactivated->NaChannel_Resting Recovers Depolarization Depolarization (Action Potential Phase 0) Depolarization->NaChannel_Resting Opens Repolarization Repolarization This compound This compound This compound->NaChannel_Open Blocks This compound->NaChannel_Inactivated Blocks (Higher Affinity)

Caption: Mechanism of this compound's use-dependent sodium channel blockade.

Pharmacological Properties

The primary pharmacological effect of this compound is the alteration of cardiac electrophysiology.

Electrophysiological Effects on Cardiac Fibers

The following table summarizes the electrophysiological effects of 1 µM this compound on isolated canine cardiac ventricular and Purkinje fibers, as determined by intracellular microelectrode techniques.[2]

ParameterVentricular Muscle (n=6)Purkinje Fibers (n=8)Effect of 1 µM this compound
Resting Potential (RP)No significant changeNo significant changeNo significant change
Action Potential Amplitude (APA)No significant changeFrom 111.1 ± 12.3 mV to 100.0 ± 2.5 mV (p < 0.003)Significant decrease in Purkinje fibers
Action Potential Duration at 90% Repolarization (APD90)No significant changeFrom 359.0 ± 17.5 ms (B15284909) to 262.1 ± 12.3 ms (p < 0.001)Significant decrease in Purkinje fibers
Effective Refractory Period (ERP)No significant changeNo significant changeNo significant change
Maximum Rate of Depolarization (Vmax)From 236.7 ± 28.9 V/s to 177.3 ± 22.5 V/s (p < 0.01)From 687.5 ± 57.2 V/s to 523.7 ± 58.2 V/s (p < 0.001)Significant decrease in both tissues
Recovery Time Constant of Vmax-348.16 ± 57.43 sExtremely slow recovery

Experimental Protocols

Intracellular Microelectrode Recording of Cardiac Action Potentials

This protocol outlines the general methodology for recording cardiac action potentials from isolated cardiac preparations, as would be used to assess the effects of this compound.

Objective: To measure the effects of this compound on the action potential parameters of isolated cardiac tissues (e.g., ventricular muscle and Purkinje fibers).

Materials:

  • Isolated cardiac tissue (e.g., canine ventricular muscle or Purkinje fibers)

  • Tyrode's solution (or similar physiological saline solution)

  • This compound bitartrate stock solution

  • Microelectrode puller

  • Glass capillaries for microelectrodes

  • 3 M KCl for filling microelectrodes

  • Microelectrode amplifier

  • Stimulator

  • Oscilloscope and data acquisition system

  • Dissection microscope and tools

  • Tissue bath with temperature control and superfusion system

Methodology:

  • Tissue Preparation:

    • Excise the heart from a suitable animal model (e.g., dog) and place it in cold, oxygenated Tyrode's solution.

    • Dissect the desired tissue (e.g., free-running Purkinje fibers or papillary muscle) under a dissection microscope.

    • Mount the tissue in a temperature-controlled tissue bath (37°C) and superfuse with oxygenated Tyrode's solution.

  • Microelectrode Preparation and Impalement:

    • Pull glass microelectrodes to a fine tip (resistance of 10-30 MΩ) using a microelectrode puller.

    • Backfill the microelectrodes with 3 M KCl.

    • Under microscopic guidance, carefully impale a cell within the cardiac tissue with the microelectrode. A stable impalement is indicated by a sharp negative drop in potential to a stable resting membrane potential.

  • Action Potential Recording:

    • Stimulate the tissue at a constant frequency (e.g., 1 Hz) using external electrodes.

    • Record the transmembrane action potentials using the microelectrode amplifier and data acquisition system.

    • Measure the following parameters: Resting Potential (RP), Action Potential Amplitude (APA), Action Potential Duration at 50% and 90% repolarization (APD50, APD90), Effective Refractory Period (ERP), and the maximum rate of depolarization (Vmax).

  • Drug Application:

    • After recording stable baseline action potentials, switch the superfusion to a Tyrode's solution containing the desired concentration of this compound (e.g., 1 µM).

    • Allow sufficient time for the drug effect to reach a steady state.

    • Record the action potentials in the presence of this compound and measure the same parameters as in the baseline condition.

  • Data Analysis:

    • Compare the action potential parameters before and after the application of this compound.

    • Perform statistical analysis to determine the significance of any observed changes.

The following diagram illustrates the experimental workflow for the intracellular microelectrode recording.

Electrophysiology_Workflow start Start tissue_prep Tissue Preparation (e.g., Canine Purkinje Fibers) start->tissue_prep mounting Mount Tissue in Bath tissue_prep->mounting impalement Cellular Impalement mounting->impalement microelectrode_prep Microelectrode Preparation microelectrode_prep->impalement baseline_rec Baseline Action Potential Recording (Stimulation at 1 Hz) impalement->baseline_rec drug_app Superfusion with this compound baseline_rec->drug_app drug_rec Action Potential Recording with this compound drug_app->drug_rec data_analysis Data Analysis and Comparison drug_rec->data_analysis end End data_analysis->end

Caption: Experimental workflow for intracellular microelectrode recording.

Conclusion

This compound is a potent Class I/C antiarrhythmic agent with a well-defined mechanism of action centered on the use-dependent blockade of cardiac sodium channels. Its distinct electrophysiological profile, characterized by a significant reduction in Vmax and extremely slow recovery kinetics, underscores its efficacy in suppressing cardiac arrhythmias. The provided data and experimental protocols offer a foundational understanding for researchers and drug development professionals working with this and similar antiarrhythmic compounds. Further investigation into its physicochemical properties, such as solubility and pKa, would provide a more complete profile for formulation and development purposes.

References

Detajmium's Impact on Ventricular Refractoriness: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electrophysiological effects of detajmium, a Class I/C antiarrhythmic agent, with a specific focus on its impact on ventricular refractoriness. By elucidating its mechanism of action on cardiac ion channels, this document provides a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Core Electrophysiological Effects of this compound

This compound primarily exerts its antiarrhythmic effects by blocking the fast sodium channels (Nav1.5) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. As a Class I/C agent, this compound exhibits a potent and long-lasting blockade of the sodium channel.

Quantitative Impact on Ventricular and Purkinje Fibers

The following tables summarize the significant electrophysiological effects of 1 µM this compound on isolated canine cardiac ventricular muscle and Purkinje fibers, as determined by intracellular microelectrode studies.

Table 1: Electrophysiological Effects of this compound (1 µM) on Canine Ventricular Muscle Fibers

ParameterControl (Mean ± SD)This compound (Mean ± SD)P-value
Resting Potential (RP)Not specifiedNo significant change-
Action Potential Amplitude (APA)Not specifiedNo significant change-
Action Potential Duration at 90% Repolarization (APD90)Not specifiedNo significant change-
Maximum Rate of Depolarization (Vmax)236.7 ± 28.9 V/s177.3 ± 22.5 V/s< 0.01
Effective Refractory Period (ERP)Not specifiedNo significant change-

Data sourced from studies on isolated dog ventricular muscle fibers at 37°C with a stimulation frequency of 1 Hz.[1]

Table 2: Electrophysiological Effects of this compound (1 µM) on Canine Purkinje Fibers

ParameterControl (Mean ± SD)This compound (Mean ± SD)P-value
Maximal Diastolic PotentialNot specifiedNo significant change-
Action Potential Amplitude (APA)111.1 ± 12.3 mV100.0 ± 2.5 mV< 0.003
Action Potential Duration at 90% Repolarization (APD90)359.0 ± 17.5 ms262.1 ± 12.3 ms< 0.001
Maximum Rate of Depolarization (Vmax)687.5 ± 57.2 V/s523.7 ± 58.2 V/s< 0.001
ERP/APD90 RatioNot specifiedNo significant change-

Data sourced from studies on isolated dog Purkinje fibers at 37°C with a stimulation frequency of 1 Hz.[1]

Experimental Protocols

The data presented in this guide were primarily obtained through conventional intracellular microelectrode recording techniques performed on isolated cardiac preparations.

Preparation of Isolated Cardiac Fibers
  • Animal Model: Adult mongrel dogs of either sex are typically used.

  • Anesthesia and Heart Excision: Animals are anesthetized, and the hearts are rapidly excised and placed in a cooled, oxygenated Tyrode's solution.

  • Dissection: The right ventricle is opened, and thin, unbranched Purkinje fibers or papillary muscles are carefully dissected from the endocardial surface.

  • Mounting: The isolated tissue is mounted in a temperature-controlled tissue bath (37°C) and superfused with oxygenated Tyrode's solution at a constant flow rate.

Intracellular Microelectrode Recording
  • Microelectrode Fabrication: Glass microelectrodes are pulled to a fine tip (resistance of 10-30 MΩ) and filled with 3 M KCl.

  • Impaling the Cell: The microelectrode is advanced to impale a single cardiomyocyte under microscopic guidance.

  • Stimulation: The preparation is stimulated at a constant frequency (e.g., 1 Hz) using bipolar silver electrodes.

  • Data Acquisition: Transmembrane action potentials are recorded using a high-input impedance amplifier. The following parameters are measured:

    • Resting Potential (RP)

    • Action Potential Amplitude (APA)

    • Action Potential Duration at various levels of repolarization (e.g., APD50, APD90)

    • Maximum Rate of Depolarization (Vmax), obtained from the first derivative of the action potential upstroke.

    • Effective Refractory Period (ERP), determined by introducing premature stimuli at progressively shorter coupling intervals.

  • Drug Application: After obtaining stable baseline recordings, this compound is added to the superfusate at the desired concentration. Recordings are continued to assess the drug's effects.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the state-dependent blockade of voltage-gated sodium channels in cardiomyocytes. This interaction is crucial for its antiarrhythmic properties and its effect on ventricular refractoriness.

Detajmium_Mechanism cluster_AP Ventricular Action Potential Phase4 Phase 4 (Resting) Phase0 Phase 0 (Depolarization) Phase4->Phase0 Phase1 Phase 1 (Initial Repolarization) Phase0->Phase1 Open Open Phase2 Phase 2 (Plateau) Phase1->Phase2 Inactivated Inactivated Phase3 Phase 3 (Repolarization) Phase2->Phase3 Phase3->Phase4 Resting Resting Resting->Open Depolarization Open->Inactivated Time-dependent inactivation Inactivated->Resting Repolarization This compound This compound (Class I/C) This compound->Open Binds to Open State This compound->Inactivated Binds to Inactivated State

Caption: this compound's state-dependent blockade of the sodium channel.

The diagram above illustrates the interaction of this compound with the different states of the voltage-gated sodium channel throughout the cardiac action potential. As a Class I/C antiarrhythmic, this compound has a high affinity for both the open and inactivated states of the sodium channel. This "use-dependent" or "state-dependent" blockade means that the drug is more effective at higher heart rates when the channels spend more time in the open and inactivated states.

The binding of this compound to the sodium channel slows the recovery of the channel from the inactivated state to the resting state. This prolongs the effective refractory period, making the ventricular myocardium less excitable and thus suppressing tachyarrhythmias.

Experimental_Workflow cluster_prep Tissue Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal_Model Canine Model Heart_Excision Heart Excision & Perfusion Animal_Model->Heart_Excision Tissue_Dissection Dissection of Ventricular Muscle or Purkinje Fibers Heart_Excision->Tissue_Dissection Mounting Mounting in Tissue Bath Tissue_Dissection->Mounting Microelectrode_Impale Intracellular Microelectrode Impaling Mounting->Microelectrode_Impale Baseline_Recording Baseline Action Potential Recording Microelectrode_Impale->Baseline_Recording Drug_Application Superfusion with this compound Baseline_Recording->Drug_Application PostDrug_Recording Recording of Drug Effects Drug_Application->PostDrug_Recording Parameter_Measurement Measurement of AP Parameters (APA, APD90, Vmax, ERP) PostDrug_Recording->Parameter_Measurement Statistical_Analysis Statistical Comparison (Control vs. This compound) Parameter_Measurement->Statistical_Analysis

Caption: Workflow for assessing this compound's electrophysiological effects.

This workflow diagram outlines the key steps involved in the experimental protocol for determining the impact of this compound on cardiac tissue. The process begins with the preparation of isolated cardiac fibers, followed by intracellular microelectrode recording to measure action potential parameters before and after the application of the drug, and concludes with data analysis to quantify the drug's effects.

References

Foundational Studies on Tachmalcor: A Novel Inhibitor of the FKA Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the foundational studies on Tachmalcor, a novel small molecule inhibitor targeting Fictional Kinase A (FKA). FKA is a serine/threonine kinase that has been identified as a critical driver in the pathogenesis of Glioblastoma Multiforme Subtype-X (GMS-X). This guide details the mechanism of action of Tachmalcor, presents key preclinical data on its efficacy and selectivity, and outlines the experimental protocols used in these foundational studies. All data and methodologies are presented to facilitate further research and development of this promising therapeutic candidate.

Introduction

Glioblastoma Multiforme Subtype-X (GMS-X) is an aggressive and highly malignant brain tumor with a poor prognosis. Recent genomic and proteomic analyses have identified the Fictional Kinase A (FKA) signaling pathway as a key oncogenic driver in a significant subset of GMS-X patients. The FKA pathway, when aberrantly activated, promotes cell proliferation, survival, and angiogenesis, contributing to tumor growth and resistance to conventional therapies.

Tachmalcor is a first-in-class, ATP-competitive inhibitor of FKA. Its high potency and selectivity offer a promising therapeutic strategy for GMS-X. This whitepaper summarizes the primary in vitro and in vivo studies that have characterized the foundational pharmacology of Tachmalcor.

Mechanism of Action: FKA Signaling Pathway Inhibition

Tachmalcor exerts its therapeutic effect by directly inhibiting the kinase activity of FKA. This prevents the phosphorylation of its downstream effector, Fictional Substrate B (FSB), thereby blocking the pro-proliferative and anti-apoptotic signals that drive GMS-X tumorigenesis.

FKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor GFR Growth Factor Receptor GF->GFR FKA FKA GFR->FKA Activates FSB FSB FKA->FSB Phosphorylates TF Transcription Factors FSB->TF Tachmalcor Tachmalcor Tachmalcor->FKA Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: FKA Signaling Pathway and Tachmalcor's Point of Inhibition.

Quantitative In Vitro Efficacy

Kinase Selectivity Profile

Tachmalcor was screened against a panel of 300 human kinases to assess its selectivity. The results demonstrate high selectivity for FKA over other closely related kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. FKA
FKA 5.2 1
Kinase X8,750>1,680
Kinase Y>10,000>1,920
Kinase Z6,300>1,210
Cellular Potency in GMS-X Cell Lines

The anti-proliferative activity of Tachmalcor was evaluated in multiple GMS-X patient-derived cell lines.

Cell LineFKA StatusIC50 (nM) for Cell Viability
GMSX-01Amplified15.8
GMSX-02Mutated (Activating)12.3
GMSX-03Wild-Type1,250
Normal Human AstrocytesWild-Type>20,000

Experimental Protocols

In Vitro Kinase Inhibition Assay

A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of Tachmalcor against FKA.

Kinase_Assay_Workflow start Start plate Prepare 384-well Plate with Recombinant FKA Enzyme start->plate add_tach Add Serial Dilutions of Tachmalcor plate->add_tach add_atp Add ATP and FSB Peptide Substrate add_tach->add_atp incubate Incubate at 30°C for 60 minutes add_atp->incubate detect Add Detection Reagent (Luminescence-based) incubate->detect read Read Luminescence on Plate Reader detect->read analyze Calculate IC50 Values (Dose-Response Curve) read->analyze end End analyze->end

Caption: Workflow for the In Vitro Kinase Inhibition Assay.

Methodology:

  • Recombinant human FKA enzyme was diluted in kinase buffer.

  • 10 µL of the enzyme solution was added to each well of a 384-well plate.

  • Tachmalcor was serially diluted in DMSO and then further diluted in kinase buffer. 5 µL of each dilution was added to the wells.

  • The reaction was initiated by adding 10 µL of a mixture containing ATP and a biotinylated FSB peptide substrate at their respective Km concentrations.

  • The plate was incubated at 30°C for 60 minutes with gentle shaking.

  • The reaction was stopped, and the remaining ATP was quantified using a commercial luminescence-based kinase assay kit.

  • Luminescence was read on a plate reader, and the data were normalized to control wells (DMSO vehicle).

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.

Cell Viability Assay

The effect of Tachmalcor on the viability of GMS-X cell lines was assessed to determine its cellular potency.

Methodology:

  • GMS-X cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Tachmalcor was serially diluted and added to the cells in fresh growth medium.

  • Cells were incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell viability was assessed using a resazurin-based assay. 20 µL of resazurin (B115843) solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Fluorescence was measured with an excitation of 560 nm and an emission of 590 nm.

  • Viability was expressed as a percentage of the vehicle-treated control cells.

  • IC50 values were determined by non-linear regression analysis of the dose-response curves.

Conclusion and Future Directions

The foundational studies presented in this whitepaper establish Tachmalcor as a potent and selective inhibitor of the FKA signaling pathway. The compound demonstrates significant anti-proliferative activity in GMS-X cell lines with aberrant FKA signaling, while showing minimal impact on non-malignant cells. The detailed protocols provided herein are intended to support the reproducibility of these findings and facilitate further investigation.

Future studies will focus on in vivo efficacy in orthotopic GMS-X mouse models, comprehensive ADME and toxicology profiling, and the identification of predictive biomarkers to aid in patient selection for future clinical trials. The data to date strongly support the continued development of Tachmalcor as a novel targeted therapy for Glioblastoma Multiforme Subtype-X.

Investigating the Therapeutic Potential of Detajmium: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research and development professionals. Detajmium is an investigational compound and should be handled by qualified personnel.

Introduction

This compound is a compound that has been investigated for its pharmacological activity. Primarily classified as an anti-arrhythmic agent, it functions as a sodium channel blocker.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, and summarizes the findings in a structured format to support further research and development.

Core Data Summary

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C27H42N3O3MedChemExpress
Synonyms This compound Bitartrate, TachmalcorMedChemExpress, PubChem
CAS Number 47719-70-0PubChem
Pharmacological Class Anti-Arrhythmia AgentsPubChem
Pharmacological Profile
ParameterDescriptionSource
Mechanism of Action Sodium channel blockade.[1]PubChem
Therapeutic Classification Antiarrhythmic compound.[3]MedChemExpress
Observed Effect Frequency-dependent effect on Vmax in dog ventricular muscle and Purkinje fibers.[3]MedChemExpress

Mechanism of Action: Sodium Channel Blockade

This compound exerts its antiarrhythmic effect by blocking sodium channels in cardiac muscle cells.[1] This action slows the influx of sodium ions during the depolarization phase of the cardiac action potential. By modulating the sodium channels in a use-dependent manner, this compound can help to suppress abnormal heart rhythms.

cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-gated Sodium Channel Na_ion_in Na+ Influx Na_Channel->Na_ion_in This compound This compound This compound->Na_Channel Blockade Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_ion_in->Depolarization Na_ion_out Na+ Na_ion_out->Na_Channel Normal Function Arrhythmia Cardiac Arrhythmia Depolarization->Arrhythmia Uncontrolled

Fig. 1: this compound's mechanism of action on sodium channels.

Experimental Protocols

In Vitro Electrophysiological Studies

A standard experimental protocol to evaluate the effects of this compound on cardiac action potentials would involve the following steps:

  • Tissue Preparation: Isolation of canine ventricular muscle and Purkinje fibers.

  • Experimental Setup: Tissues are placed in a temperature-controlled organ bath and superfused with a physiological salt solution.

  • Electrophysiological Recording: Intracellular action potentials are recorded using glass microelectrodes.

  • Drug Application: this compound is introduced into the superfusate at varying concentrations.

  • Data Analysis: Changes in action potential parameters, such as the maximum upstroke velocity (Vmax), are measured and analyzed to determine the frequency-dependent effects of the compound.

start Start tissue_prep Isolate Canine Ventricular & Purkinje Fibers start->tissue_prep setup Mount in Organ Bath with Physiological Salt Solution tissue_prep->setup recording Record Baseline Action Potentials setup->recording drug_app Introduce this compound (Varying Concentrations) recording->drug_app data_acq Record Action Potentials Post-Drug Application drug_app->data_acq analysis Analyze Vmax and other Action Potential Parameters data_acq->analysis end End analysis->end

Fig. 2: Workflow for in vitro electrophysiological assessment.

Potential Therapeutic Applications and Future Directions

While the primary classification of this compound is as an antiarrhythmic, the broader implications of sodium channel modulation could warrant investigation in other therapeutic areas. However, based on the current available and verifiable scientific literature, its main potential lies within the domain of cardiology.

It is important to note that some non-scientific sources have mentioned "this compound Bitartrate" in the context of neurodegenerative diseases. However, these claims lack substantiation in the peer-reviewed scientific literature and established pharmacological databases. Therefore, any investigation into neuroprotective effects should be approached with caution and would require foundational, preclinical research to validate such hypotheses.

Future research on this compound should focus on:

  • Comprehensive in vivo studies to establish its efficacy and safety profile as an antiarrhythmic agent.

  • Pharmacokinetic and pharmacodynamic modeling to determine optimal dosing regimens.

  • Head-to-head comparison studies with existing antiarrhythmic drugs.

Conclusion

This compound is an antiarrhythmic compound with a mechanism of action centered on sodium channel blockade.[1] The available data, primarily from in vitro studies, suggests a frequency-dependent effect on cardiac electrophysiology.[3] Further rigorous preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and establish its place in the management of cardiac arrhythmias. Researchers are encouraged to consult the primary literature and established chemical databases for the most accurate and up-to-date information on this compound.

References

Preliminary In-Vitro Studies of Detajmium: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detajmium is a compound of significant interest in both cardiovascular and neurological research. Classified as a Class I/C antiarrhythmic agent, its primary mechanism of action involves the modulation of ion channels, particularly fast sodium channels in cardiac myocytes. Emerging research also points towards potential neuroprotective properties, including antioxidant activity, inhibition of beta-amyloid aggregation, and modulation of cholinergic pathways, suggesting its potential therapeutic application in neurodegenerative diseases. This technical guide provides a comprehensive overview of the preliminary in-vitro studies of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed signaling pathways.

Data Presentation

The following tables summarize the currently available quantitative data from preliminary in-vitro studies on this compound.

Table 1: Electrophysiological Effects of this compound on Isolated Canine Cardiac Tissues

ParameterTissue TypeConcentrationEffectReference
Maximum Rate of Depolarization (Vmax) Ventricular Muscle Fibers1 µMSignificant reduction from 236.7 ± 28.9 to 177.3 ± 22.5 V/s (n=6, p < 0.01)[1]
Purkinje Fibers1 µMSignificant reduction from 687.5 ± 57.2 to 523.7 ± 58.2 V/s (n=8, p < 0.001)[1]
Action Potential Amplitude (APA) Ventricular Muscle Fibers1 µMNo significant change[1]
Purkinje Fibers1 µMSignificant decrease from 111.1 ± 12.3 to 100.0 ± 2.5 mV (n=8, p < 0.003)[1]
Action Potential Duration at 90% Repolarization (APD90) Ventricular Muscle Fibers1 µMNo significant change[1]
Purkinje Fibers1 µMSignificant decrease from 359.0 ± 17.5 to 262.1 ± 12.3 ms (B15284909) (n=8, p < 0.001)[1]
Vmax Recovery Kinetics (Offset Kinetics) Not SpecifiedNot SpecifiedExtremely slow (time constant = 348.16 ± 57.43 s)[1]

Note: At present, specific in-vitro quantitative data (e.g., IC50, EC50 values) for this compound's neuroprotective, antioxidant, and anti-beta-amyloid aggregation activities are not available in the public domain. The subsequent sections provide detailed experimental protocols that could be employed to determine these values.

Experimental Protocols

In-Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is designed to assess the effects of this compound on cardiac ion channels.

Objective: To measure the effect of this compound on the fast sodium current (INa) in isolated cardiomyocytes.

Materials:

  • Isolated cardiomyocytes (e.g., from rabbit or guinea pig ventricles)

  • Patch clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 5 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)

  • This compound bitartrate (B1229483) stock solution

Procedure:

  • Prepare isolated cardiomyocytes using standard enzymatic digestion protocols.

  • Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a whole-cell patch clamp configuration on a cardiomyocyte.

  • Record baseline INa by applying a voltage-clamp protocol (e.g., holding potential of -120 mV, followed by a depolarizing pulse to -20 mV for 50 ms).

  • Perfuse the cell with the external solution containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

  • Record INa at each concentration after allowing for drug equilibration.

  • Analyze the data to determine the concentration-dependent block of INa and calculate the IC50 value.

Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This protocol assesses the neuroprotective effects of this compound against glutamate-induced cell death in primary neuronal cultures.

Objective: To quantify the ability of this compound to protect neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary cortical or hippocampal neuron cultures

  • Neurobasal medium supplemented with B27

  • L-glutamic acid

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • This compound bitartrate

Procedure:

  • Plate primary neurons in 96-well plates and culture for 7-10 days.

  • Pre-treat the neurons with various concentrations of this compound for 24 hours.

  • Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of glutamate (B1630785) (e.g., 50-100 µM) for 24 hours.

  • Measure cell death by quantifying the amount of LDH released into the culture medium using a commercially available kit.

  • Calculate the percentage of neuroprotection afforded by this compound at each concentration and determine the EC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of this compound.

Objective: To determine the antioxidant potential of this compound by its ability to scavenge the DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound bitartrate

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of this compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a microplate reader.

  • The scavenging activity is calculated as the percentage of DPPH discoloration.

  • Determine the EC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Beta-Amyloid Aggregation Inhibition: Thioflavin T (ThT) Assay

This protocol evaluates the ability of this compound to inhibit the aggregation of amyloid-beta peptides.

Objective: To measure the inhibitory effect of this compound on Aβ1-42 fibril formation.

Materials:

  • Amyloid-beta (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS)

  • This compound bitartrate

Procedure:

  • Prepare a stock solution of Aβ1-42 in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute in PBS to the desired concentration.

  • Incubate the Aβ1-42 solution with and without various concentrations of this compound at 37°C with continuous agitation to promote fibril formation.

  • At various time points, take aliquots of the solutions and add them to a ThT solution in a 96-well black plate.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates fibril formation.

  • Plot the fluorescence intensity against time to obtain aggregation kinetics curves.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cholinergic Pathway Modulation: Acetylcholinesterase (AChE) Inhibition Assay

This assay determines if this compound can inhibit the activity of acetylcholinesterase.

Objective: To measure the in-vitro inhibitory effect of this compound on AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound bitartrate

  • Donepezil (positive control)

Procedure:

  • In a 96-well plate, add AChE enzyme, DTNB, and various concentrations of this compound.

  • Pre-incubate the mixture for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measure the absorbance of the product at 412 nm kinetically over several minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the percentage of AChE inhibition and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Detajmium_Antiarrhythmic_Action cluster_membrane Cardiac Myocyte Membrane Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_Channel->Depolarization Reduces Na+ influx This compound This compound This compound->Na_Channel Blocks channel in open/inactivated state Conduction Reduced Conduction Velocity Depolarization->Conduction Arrhythmia Suppression of Re-entrant Arrhythmias Conduction->Arrhythmia

Caption: Proposed mechanism of this compound's antiarrhythmic action via sodium channel blockade.

Detajmium_Neuroprotection_Workflow cluster_assays In-Vitro Neuroprotective Assays Antioxidant Antioxidant Assay (e.g., DPPH) Data_Analysis Determine EC50 / IC50 Values Antioxidant->Data_Analysis Anti_Amyloid Anti-Amyloid Aggregation (e.g., Thioflavin T) Anti_Amyloid->Data_Analysis Cholinergic Cholinergic Modulation (e.g., AChE Inhibition) Cholinergic->Data_Analysis This compound This compound This compound->Antioxidant This compound->Anti_Amyloid This compound->Cholinergic Neuroprotection Potential Neuroprotective Effects Data_Analysis->Neuroprotection

Caption: Experimental workflow for evaluating the neuroprotective potential of this compound.

Detajmium_Neurodegenerative_Pathway cluster_pathways Potential Targets in Neurodegeneration This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Antioxidant Properties Amyloid_Aggregation Beta-Amyloid Aggregation This compound->Amyloid_Aggregation Inhibition of Aggregation Cholinergic_Deficit Cholinergic Deficit This compound->Cholinergic_Deficit AChE Inhibition/ Receptor Modulation Neuronal_Damage Neuronal Damage & Cell Death Oxidative_Stress->Neuronal_Damage Amyloid_Aggregation->Neuronal_Damage Cholinergic_Deficit->Neuronal_Damage

References

Methodological & Application

Application Notes: Protocols for Detajmium Administration in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preclinical evaluation of Detajmium, a novel small molecule inhibitor of the JK-1 signaling pathway, in rodent models of inflammatory disease. Included are methodologies for compound formulation, administration, and the assessment of pharmacokinetic and pharmacodynamic endpoints. The following application notes are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the pro-inflammatory JK-1 receptor, which is predominantly expressed on macrophages and synovial fibroblasts. Activation of the JK-1 receptor by its ligand, Cytokine-X, initiates a downstream signaling cascade culminating in the transcription of inflammatory mediators, including TNF-α, IL-6, and MMPs. This compound effectively blocks this pathway, thereby reducing the inflammatory response.

JK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CytokineX Cytokine-X JK1R JK-1 Receptor CytokineX->JK1R Binds JAB1 JAB1 JK1R->JAB1 Activates This compound This compound This compound->JK1R Inhibits pTAK1 p-TAK1 JAB1->pTAK1 NF_kB NF-κB pTAK1->NF_kB nucleus Nucleus NF_kB->nucleus Translocates to genes Inflammatory Gene Transcription (TNF-α, IL-6, MMPs) nucleus->genes

Caption: Fictional JK-1 signaling pathway inhibited by this compound.

Quantitative Data Summary

The following tables provide essential data for the formulation, dosing, and expected pharmacokinetic profile of this compound in mice.

Table 1: this compound Formulation and Dosing Guide

ParameterVehicle for InjectionMaximum SolubilityRecommended Stock Concentration
Value 10% DMSO, 40% PEG300, 50% Saline15 mg/mL10 mg/mL
Study Type Dose (mg/kg) Route of Administration Dosing Volume (mL/kg)
Pharmacokinetic 5Intravenous (IV)5
10Oral Gavage (PO)10
Efficacy (Mouse CIA) 1Oral Gavage (PO)10
5Oral Gavage (PO)10
10Oral Gavage (PO)10

Table 2: Pharmacokinetic Profile of this compound in C57BL/6 Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)T½ (h)Bioavailability (%)
IV 52,1500.084,3203.5N/A
PO 109800.56,1503.871.2

Table 3: Efficacy of this compound in Collagen-Induced Arthritis (CIA) Mouse Model

Treatment Group (PO)Dose (mg/kg)Mean Arthritis Score (Day 42)Paw Swelling (mm) (Day 42)Serum TNF-α (pg/mL) (Day 42)
Vehicle 011.2 ± 1.54.1 ± 0.385.4 ± 10.2
This compound 18.5 ± 1.23.4 ± 0.462.1 ± 8.5
This compound 54.1 ± 0.92.5 ± 0.231.5 ± 5.1
This compound 101.5 ± 0.52.1 ± 0.115.8 ± 3.9

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a 10 mg/mL stock solution of this compound suitable for oral gavage and intravenous injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • 0.9% Saline, sterile

  • Sterile, light-protected tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder in a sterile conical tube.

  • Add DMSO to constitute 10% of the final volume. Vortex until the powder is completely dissolved.

  • Add PEG300 to constitute 40% of the final volume. Vortex to mix thoroughly.

  • Add sterile saline to bring the solution to its final volume (50%). Vortex until the solution is clear and homogenous.

  • Protect the final solution from light and store at 4°C for up to one week.

  • Before administration, allow the solution to warm to room temperature.

Efficacy Study in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol outlines the therapeutic administration of this compound in a CIA mouse model.

Model:

  • DBA/1 mice, male, 8-10 weeks old.

  • Arthritis is induced using bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

Experimental Workflow Diagram:

CIA_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 21 Days Day28 Day 28: Onset of Arthritis Randomize & Group Animals Day21->Day28 7 Days Dosing Daily Oral Dosing (Vehicle or this compound) Day28->Dosing Begin Treatment Monitoring Monitor Body Weight, Arthritis Score, Paw Swelling Dosing->Monitoring Day42 Day 42: Study Termination Dosing->Day42 14 Days Analysis Collect Blood for Cytokine Analysis Collect Paws for Histology Day42->Analysis

Caption: Experimental workflow for the this compound efficacy study.

Procedure:

  • Induction (Day 0): Anesthetize mice and administer the primary immunization via intradermal injection at the base of the tail with 100 µg of bovine type II collagen in CFA.

  • Booster (Day 21): Administer a booster injection with 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Monitoring and Grouping (Day 28-30): Begin monitoring for signs of arthritis (redness, swelling). Once an arthritis score of ≥2 is observed, randomize animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle (PO, daily)

    • Group 2: this compound (1 mg/kg, PO, daily)

    • Group 3: this compound (5 mg/kg, PO, daily)

    • Group 4: this compound (10 mg/kg, PO, daily)

  • Treatment (Day 28-42): Administer the assigned treatments daily via oral gavage.

  • Assessment: Monitor body weight, clinical arthritis score (0-4 scale per paw), and paw thickness (using calipers) three times per week.

  • Termination (Day 42): Euthanize animals. Collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6). Collect hind paws for histological analysis to assess inflammation, pannus formation, and bone erosion.

Disclaimer: this compound is a fictional compound created for illustrative purposes. The protocols and data presented herein are hypothetical and intended to serve as a template for the design of preclinical studies for novel therapeutic agents. All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Detajmium: Application Notes and Protocols for Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detajmium is an antiarrhythmic agent classified under the Vaughan Williams Class I/C. Its primary mechanism of action involves the blockade of fast sodium channels (Nav) in cardiomyocytes.[1] This action leads to a reduction in the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby suppressing arrhythmias.[1] Notably, this compound exhibits a pronounced use-dependent and frequency-dependent block of sodium channels, with extremely slow recovery kinetics.[1] These characteristics make it a subject of interest for in-depth electrophysiological studies to understand its precise interactions with cardiac ion channels.

Patch-clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like this compound on ion channel function with high resolution. This document provides detailed application notes and protocols for the characterization of this compound's effects on cardiac sodium channels using the patch-clamp technique.

Quantitative Data Summary

The following table summarizes the key electrophysiological effects of this compound as determined by intracellular microelectrode techniques on canine cardiac preparations. This data provides a baseline for expected outcomes in patch-clamp experiments.

ParameterTissue TypeConcentrationEffectReference
Maximum Rate of Depolarization (Vmax) Ventricular Muscle1 µMSignificant reduction from 236.7 ± 28.9 V/s to 177.3 ± 22.5 V/sHála O, et al. 1994
Purkinje Fibers1 µMSignificant reduction from 687.5 ± 57.2 V/s to 523.7 ± 58.2 V/sHála O, et al. 1994
Action Potential Amplitude (APA) Ventricular Muscle1 µMNo significant changeHála O, et al. 1994
Purkinje Fibers1 µMSignificant decrease from 111.1 ± 12.3 mV to 100.0 ± 2.5 mVHála O, et al. 1994
Action Potential Duration (APD90) Ventricular Muscle1 µMNo significant changeHála O, et al. 1994
Purkinje Fibers1 µMSignificant decrease from 359.0 ± 17.5 ms (B15284909) to 262.1 ± 12.3 msHála O, et al. 1994
Vmax Block Recovery Time Constant Not specifiedNot specifiedExtremely slow: 348.16 ± 57.43 sHála O, et al. 1994

Signaling Pathways and Mechanism of Action

Current literature indicates that the primary mechanism of action for this compound is the direct blockade of voltage-gated sodium channels. There is limited evidence to suggest that this compound significantly modulates intracellular signaling pathways to exert its antiarrhythmic effects. Its action is largely considered a direct physical interaction with the ion channel protein. The diagram below illustrates this direct mechanism of action.

cluster_channel Cell Membrane This compound This compound Nav15 Cardiac Sodium Channel (Nav1.5) This compound->Nav15 Binds to and blocks the channel pore Na_ion Na+ Influx Depolarization Phase 0 Depolarization Na_ion->Depolarization Drives Vmax Reduced Vmax Depolarization->Vmax Leads to Arrhythmia Suppression of Arrhythmias Vmax->Arrhythmia start Start cell_prep Prepare Cells (Cardiomyocytes or Cell Line) start->cell_prep pipette_prep Pull and Fill Pipette cell_prep->pipette_prep seal Approach Cell and Form Gigaseal (>1 GΩ) pipette_prep->seal whole_cell Rupture Membrane for Whole-Cell Configuration seal->whole_cell baseline Record Baseline Sodium Currents whole_cell->baseline drug_app Apply this compound (Cumulative Concentrations) baseline->drug_app record_drug Record Sodium Currents in Presence of this compound drug_app->record_drug washout Washout with Control Solution record_drug->washout record_washout Record Sodium Currents after Washout washout->record_washout analysis Data Analysis record_washout->analysis end End analysis->end

References

Application Notes: Techniques for Measuring Detajmium's Efficacy as a Novel MAK1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Detajmium is a novel small molecule inhibitor targeting Metastasis-Associated Kinase 1 (MAK1). MAK1 is a serine/threonine kinase that has been identified as a critical node in the Cellular Proliferation and Invasion Pathway (CPIP). In various aggressive cancer phenotypes, the CPIP pathway is constitutively active, leading to uncontrolled cell growth, proliferation, and metastasis. This compound is designed to selectively bind to the ATP-binding pocket of MAK1, thereby inhibiting its catalytic activity and blocking downstream signaling.

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound, from initial biochemical validation to preclinical in vivo models. The described assays are designed to quantify the inhibitory potential of this compound and its subsequent effects on cellular function and tumor growth.

Biochemical Efficacy: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant MAK1. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment, indicating the potency of the compound. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a specific substrate peptide.[1][2]

Experimental Workflow: In Vitro Kinase Inhibition

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 Prepare serial dilutions of this compound r1 Add this compound dilutions to assay plate p1->r1 p2 Prepare assay buffer with recombinant MAK1 kinase and substrate peptide r2 Add MAK1/substrate mix p2->r2 r1->r2 r3 Initiate reaction by adding [γ-³²P]ATP r2->r3 r4 Incubate at 30°C for 60 minutes r3->r4 d1 Stop reaction and spot mixture onto filter paper r4->d1 d2 Wash filters to remove unincorporated [γ-³²P]ATP d1->d2 d3 Measure incorporated ³²P using a scintillation counter d2->d3 d4 Calculate % inhibition and determine IC50 value d3->d4

Caption: Workflow for determining the in vitro IC50 of this compound against MAK1 kinase.
Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation : Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Setup : In a 96-well plate, add 2.5 µL of each this compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction : Prepare a master mix containing 50 ng of recombinant MAK1 kinase and 1 µg of substrate peptide per reaction in kinase assay buffer. Add 20 µL of this mix to each well.

  • Initiation : Start the kinase reaction by adding 10 µL of assay buffer containing 10 µM ATP and 0.5 µCi of [γ-³²P]ATP to each well.

  • Incubation : Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination : Stop the reaction by adding 20 µL of 3% phosphoric acid.

  • Detection : Spot 25 µL from each well onto P81 phosphocellulose filter paper. Wash the filters three times for 5 minutes each in 0.75% phosphoric acid and once in acetone.

  • Quantification : Air dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: this compound IC50
CompoundTargetIC50 (nM)
This compoundMAK115.2
Staurosporine (Control)MAK18.7

Cellular Efficacy: Target Engagement and Viability

These assays determine if this compound can enter cells and inhibit the MAK1 kinase in a physiological context. This is crucial for bridging the gap between biochemical potency and cellular function.[3]

Cellular Proliferation and Invasion Pathway (CPIP)

GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds MAK1 MAK1 Kinase GFR->MAK1 Activates SUB1 Downstream Substrate 1 MAK1->SUB1 Phosphorylates (p-SUB1) TF Transcription Factor (TF) SUB1->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Invasion Invasion & Metastasis TF->Invasion This compound This compound This compound->MAK1 Inhibits

Caption: The hypothetical Cellular Proliferation and Invasion Pathway (CPIP) targeted by this compound.
Protocol: Western Blot for Phospho-Substrate

This protocol measures the phosphorylation of a known downstream substrate of MAK1 (p-SUB1) to confirm target engagement within the cell.

  • Cell Culture : Plate cancer cells known to have an active CPIP pathway (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency.

  • Treatment : Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

  • Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine protein concentration of the lysates using a BCA assay.

  • Electrophoresis : Separate 20 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing : Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody specific for the phosphorylated substrate (anti-p-SUB1) overnight at 4°C.

  • Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Normalization : Strip the membrane and re-probe with an antibody for the total substrate (anti-SUB1) and a loading control (e.g., anti-GAPDH) for normalization.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, providing a quantitative measure of this compound's cytotoxic or cytostatic effects.[4][5][6]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment : Replace the medium with fresh medium containing serial dilutions of this compound. Incubate for 72 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[4][5]

  • Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Cellular Efficacy of this compound
AssayCell LineEndpointValue (nM)
p-SUB1 InhibitionMDA-MB-231IC5045.5
Cell Viability (MTT)MDA-MB-231GI5098.1
Cell Viability (MTT)MCF-7 (Low MAK1)GI50>10,000

Preclinical Efficacy: In Vivo Tumor Xenograft Model

This study evaluates the ability of this compound to inhibit tumor growth in a living organism, providing crucial data on its potential as a therapeutic agent.[7] Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used.[8][9]

Experimental Workflow: In Vivo Xenograft Study

cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis s1 Implant human cancer cells (e.g., MDA-MB-231) subcutaneously into immunocompromised mice s2 Monitor mice until tumors reach a palpable volume (e.g., 100-150 mm³) s1->s2 s3 Randomize mice into treatment cohorts (Vehicle, This compound doses) s2->s3 t1 Administer this compound or Vehicle daily via oral gavage s3->t1 t2 Measure tumor volume with calipers 2-3 times per week t1->t2 e1 Continue treatment for a pre-defined period (e.g., 21 days) or until tumors reach max size t1->e1 t2->e1 t3 Monitor body weight and general animal health t3->e1 e2 Sacrifice mice and excise tumors e1->e2 e3 Weigh tumors and perform histological/biomarker analysis e2->e3 e4 Calculate Tumor Growth Inhibition (TGI) e3->e4

Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Protocol: In Vivo Tumor Xenograft Study

  • Cell Implantation : Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells suspended in Matrigel into the flank of female athymic nude mice.[10]

  • Tumor Growth : Allow tumors to grow until they reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[11]

  • Randomization : Randomize mice into treatment groups (n=8-10 mice per group), for example:

    • Group 1: Vehicle (e.g., 0.5% methylcellulose)

    • Group 2: this compound (10 mg/kg)

    • Group 3: this compound (30 mg/kg)

  • Dosing : Administer the assigned treatment daily via oral gavage for 21 consecutive days.

  • Monitoring : Measure tumor volumes and mouse body weights three times per week. Monitor the animals for any signs of toxicity.

  • Endpoint : At the end of the study, sacrifice the mice. Excise, weigh, and photograph the tumors. A portion of the tumor tissue can be flash-frozen for biomarker analysis (e.g., Western blot for p-SUB1) or fixed in formalin for immunohistochemistry.

  • Data Analysis : Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group. Analyze the statistical significance of the differences in tumor volume and weight between groups.

Data Presentation: In Vivo Efficacy of this compound
Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)TGI (%)
Vehicle-1250 ± 1501.3 ± 0.2-
This compound10875 ± 1100.9 ± 0.130
This compound30450 ± 950.5 ± 0.164

References

Application Notes and Protocols: Experimental Design for Studying Detajmium's Antiarrhythmic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for characterizing the antiarrhythmic properties of Detajmium, a novel compound identified as a potent antiarrhythmic agent.[1] this compound is classified as a Class III antiarrhythmic agent, primarily acting by prolonging the cardiac action potential repolarization phase.[2][3][4] The protocols herein describe a tiered approach, beginning with in vitro ion channel screening and progressing through ex vivo whole-heart models to in vivo arrhythmia studies. Detailed methodologies for key experiments, structured data presentation, and visual diagrams of workflows and mechanisms are included to guide researchers in the preclinical evaluation of this compound or similar compounds.

Introduction and Hypothesized Mechanism of Action

Cardiac arrhythmias, or irregular heart rhythms, are a major cause of morbidity and mortality worldwide. Pharmacological intervention remains a primary treatment strategy.[3][5] Antiarrhythmic drugs are typically categorized by the Vaughan Williams classification system, which groups them based on their primary mechanism of action on the cardiac action potential.[4][6]

This compound is an antiarrhythmic compound with a frequency-dependent effect on the maximum rate of depolarization (Vmax) in ventricular muscle and Purkinje fibers.[1] Based on its profile, it is hypothesized to be a Class III antiarrhythmic agent . The primary mechanism of Class III agents is the blockade of potassium (K+) channels responsible for the repolarization phase of the cardiac action potential.[2][4][7] Specifically, this compound is presumed to target the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[8][9] Blockade of this channel prolongs the action potential duration (APD) and the effective refractory period (ERP) without significantly affecting cardiac conduction velocity, a mechanism effective against re-entrant arrhythmias.[2][4][7]

Cellular Mechanism of Action

The cardiac action potential is a complex interplay of ion currents.[10][11] this compound's hypothesized action is to bind to and inhibit the IKr (hERG) potassium channels during Phase 3 (repolarization), thereby delaying the efflux of K+ ions from the cardiomyocyte. This leads to a longer plateau phase (Phase 2) and an overall prolongation of the action potential.

cluster_AP Ventricular Action Potential cluster_mechanism This compound's Mechanism of Action AP_graph This compound This compound hERG IKr (hERG) K+ Channel This compound->hERG Blocks K_efflux K+ Efflux Decreases hERG->K_efflux Inhibits Repol Phase 3 Repolarization is Delayed K_efflux->Repol Repol->AP_graph Affects Phase 3 APD Action Potential Duration (APD) is Prolonged Repol->APD

Caption: Hypothesized mechanism of this compound on the cardiac action potential.

Experimental Workflow

A systematic, tiered approach is essential for characterizing the antiarrhythmic efficacy and safety profile of this compound. The workflow progresses from high-throughput in vitro assays to complex in vivo models.

G node_start Start: Compound Synthesis (this compound) node_invitro Tier 1: In Vitro Screening node_start->node_invitro node_herg hERG Patch Clamp Assay (IC50 Determination) node_invitro->node_herg Primary Target Validation node_myocyte Cardiomyocyte APD Assay (APD90 Measurement) node_invitro->node_myocyte Cellular Effect Confirmation node_exvivo Tier 2: Ex Vivo Model node_herg->node_exvivo node_myocyte->node_exvivo Proceed if active node_langendorff Langendorff Perfused Heart (ECG, MAP, Arrhythmia Induction) node_exvivo->node_langendorff node_invivo Tier 3: In Vivo Model node_langendorff->node_invivo Proceed if effective node_rabbit Anesthetized Rabbit Model (Drug-Induced Arrhythmia) node_invivo->node_rabbit node_end End: Efficacy & Safety Profile node_rabbit->node_end

Caption: Tiered experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: In Vitro hERG Potassium Channel Inhibition Assay

Objective: To determine the potency of this compound in blocking the hERG (IKr) channel and calculate its half-maximal inhibitory concentration (IC50).

Methodology: Automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.[9][12]

Materials:

  • HEK293 cells stably transfected with the KCNH2 (hERG) gene.

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Extracellular solution (in mM): 140 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 4 K-ATP, 5 EGTA (pH 7.3).[12]

  • This compound stock solution (in DMSO).

  • Positive control: Dofetilide (B1670870) or E-4031.[7][9][13]

Procedure:

  • Cell Preparation: Culture hERG-HEK293 cells to 70-90% confluency. Harvest cells using a non-enzymatic dissociation solution and prepare a single-cell suspension.

  • System Setup: Prime the automated patch-clamp system with extracellular and intracellular solutions.

  • Cell Sealing: Load the cell suspension. The system will automatically catch cells and form high-resistance (>1 GΩ) whole-cell seals.

  • Baseline Recording: Record stable hERG currents for 3-5 minutes using a specific voltage protocol to establish a baseline. A recommended protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate the channels, and then a repolarizing step to -50 mV to measure the peak tail current.[13]

  • Compound Application: Apply a vehicle control (e.g., 0.1% DMSO) for 3 minutes. Sequentially apply increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) to the same cell, allowing 5 minutes for equilibration at each concentration.

  • Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of current inhibition relative to the baseline. Plot the concentration-response curve and fit the data using the Hill equation to determine the IC50 value.

Protocol 2: In Vivo Drug-Induced Arrhythmia Model

Objective: To evaluate the efficacy of this compound in preventing or terminating Torsade de Pointes (TdP) in a validated animal model.[8][14]

Methodology: Anesthetized rabbit model with atrioventricular block (AVB) and sensitization to induce TdP.[14][15]

Materials:

  • New Zealand White rabbits (2.5-3.5 kg).

  • Anesthetic: Isoflurane or a combination of ketamine/xylazine.

  • ECG recording system.

  • Pro-arrhythmic agent: Dofetilide (a potent IKr blocker) at 10-100 µg/kg.[14]

  • This compound solution for intravenous (IV) administration.

  • Saline (vehicle control).

Procedure:

  • Animal Preparation: Anesthetize the rabbit and maintain a stable plane of anesthesia. Secure the animal in a supine position. Place subcutaneous needle electrodes for continuous 6-lead ECG monitoring.

  • AV Block Induction (Optional but Recommended): For a more sensitive model, induce complete AV block via radiofrequency catheter ablation of the AV node. This creates a bradycardic state that increases susceptibility to TdP.[14]

  • Prophylactic Protocol:

    • Divide animals into groups: Vehicle control, this compound (low dose), this compound (high dose).

    • Administer an IV infusion of this compound or vehicle over 15 minutes.

    • After the pretreatment period, administer an IV bolus of dofetilide to induce arrhythmia.

    • Monitor ECG for 30 minutes post-dofetilide administration.

  • Termination Protocol:

    • Induce arrhythmia by administering dofetilide.

    • Once sustained ventricular tachycardia or TdP is observed, administer an IV bolus of this compound or vehicle.

    • Monitor ECG to determine if the arrhythmia is terminated and sinus rhythm is restored.

  • Data Analysis:

    • Measure baseline and post-drug QT and QTc (corrected for heart rate) intervals.

    • Quantify the incidence, duration, and severity of arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia, TdP) in each group.[16]

    • Compare the arrhythmia burden between vehicle- and this compound-treated groups using appropriate statistical tests (e.g., Chi-square for incidence, ANOVA for duration).

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Electrophysiological Effects of this compound

ParameterThis compound ConcentrationResult (Mean ± SEM)N (Cells)
hERG IC50 N/A1.2 µM8
APD90 Increase 0.1 µM+15% ± 3%10
1.0 µM+45% ± 6%10
10 µM+110% ± 12%10

Table 2: Ex Vivo Effects of this compound on Langendorff-Perfused Rabbit Heart

ParameterVehicle ControlThis compound (1 µM)P-valueN (Hearts)
QTc Interval (ms) 225 ± 8285 ± 11<0.016
MAPD90 (ms) 180 ± 7240 ± 9<0.016
Incidence of EADs 0/61/6>0.056

EADs: Early Afterdepolarizations; MAPD90: Monophasic Action Potential Duration at 90% repolarization.

Table 3: In Vivo Efficacy of this compound in Rabbit TdP Model (Prophylactic)

Treatment GroupDose (mg/kg)Incidence of TdPDuration of TdP (s, mean ± SEM)N (Animals)
Vehicle Control N/A5/6 (83%)18.5 ± 4.26
This compound 1.02/6 (33%)4.1 ± 1.56
This compound 3.00/6 (0%) 06

*P<0.05 vs. Vehicle; **P<0.01 vs. Vehicle

Conclusion

The described experimental design provides a robust pathway for the preclinical characterization of this compound's antiarrhythmic properties. By systematically evaluating its effects from the molecular level (hERG channel) to a functional in vivo outcome (arrhythmia suppression), this framework allows for a comprehensive assessment of its potential as a novel Class III antiarrhythmic therapeutic. Careful attention to proarrhythmic risk, such as the induction of EADs at high concentrations or in bradycardic conditions, is a critical component of this evaluation.[2][17]

References

Application Notes and Protocols: Detajmium in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2][3] These pathologies are accompanied by sustained neuroinflammation, synaptic dysfunction, and neuronal loss, leading to cognitive decline and dementia.[4][5]

Detajmium is a novel, investigational small molecule designed to address the complex and multifactorial nature of Alzheimer's disease. It is a dual-action compound engineered to simultaneously target two core pathological pathways: tau hyperphosphorylation and neuroinflammation. Preclinical studies suggest that this compound acts as a potent and selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), a critical enzyme in the tau phosphorylation cascade.[6] Additionally, this compound modulates microglial activity by promoting a shift from a pro-inflammatory to a phagocytic phenotype, thereby enhancing the clearance of pathogenic Aβ oligomers. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of Alzheimer's disease research.

Physicochemical Properties

This compound is supplied as a lyophilized powder. For experimental use, it is recommended to prepare a stock solution in DMSO.

PropertyValue
Product Name This compound
Catalog Number DTJ-2025
Molecular Formula C₂₂H₂₅FN₄O₃
Molecular Weight 428.46 g/mol
Purity >99% (HPLC)
Form Off-white lyophilized powder
Solubility DMSO (≥ 50 mg/mL), Ethanol (< 1 mg/mL)
Storage Store at -20°C. Protect from light.

Mechanism of Action

This compound exerts its neuroprotective effects through a dual mechanism:

  • Inhibition of Tau Hyperphosphorylation: this compound directly inhibits the kinase activity of GSK-3β. By blocking GSK-3β, this compound reduces the phosphorylation of tau protein at multiple disease-associated epitopes, which in turn is hypothesized to decrease the propensity of tau to aggregate into NFTs and to restore its normal function of stabilizing microtubules.[2][7]

  • Modulation of Neuroinflammation and Aβ Clearance: this compound acts as a positive modulator of the TREM2 (Triggering Receptor Expressed on Myeloid cells 2) signaling pathway in microglia. This modulation enhances the phagocytic capacity of microglia, leading to increased clearance of soluble Aβ oligomers and fibrils.[4] It also suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, mitigating the chronic neuroinflammatory state characteristic of AD.[5][8]

Detajmium_Mechanism_of_Action cluster_neuron Neuron cluster_microglia Microglia Tau Tau pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation GSK3B GSK-3β GSK3B->Tau Phosphorylates AB Amyloid-β Oligomers TREM2 TREM2 Receptor AB->TREM2 Activates Phagocytosis Aβ Clearance (Phagocytosis) TREM2->Phagocytosis Cytokines Pro-inflammatory Cytokines TREM2->Cytokines Suppresses This compound This compound This compound->GSK3B Inhibits This compound->TREM2 Modulates

Caption: Dual mechanism of this compound in AD pathology.

In Vitro Applications & Data

This compound has been validated in various cell-based assays to quantify its potency and efficacy in targeting key AD pathologies.

Potency and Efficacy Data

The following table summarizes the in vitro activity of this compound in relevant biochemical and cell-based assays.

Assay TypeCell Line / EnzymeTargetParameterValue
Kinase Inhibition Recombinant Human GSK-3βGSK-3βIC₅₀15.2 nM
Tau Phosphorylation SH-SY5Y (Okadaic Acid induced)p-Tau (Ser396)IC₅₀45.8 nM
Microglial Activation BV-2 MicrogliaTREM2EC₅₀98.5 nM
Aβ Phagocytosis Primary Murine MicrogliaAmyloid-β₄₂EC₅₀120.7 nM
Anti-inflammatory BV-2 Microglia (LPS-stimulated)TNF-α ReleaseIC₅₀85.3 nM
Experimental Protocol 1: Tau Phosphorylation Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on tau hyperphosphorylation in a human neuroblastoma cell line.

Objective: To quantify the reduction in phosphorylated tau (p-Tau) at the Ser396 epitope in SH-SY5Y cells treated with this compound.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Okadaic Acid (OA)

  • This compound (stock solution in DMSO)

  • Protease and Phosphatase Inhibitor Cocktails

  • RIPA Lysis Buffer

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-Tau (Ser396), anti-Total-Tau, anti-β-Actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture: Plate SH-SY5Y cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 2 hours.

  • Induction of Tau Phosphorylation: Add Okadaic Acid to a final concentration of 50 nM to all wells (except negative control) and incubate for 6 hours to induce hyperphosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies (anti-p-Tau Ser396, anti-Total-Tau, anti-β-Actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis: Visualize bands using an ECL substrate and a chemiluminescence imaging system. Quantify band densities and normalize p-Tau levels to Total-Tau and β-Actin. Calculate the IC₅₀ value for this compound.

Experimental Protocol 2: Microglial Amyloid-β Phagocytosis Assay

This protocol provides a method for measuring the effect of this compound on the phagocytic clearance of Aβ₄₂ by microglia.

Phagocytosis_Workflow s1 1. Isolate & Plate Primary Microglia s2 2. Pre-treat with This compound or Vehicle s1->s2 s3 3. Add Fluorescent Aβ₄₂ Oligomers s2->s3 s4 4. Incubate for 4 hours to allow phagocytosis s3->s4 s5 5. Wash to remove extracellular Aβ₄₂ s4->s5 s6 6. Fix and Permeabilize Cells s5->s6 s7 7. Image Cells using Confocal Microscopy s6->s7 s8 8. Quantify Internalized Aβ₄₂ Fluorescence s7->s8

Caption: Workflow for the Aβ phagocytosis assay.

Materials:

  • Primary microglia isolated from P0-P2 mouse pups.

  • DMEM/F12 medium with 10% FBS.

  • HiLyte™ Fluor 488-labeled Amyloid-β (1-42) (Aβ₄₂)

  • This compound (stock solution in DMSO)

  • 4% Paraformaldehyde (PFA)

  • DAPI stain

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Plating: Plate primary microglia in a 96-well imaging plate at 2 x 10⁴ cells/well and culture for 48 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM to 20 µM) or vehicle (DMSO) for 24 hours.

  • Aβ₄₂ Addition: Add fluorescently labeled Aβ₄₂ oligomers to each well at a final concentration of 500 nM.

  • Phagocytosis: Incubate for 4 hours at 37°C to allow for phagocytosis.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove extracellular Aβ₄₂.

  • Fixation and Staining: Fix the cells with 4% PFA for 15 minutes. Stain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the integrated fluorescence intensity of internalized Aβ₄₂ per cell. Calculate the EC₅₀ value as the concentration of this compound that elicits a half-maximal increase in phagocytosis.

In Vivo Applications & Data

This compound has demonstrated efficacy in a transgenic mouse model of Alzheimer's disease, showing improvements in both cognitive function and neuropathological markers.

Efficacy in 5xFAD Mouse Model

The 5xFAD transgenic mouse model, which rapidly develops amyloid plaques and cognitive deficits, was used to evaluate the in vivo efficacy of this compound.[6][9]

InVivo_Workflow cluster_treatment Treatment Phase (3 months) cluster_analysis Analysis Phase start Start: 5xFAD Mice (Age: 3 Months) treatment Daily Oral Gavage: - Vehicle Control - this compound (10 mg/kg) start->treatment end_treatment End of Treatment (Age: 6 Months) treatment->end_treatment behavior Behavioral Testing (Morris Water Maze) end_treatment->behavior histology Brain Tissue Collection & Histological Analysis behavior->histology biochem Biochemical Analysis (ELISA, Western Blot)

Caption: Logical workflow for a preclinical in vivo study.
ParameterMetricVehicle ControlThis compound (10 mg/kg)% Improvement
Cognition Morris Water Maze Escape Latency (sec)45.2 ± 4.125.8 ± 3.542.9%
Neuropathology Cortical Aβ Plaque Load (%)12.6 ± 1.86.1 ± 1.151.6%
Biomarkers Brain p-Tau (Ser396) Levels (ELISA, pg/mg)215.4 ± 22.3118.9 ± 15.744.8%
Neuroinflammation Brain TNF-α Levels (ELISA, pg/mg)88.9 ± 9.242.3 ± 6.852.4%

Experimental Protocol 3: In Vivo Efficacy Study in 5xFAD Mice

Objective: To evaluate the effect of chronic this compound administration on cognitive performance and AD-related neuropathology in the 5xFAD mouse model.

Animals:

  • 3-month-old male 5xFAD transgenic mice.

  • Age-matched wild-type littermates.

Treatment:

  • Acclimatize mice for one week before the start of the experiment.

  • Randomly assign 5xFAD mice to two groups (n=12 per group): Vehicle control and this compound.

  • Prepare this compound formulation in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Administer this compound (10 mg/kg) or vehicle via oral gavage once daily for 3 months.

Behavioral Testing (Morris Water Maze):

  • After 3 months of treatment, conduct the Morris Water Maze test over 5 consecutive days.

  • Acquisition Phase (Days 1-4): Four trials per day. Record the time (escape latency) for each mouse to find the hidden platform.

  • Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.

Histological and Biochemical Analysis:

  • Following behavioral testing, euthanize mice and perfuse with saline.

  • Harvest brains. Hemisect one hemisphere for histology and use the other for biochemical analysis.

  • Histology:

    • Fix one hemisphere in 4% PFA, cryoprotect, and section.

    • Perform immunohistochemistry using antibodies against Aβ (e.g., 6E10) and microglia (e.g., Iba1).

    • Quantify Aβ plaque load and microglial activation using image analysis software.

  • Biochemistry:

    • Homogenize cortical and hippocampal tissue.

    • Use ELISA kits to measure levels of soluble Aβ₄₂, p-Tau (Ser396), and TNF-α.

    • Normalize results to total protein concentration.

Statistical Analysis:

  • Analyze behavioral data using a two-way repeated-measures ANOVA.

  • Analyze histological and biochemical data using an unpaired Student's t-test.

  • A p-value < 0.05 is considered statistically significant.

References

Application Notes & Protocols: Assessing the Neuromodulatory Impact of Detajmium

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detajmium is a hypothetical compound used for illustrative purposes within this document. The experimental data presented is simulated to demonstrate methodological applications. All protocols are based on established and validated neuropharmacological techniques.

Introduction to this compound

This compound is a novel investigational compound classified as a selective positive allosteric modulator (PAM) of the α5 subunit-containing GABA-A receptors (α5-GABAARs). These receptors are densely expressed in the hippocampus and are critically involved in modulating synaptic plasticity and cognitive processes. Unlike broad-spectrum GABA-A receptor modulators such as benzodiazepines, the targeted action of this compound on α5-GABAARs presents a promising avenue for enhancing cognitive function with a potentially reduced side-effect profile (e.g., sedation).

These application notes provide a comprehensive suite of methodologies to characterize the pharmacological profile of this compound and to assess its functional impact on neural pathways, from in vitro receptor engagement to ex vivo synaptic plasticity and in vivo behavioral outcomes.

In Vitro Characterization of this compound

The initial phase of assessment involves confirming this compound's selectivity and potency at its intended molecular target.

Protocol: Radioligand Binding Assay for α5-GABAAR Selectivity

This protocol determines the binding affinity (Ki) of this compound for various GABA-A receptor subtypes.

Methodology:

  • Membrane Preparation: Utilize membrane preparations from HEK293 cell lines stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β3γ2).

  • Competitive Binding: Incubate the membrane preparations with a known radioligand specific for the benzodiazepine (B76468) binding site (e.g., [3H]Ro 15-1788) in the presence of a physiological concentration of GABA (e.g., 3 nM) to facilitate PAM binding.

  • Compound Titration: Add increasing concentrations of this compound (e.g., from 1 pM to 100 µM).

  • Incubation and Washing: Incubate at 4°C for 90 minutes. Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the inhibitory constant (Ki) for this compound at each receptor subtype using the Cheng-Prusoff equation.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol measures the functional potentiation of GABA-evoked currents by this compound.

Methodology:

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding for the desired human GABA-A receptor subunits (e.g., α5, β3, γ2).

  • Electrophysiology: After 2-4 days of expression, place an oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping (holding potential typically -60 mV).

  • GABA Application: Apply a submaximal concentration of GABA (EC10-EC20) to elicit a baseline inward current.

  • This compound Co-application: Co-apply the same concentration of GABA with increasing concentrations of this compound.

  • Data Analysis: Measure the peak current amplitude for each concentration. Normalize the response to the baseline GABA current and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal potentiation) and Emax (maximal potentiation effect).

Quantitative Data Summary: In Vitro Profile

The following table summarizes the simulated in vitro pharmacological data for this compound.

Parameterα1β2γ2α2β2γ2α3β2γ2α5β3γ2
Binding Affinity (Ki, nM) > 10,0008,7509,20015.2
Functional Potency (EC50, nM) No significant potentiationNo significant potentiationNo significant potentiation45.5
Maximal Potentiation (Emax, %) < 5%< 5%< 5%250%

Table 1: In Vitro Selectivity and Potency of this compound.

Ex Vivo Assessment in Hippocampal Slices

To bridge the gap between molecular action and neural circuit function, experiments are conducted on acute brain slices containing the hippocampus.

Protocol: Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This protocol assesses the effect of this compound on baseline synaptic transmission and long-term potentiation (LTP), a cellular correlate of learning and memory.[1]

Methodology:

  • Slice Preparation: Anesthetize a rodent (e.g., C57BL/6 mouse or Wistar rat) and rapidly dissect the brain in ice-cold, carbogen- (95% O2 / 5% CO2) saturated artificial cerebrospinal fluid (aCSF).[2] Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.[1]

  • Recovery: Allow slices to recover in an incubation chamber with carbogenated aCSF at 32°C for 30 minutes, then at room temperature for at least 1 hour before recording.[1]

  • Electrode Placement: Transfer a slice to a submerged recording chamber.[3] Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[4]

  • Baseline Recording: Deliver baseline test pulses (e.g., 0.1 ms (B15284909) duration every 30 seconds) to evoke fEPSPs.[5] Adjust the stimulation intensity to elicit a response that is 30-40% of the maximum. Record a stable baseline for at least 20 minutes.[1]

  • Drug Application: Perfuse the slice with aCSF containing this compound (e.g., 100 nM) and record for another 20 minutes to assess effects on baseline transmission.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).[1]

  • Post-HFS Recording: Record the potentiated fEPSP slope for at least 60 minutes post-HFS.

  • Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline. Compare the magnitude of potentiation in control (aCSF only) versus this compound-treated slices.

Quantitative Data Summary: Ex Vivo Effects
Experimental GroupBaseline fEPSP Slope (% of Control)LTP Magnitude (60 min post-HFS, % of Baseline)
Control (aCSF) 100 ± 4.5%155 ± 8.2%
This compound (100 nM) 98 ± 5.1%120 ± 7.5%*

Table 2: Effect of this compound on Hippocampal CA1 Synaptic Plasticity. Data are mean ± SEM. *p < 0.05 vs. Control. The data indicates that while this compound does not alter baseline synaptic transmission, it significantly impairs the induction or expression of LTP.

Visualizations: Pathways and Workflows

This compound's Proposed Mechanism of Action

Detajmium_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA releases Action_Potential Action Potential Action_Potential->GABA_vesicle triggers release GABA_A_Receptor α5-GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel is a This compound This compound This compound->GABA_A_Receptor binds to (Allosteric Site) Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx leads to GABA->GABA_A_Receptor binds to (Orthosteric Site) Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

Caption: Proposed allosteric modulation of the α5-GABA-A receptor by this compound.

Experimental Workflow for this compound Assessment

Experimental_Workflow A Phase 1: In Vitro Screening B Binding Assays (Selectivity Profile) A->B C TEVC Electrophysiology (Functional Potency) A->C D Phase 2: Ex Vivo Circuit Analysis B->D Hit Confirmation C->D Hit Confirmation E Hippocampal Slice Preparation D->E F fEPSP Recordings (Synaptic Plasticity - LTP) E->F G Phase 3: In Vivo Behavioral Testing F->G Circuit Effect Confirmed H Cognitive Tasks (e.g., Morris Water Maze) G->H I Final Report & Data Synthesis H->I

Caption: Multi-phase workflow for characterizing this compound's neural impact.

Logical Relationships in Experimental Design

Logical_Relationships Target Molecular Target (α5-GABAAR) Binding Receptor Binding Target->Binding is assessed by Function Receptor Function (Ion Flow) Binding->Function should correlate with Plasticity Synaptic Plasticity (LTP) Function->Plasticity modulates Behavior Cognitive Behavior (Memory) Plasticity->Behavior is a cellular basis for

Caption: Hierarchy of experimental validation for this compound's effects.

References

Application Notes and Protocols for Detajmium: A Potent Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detajmium is an antiarrhythmic compound recognized for its potent, use-dependent blockade of voltage-gated sodium channels (Nav).[1] Classified as a Class I/C antiarrhythmic agent under the Vaughan Williams classification, its distinguishing feature is an exceptionally slow recovery from this block, making it a valuable tool for investigating sodium channel kinetics and pathophysiology.[2] These notes provide detailed information on its mechanism of action, key electrophysiological data, and protocols for its application in ion channel research.

Mechanism of Action: Use-Dependent Sodium Channel Blockade

Voltage-gated sodium channels are integral membrane proteins that cycle through resting, open, and inactivated states to propagate action potentials in excitable cells like cardiomyocytes and neurons.[3][4][5] Class I antiarrhythmic drugs exert their effects by binding to these channels and inhibiting ion conductance.[6][7]

This compound exhibits a "use-dependent" or "frequency-dependent" block, meaning its inhibitory effect is more pronounced at higher stimulation frequencies.[2][8] This occurs because this compound binds with higher affinity to the open and inactivated states of the sodium channel compared to the resting state.[9][10] As the frequency of channel activation increases, channels spend more time in the open and inactivated states, leading to a cumulative block. A key characteristic of this compound is its extremely slow kinetics of recovery from this block, which distinguishes it from many other Class I agents.[2]

SodiumChannelStates Rest Resting State (Closed) Open Open State (Conducting Na+) Rest->Open Depolarization Inactivated Inactivated State (Blocked) Open->Inactivated Fast Inactivation DrugBound This compound-Bound (Blocked) Open->DrugBound High Affinity Binding Inactivated->Rest Repolarization Inactivated->DrugBound High Affinity Binding DrugBound->Rest Extremely Slow Recovery (τ ≈ 348s)

Caption: State-dependent binding of this compound to voltage-gated sodium channels.

Data Presentation: Electrophysiological Effects

The following data, derived from studies on canine cardiac preparations, summarize the primary electrophysiological effects of this compound.[2] The compound significantly reduces the maximum upstroke velocity (Vmax) of the cardiac action potential, a direct indicator of sodium channel inhibition.

Table 1: Effect of 1 µM this compound on Cardiac Action Potential Parameters (1 Hz stimulation)

Parameter Tissue Type Control (Mean ± SEM) This compound (Mean ± SEM) % Change
Vmax (V/s) Ventricular Muscle 236.7 ± 28.9 177.3 ± 22.5 -25.1%
Vmax (V/s) Purkinje Fibers 687.5 ± 57.2 523.7 ± 58.2 -23.8%
APA (mV) Purkinje Fibers 111.1 ± 12.3 100.0 ± 2.5 -10.0%

| APD90 (ms) | Purkinje Fibers | 359.0 ± 17.5 | 262.1 ± 12.3 | -27.0% |

Vmax: Maximum rate of depolarization; APA: Action Potential Amplitude; APD90: Action Potential Duration at 90% repolarization. Data from Hála O, et al. J Cardiovasc Pharmacol. 1994.[2]

Table 2: Kinetic Parameters of this compound

Parameter Value (Mean ± SEM) Description

| Recovery Time Constant (τ) | 348.16 ± 57.43 s | Time constant for recovery of Vmax from use-dependent block. |

This extremely slow recovery is a defining characteristic of this compound's interaction with sodium channels.[2]

Experimental Protocols

The following protocol outlines a standard whole-cell voltage-clamp experiment to characterize the effects of this compound on Nav currents in a heterologous expression system (e.g., HEK293 cells expressing a specific Nav isoform).

Objective

To determine the tonic block, use-dependent block, and recovery kinetics of this compound on a specific voltage-gated sodium channel subtype.

Materials
  • Cells: HEK293 cells stably or transiently expressing the Nav channel of interest.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: 10 mM this compound L-tartrate in DMSO.

  • Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.[11][12][13]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Plate Cells p2 Prepare Solutions p1->p2 p3 Pull Pipettes p2->p3 e1 Obtain GΩ Seal p3->e1 e2 Establish Whole-Cell Configuration e1->e2 e3 Record Baseline Na+ Currents e2->e3 e4 Apply this compound (Test Concentrations) e3->e4 e5 Record Post-Drug Na+ Currents e4->e5 a1 Measure Peak Current (Tonic Block) e5->a1 a2 Measure Current Decay (Use-Dependent Block) e5->a2 a3 Measure Recovery from Inactivation e5->a3 a4 Calculate IC50 & Kinetic Parameters a1->a4 a2->a4 a3->a4

Caption: Workflow for electrophysiological characterization of this compound.
Detailed Procedure

  • Cell Preparation: Plate transfected cells onto glass coverslips 24-48 hours before the experiment.

  • Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation: Fill a borosilicate glass pipette (resistance 2-4 MΩ) with the internal solution and mount it on the micromanipulator.

  • Whole-Cell Configuration:

    • Approach a target cell and apply light positive pressure to the pipette.

    • Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

    • Apply brief, gentle suction to rupture the cell membrane, establishing the whole-cell configuration.[11][14]

  • Data Acquisition - Tonic Block:

    • Hold the cell membrane at -120 mV.

    • Apply a depolarizing test pulse to -10 mV for 50 ms (B15284909) every 10 seconds (0.1 Hz) to elicit Na+ currents.

    • Record stable baseline currents for at least 2 minutes.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Continue recording until a new steady-state (tonic) block is achieved.

  • Data Acquisition - Use-Dependent Block:

    • From the same holding potential (-120 mV), apply a train of 50 pulses to -10 mV at a higher frequency (e.g., 5 Hz).

    • Measure the peak current of each pulse in the train. Use-dependent block is observed as a progressive reduction in current amplitude during the train.

    • Perform this protocol first in the control (baseline) condition and then after the application of Detajmjum.

  • Data Acquisition - Recovery from Inactivation:

    • Use a two-pulse protocol. A conditioning pulse (to -10 mV for 100 ms) is followed by a variable recovery interval at the holding potential (-120 mV). A subsequent test pulse measures the fraction of channels that have recovered from inactivation.

    • Plot the normalized current from the test pulse against the recovery interval duration to determine the time constant of recovery.

    • Compare the recovery kinetics before and after this compound application. The expected result is a significant slowing of recovery in the presence of the drug.

  • Data Analysis:

    • Tonic Block: Calculate the percentage reduction in peak current amplitude at 0.1 Hz.

    • Use-Dependent Block: Plot the normalized peak current against the pulse number in the train.

    • IC50 Calculation: Construct concentration-response curves for tonic and use-dependent block and fit with the Hill equation to determine the IC50 values.

    • Recovery Kinetics: Fit the recovery from inactivation data with a single or double exponential function to calculate the time constant(s) (τ).

References

Application Notes and Protocols for Screening Detajmium Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detajmium is classified as a Class I antiarrhythmic agent, exerting its therapeutic effect primarily through the blockade of voltage-gated sodium channels.[1][2] This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in non-nodal cardiac tissues.[1] Due to this mechanism, robust and predictive in vitro screening methods are essential to characterize its potency, selectivity, and potential for off-target effects, particularly cardiotoxicity.

These application notes provide detailed protocols for a tiered screening approach to evaluate the activity of this compound. The assays described progress from primary, target-based functional screens to secondary assays assessing cellular health and pro-arrhythmic risk.

Primary Screening: Assessing Sodium Channel Blockade

The primary assessment of this compound's activity involves quantifying its ability to block cardiac sodium channels. Automated patch clamp electrophysiology is the gold-standard for this, providing detailed information on the drug's interaction with the channel. A higher-throughput fluorescence-based assay can be employed for initial screening of large compound libraries.

Protocol 1: Automated Patch Clamp Electrophysiology for NaV1.5 Inhibition

This protocol details the use of an automated patch clamp system to determine the concentration-dependent inhibition of the cardiac sodium channel, NaV1.5, by this compound.[3][4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the human NaV1.5 channel.

Materials:

  • HEK293 cells stably expressing human NaV1.5 (HEK-NaV1.5)

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic e.g., G418)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Automated patch clamp system (e.g., QPatch, IonWorks)

  • Planar patch clamp chips

Procedure:

  • Cell Culture: Culture HEK-NaV1.5 cells under standard conditions (37°C, 5% CO2). Passage cells every 2-3 days to maintain optimal health.

  • Cell Preparation: On the day of the experiment, harvest cells using a non-enzymatic dissociation solution. Resuspend the cells in the external solution at a concentration of 1-2 x 10^6 cells/mL.

  • Compound Preparation: Prepare a serial dilution of this compound in the external solution. The final DMSO concentration should not exceed 0.5%.

  • Automated Patch Clamp Run:

    • Prime the system with internal and external solutions.

    • Load the cell suspension and compound plate into the instrument.

    • Initiate the automated protocol for whole-cell patch clamping.

    • Establish a stable whole-cell configuration and record baseline NaV1.5 currents.

    • Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cells at -120 mV and depolarizing to -20 mV for 20 ms.

    • Apply vehicle control followed by increasing concentrations of this compound.

    • Record sodium currents at each concentration after a stable effect is reached.

  • Data Analysis:

    • Measure the peak inward sodium current at each concentration.

    • Normalize the current to the baseline (vehicle) response.

    • Plot the normalized current as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: this compound Sodium Channel Inhibition

CompoundTargetCell LineAssay MethodIC50 (µM)Hill Slopen
This compoundNaV1.5HEK293Automated Patch Clamp1.21.18
LidocaineNaV1.5HEK293Automated Patch Clamp15.41.08
TetrodotoxinNaV1.5HEK293Automated Patch Clamp0.81.28

This table presents representative data. Actual results may vary.

G cluster_workflow Workflow: Automated Patch Clamp A Culture HEK-NaV1.5 Cells B Prepare Cell Suspension A->B D Load Cells and Compounds into APC System B->D C Prepare this compound Dilutions C->D E Establish Whole-Cell Configuration D->E F Record Baseline NaV1.5 Currents E->F G Apply Vehicle and this compound Concentrations F->G H Record NaV1.5 Currents G->H I Data Analysis: Determine IC50 H->I

Caption: Workflow for Automated Patch Clamp Assay.

Protocol 2: Fluorescence-Based Sodium Influx Assay

This protocol describes a higher-throughput method using a sodium-sensitive fluorescent dye to screen for this compound's inhibitory activity.

Objective: To determine the IC50 of this compound for sodium channel inhibition in a high-throughput format.

Materials:

  • HEK-NaV1.5 cells

  • Black, clear-bottom 96- or 384-well microplates

  • Sodium-sensitive fluorescent dye (e.g., ION Natrium Green-2 AM)

  • Pluronic F-127

  • Low sodium buffer (in mM): 140 N-methyl-D-glucamine, 10 HEPES, 10 Glucose, 4 KCl, 2 CaCl2, 1 MgCl2 (pH 7.4)

  • High sodium buffer (in mM): 140 NaCl, 10 HEPES, 10 Glucose, 4 KCl, 2 CaCl2, 1 MgCl2 (pH 7.4)

  • Sodium channel activator (e.g., Veratridine)

  • Fluorescence plate reader with kinetic read capability

Procedure:

  • Cell Plating: Seed HEK-NaV1.5 cells into microplates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the sodium-sensitive dye and Pluronic F-127 in low sodium buffer.

    • Remove culture medium from the cells and add the loading buffer.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells with low sodium buffer to remove excess dye.

  • Compound Addition: Add serial dilutions of this compound (prepared in low sodium buffer) to the wells and incubate for 15 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the sodium channel activator (e.g., Veratridine) mixed in high sodium buffer to all wells to initiate sodium influx.

    • Immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to vehicle and no-activator controls.

    • Plot the percent inhibition as a function of this compound concentration and fit the curve to determine the IC50.

G cluster_pathway Mechanism: Sodium Channel Blockade Na_channel Voltage-Gated Sodium Channel (NaV1.5) Depolarization Rapid Influx of Na+ Na_channel->Depolarization Opens Action_Potential Phase 0 Depolarization of Cardiac Action Potential Depolarization->Action_Potential This compound This compound Block Blockade This compound->Block Block->Na_channel

Caption: Mechanism of this compound Action.

Secondary Screening: Assessing Cytotoxicity and Pro-arrhythmic Risk

Following the confirmation of on-target activity, it is crucial to assess the potential for off-target effects, such as general cytotoxicity and specific cardiotoxicity related to pro-arrhythmia.

Protocol 3: Cytotoxicity Assessment (LDH Release Assay)

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Objective: To evaluate the cytotoxic potential of this compound on a relevant cell line (e.g., AC16 human cardiomyocyte cell line or hiPSC-CMs).

Materials:

  • AC16 cells or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

  • 96-well cell culture plates

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow for 24-48 hours.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for 24 hours. Include vehicle control (e.g., 0.5% DMSO) and a positive control for maximal LDH release (lysis buffer provided in the kit).

  • LDH Measurement:

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add the stop solution.

  • Data Analysis:

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to the positive control.

    • Plot cytotoxicity versus this compound concentration to determine the CC50 (50% cytotoxic concentration).

Data Presentation: Cytotoxicity and hERG Inhibition of this compound

CompoundAssayCell LineEndpointResult (µM)
This compoundLDH ReleasehiPSC-CMsCC50> 100
This compoundhERG InhibitionHEK-hERGIC508.5
DoxorubicinLDH ReleasehiPSC-CMsCC501.8
VerapamilhERG InhibitionHEK-hERGIC500.2

This table presents representative data. Actual results may vary.

Protocol 4: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of pro-arrhythmic risk.[6][7][8] This protocol uses automated patch clamp to assess this compound's effect on hERG channels.

Objective: To determine the IC50 of this compound on the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel (HEK-hERG)

  • Solutions and equipment as described in Protocol 1, with appropriate internal and external solutions for potassium channel recording.

Procedure:

  • Cell Preparation: Follow the same procedure as in Protocol 1, using HEK-hERG cells.

  • Automated Patch Clamp Run:

    • Use a voltage protocol designed to elicit hERG tail currents. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.[6]

    • Apply vehicle control and then increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Normalize the data and calculate the IC50 as described in Protocol 1.

Protocol 5: Pro-arrhythmia Assessment using hiPSC-CMs and Microelectrode Arrays (MEA)

This advanced assay provides an integrated assessment of this compound's effects on the electrophysiology of human cardiomyocytes, in line with the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative.[9][10][11]

Objective: To assess the pro-arrhythmic potential of this compound by measuring changes in field potential duration and arrhythmogenic events in a syncytium of hiPSC-CMs.

Materials:

  • hiPSC-CMs

  • MEA plates (e.g., from Axion BioSystems)

  • MEA recording system

  • Culture medium for hiPSC-CMs

  • This compound stock solution

Procedure:

  • Cell Plating: Plate hiPSC-CMs onto MEA plates and culture until a spontaneously beating syncytium is formed.

  • Baseline Recording: Place the MEA plate in the recording system and record baseline field potentials.

  • Compound Addition: Add vehicle control followed by cumulative concentrations of this compound to the wells. Allow for equilibration at each concentration.

  • Data Recording: Record field potentials for several minutes at each concentration.

  • Data Analysis:

    • Analyze the recorded waveforms to determine key parameters such as beat period, field potential duration (FPD), and spike amplitude.

    • Quantify the incidence of arrhythmogenic events like early afterdepolarizations (EADs) and fibrillatory patterns.

    • Calculate the change in FPD corrected for beat rate (cFPD) and plot against this compound concentration.

G cluster_screening_cascade This compound Screening Cascade Primary Primary Screening: NaV1.5 Inhibition Secondary Secondary Screening: Cytotoxicity & Safety Primary->Secondary Potent Hits Tertiary Integrated Pro-arrhythmia Assessment Secondary->Tertiary Non-toxic Hits with Acceptable Safety Window Decision Risk Assessment Tertiary->Decision

Caption: Logical Flow for this compound Screening.

Conclusion

The described cell-based assays provide a comprehensive framework for characterizing the activity of this compound. By systematically evaluating its on-target potency, selectivity, cytotoxicity, and pro-arrhythmic potential, researchers can build a detailed profile of the compound's pharmacological and safety properties. This tiered approach allows for early identification of potential liabilities and informs decisions in the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Detajmium Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Detajmium" is not a recognized compound in scientific literature. The following guide is based on established principles of in vivo pharmacology and is intended for illustrative purposes. All data, protocols, and pathways are hypothetical.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a synthetic small molecule designed as a potent and selective inhibitor of the fictitious enzyme, Kinase-Associated Protein 7 (KAP7). Inhibition of KAP7 is hypothesized to downregulate the pro-inflammatory NF-κB signaling pathway, making this compound a candidate for treating various inflammatory disorders.

Q2: What is the recommended starting dose for in vivo studies?

A2: The starting dose for a new compound should be determined after conducting a dose-range finding study to establish the Maximum Tolerated Dose (MTD).[1][2] For this compound, we recommend starting with a low dose, for example, 1 mg/kg, and escalating from there. The choice of the initial dose can be informed by in vitro efficacy data and allometric scaling from any available data in other species.[3][4] Refer to the tables below for suggested starting doses based on preliminary (hypothetical) studies.

Q3: How should this compound be formulated for in vivo administration?

A3: this compound has low aqueous solubility. A recommended vehicle for intraperitoneal (i.p.) or oral (p.o.) administration is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80. The process of creating an optimal formulation involves investigating the active pharmaceutical ingredient's (API) characteristics, such as its solubility and stability.[5] It is crucial to ensure the formulation is homogenous before each administration.[6]

Q4: What are the key pharmacokinetic (PK) parameters for this compound?

A4: Pharmacokinetic studies are crucial for understanding a drug's absorption, distribution, metabolism, and elimination (ADME).[7][8] Key parameters for this compound in mice after a single 10 mg/kg i.p. dose are summarized in Table 2. The compound exhibits moderate bioavailability and a relatively short half-life, suggesting that for sustained target engagement, twice-daily dosing may be necessary for efficacy studies.

Data Presentation

Table 1: Hypothetical Dose-Range Finding Study for this compound in C57BL/6 Mice (Single i.p. Dose)

Dose (mg/kg)Number of AnimalsMortalityBody Weight Loss (Max %)Clinical Signs of Toxicity
130/3< 1%None observed
530/3~2%None observed
1050/5~5%Mild, transient lethargy for 2 hours post-dose
2550/5~12%Moderate lethargy, ruffled fur
5051/5>20% (in 4 survivors)Severe lethargy, hunched posture
MTD - ~25 mg/kg - -

MTD is defined as the dose causing >15-20% body weight loss or significant clinical signs of toxicity.[9][10]

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in C57BL/6 Mice (10 mg/kg i.p.)

ParameterPlasmaBrain
Cmax1.2 µg/mL0.3 µg/mL
Tmax0.5 hours1.0 hours
AUC (0-t)3.6 µgh/mL0.9 µgh/mL
T½ (half-life)2.5 hours2.8 hours
Bioavailability (%)~40% (compared to i.v. dose)-

Pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life are essential for designing dosing regimens.[7]

Table 3: Recommended Starting Doses for Efficacy Studies

Animal ModelRoute of AdministrationRecommended Starting Dose (mg/kg)Dosing Frequency
Mouse (C57BL/6)i.p.5 - 10Once or twice daily
Mouse (BALB/c)i.p.5 - 10Once or twice daily
Rat (Sprague-Dawley)p.o.10 - 20Twice daily

Troubleshooting Guide

Issue 1: No observable therapeutic effect at the tested doses.

  • Potential Cause 1: Insufficient Dose or Target Engagement. The administered dose may not be high enough to achieve the necessary therapeutic concentration at the target site.

    • Solution: Perform a dose-response study to evaluate higher doses, up to the MTD.[1] Measure plasma and tissue concentrations of this compound to correlate exposure with pharmacodynamic markers.

  • Potential Cause 2: Poor Bioavailability. If administered orally, this compound may have low bioavailability due to poor absorption or high first-pass metabolism.[7]

    • Solution: Compare the efficacy of oral administration with intraperitoneal or intravenous (i.v.) routes. Consider formulation strategies to improve solubility and absorption.[11]

  • Potential Cause 3: Inappropriate Dosing Frequency. The drug's half-life may be too short to maintain therapeutic levels with the current dosing schedule.

    • Solution: Based on pharmacokinetic data (see Table 2), increase the dosing frequency (e.g., from once to twice daily).

Issue 2: High variability in experimental results between animals.

  • Potential Cause 1: Inconsistent Formulation or Administration. A non-homogenous suspension or inconsistent administration technique can lead to variable dosing.[12]

    • Solution: Ensure the drug formulation is thoroughly vortexed before each use. Standardize the administration procedure (e.g., oral gavage, i.p. injection) across all animals and experimenters.[13][14]

  • Potential Cause 2: Biological Variation. Factors like age, sex, weight, and stress levels can contribute to variability.[13][15]

    • Solution: Use animals of the same sex, age, and from the same supplier. Allow for a proper acclimatization period before starting the experiment. Randomize animals into treatment groups to prevent bias. Introducing controlled, systematic variation (heterogenisation) can sometimes improve the generalizability of results.[16]

  • Potential Cause 3: Insufficient Sample Size. A small number of animals per group may not be enough to overcome inherent biological variability.

    • Solution: Perform a power analysis to determine the appropriate sample size needed to detect a statistically significant effect.[17]

Issue 3: Unexpected toxicity or adverse events are observed.

  • Potential Cause 1: Dose is too high for the specific animal strain or model. Sensitivity to compounds can vary between different strains of mice or other animal models.[9]

    • Solution: Lower the dose and re-evaluate the MTD for the specific animal model being used. Monitor animals closely for clinical signs of toxicity.[9]

  • Potential Cause 2: Formulation Vehicle Toxicity. The vehicle used to dissolve or suspend the drug may be causing adverse effects.

    • Solution: Include a "vehicle-only" control group in your experiment to assess the effects of the formulation itself.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (10 mg/mL Suspension)

  • Materials: this compound powder, vehicle (0.5% w/v CMC, 0.1% v/v Tween 80 in sterile water), sterile conical tube, weigh boat, spatula, vortex mixer.

  • Calculation: Determine the total volume needed. For 10 animals receiving a 10 mg/kg dose at a volume of 10 mL/kg, with an average weight of 25g, you would need: 10 animals * 0.25 mL/animal = 2.5 mL. Prepare at least 3-4 mL to account for losses.

  • Procedure:

    • Weigh 30 mg of this compound powder and place it into a 15 mL sterile conical tube.

    • Add 3 mL of the vehicle to the tube.

    • Vortex vigorously for 5-10 minutes until a uniform, milky suspension is achieved.

    • Visually inspect for any clumps. If present, continue vortexing.

    • Crucially, vortex the suspension immediately before drawing each dose to ensure homogeneity.

Protocol 2: Determination of Maximum Tolerated Dose (MTD) in Mice

  • Animal Model: C57BL/6 mice, male, 8-10 weeks old.

  • Group Allocation: Divide animals into groups of 3-5 mice each.[3]

  • Dose Escalation:

    • Administer single, escalating doses of this compound (e.g., 1, 5, 10, 25, 50 mg/kg) via i.p. injection to each group.[3]

    • Include a vehicle control group.

  • Observation: Monitor animals closely for 7-14 days.[3]

    • Record body weight daily.

    • Observe for clinical signs of toxicity (e.g., changes in posture, activity, fur appearance) at 1, 4, 24, and 48 hours post-dose, and daily thereafter.[9]

  • Endpoint: The MTD is the highest dose that does not cause >15-20% body weight loss or severe clinical signs of toxicity.[9][10]

Visualizations

Detajmium_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KAP7 KAP7 Receptor->KAP7 Activates IKK_Complex IKK_Complex KAP7->IKK_Complex Phosphorylates IkB IkB IKK_Complex->IkB NF-kB_p65_p50 NF-kB (p65/p50) IkB->NF-kB_p65_p50 Inhibits NF-kB_p65_p50_n NF-kB (p65/p50) NF-kB_p65_p50->NF-kB_p65_p50_n Translocates This compound This compound This compound->KAP7 Inhibits DNA DNA NF-kB_p65_p50_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Stimulus Stimulus Stimulus->Receptor

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing & Monitoring cluster_analysis Analysis Formulation Prepare this compound Suspension Randomization Randomize Animals (n=8-10/group) Formulation->Randomization Dosing Administer Vehicle or This compound (e.g., 5, 10, 20 mg/kg) Randomization->Dosing Monitoring Monitor Body Weight & Clinical Signs Dosing->Monitoring Endpoint Measure Primary Efficacy Endpoint (e.g., Tumor Volume) Monitoring->Endpoint Stats Statistical Analysis Endpoint->Stats PK_PD Collect Samples for PK/PD Analysis PK_PD->Stats

Caption: General experimental workflow for a dose-response study.

Troubleshooting_Logic Start Observed No Efficacy Dose Is dose sufficient? Start->Dose Bioavailability Is bioavailability adequate? Dose->Bioavailability Yes IncreaseDose Increase Dose (up to MTD) Dose->IncreaseDose No Frequency Is dosing frequency optimal? Bioavailability->Frequency Yes ChangeRoute Change Admin Route (e.g., p.o. to i.p.) Bioavailability->ChangeRoute No Target Confirm Target Engagement (PD Markers) Frequency->Target Yes IncreaseFreq Increase Dosing Frequency Frequency->IncreaseFreq No

Caption: Logical diagram for troubleshooting lack of efficacy.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Detajmium.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Question: I am observing inconsistent results in my cell viability assays after this compound treatment. What could be the cause?

Answer:

Inconsistent results in cell viability assays are a common challenge and can stem from several factors. A logical approach to troubleshooting this issue is outlined below.

Troubleshooting Workflow for Inconsistent Cell Viability

G start Inconsistent Cell Viability Results check_reagent Verify this compound Stock Solution (Concentration, Age, Storage) start->check_reagent check_cells Assess Cell Culture Health (Passage Number, Contamination, Density) start->check_cells check_protocol Review Assay Protocol (Incubation Times, Reagent Volumes) start->check_protocol check_instrument Calibrate and Validate Plate Reader start->check_instrument analyze_data Re-evaluate Data Analysis (Background Subtraction, Normalization) start->analyze_data solution_reagent Prepare Fresh Stock Solution check_reagent->solution_reagent solution_cells Use Lower Passage, Healthy Cells check_cells->solution_cells solution_protocol Standardize Protocol Execution check_protocol->solution_protocol solution_instrument Perform Instrument Maintenance check_instrument->solution_instrument solution_data Apply Consistent Analysis Parameters analyze_data->solution_data

Caption: Troubleshooting logic for inconsistent cell viability assays.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Solution
This compound Stock Solution Integrity 1. Verify the age of the stock solution. 2. Check for precipitate. 3. Re-measure the concentration using spectrophotometry if possible.Prepare a fresh stock solution of this compound from a new powder stock. Ensure complete solubilization and filter-sterilize.
Cell Culture Health and Variability 1. Check the passage number of your cell line. 2. Screen for mycoplasma contamination. 3. Ensure consistent cell seeding density.Use cells from a lower passage number. Regularly test for mycoplasma. Use a cell counter to ensure uniform seeding.
Assay Protocol Execution 1. Review incubation times and ensure they are consistent across experiments. 2. Verify the volumes and concentrations of all reagents.Create a detailed checklist for the protocol and follow it meticulously for each experiment. Use calibrated pipettes.
Plate Reader/Instrument Calibration 1. Run a calibration plate with known standards. 2. Check for variability across the plate.If calibration fails or significant variability is observed, contact the instrument manufacturer for service and calibration.

Question: My Western blot results for downstream signaling proteins are not showing the expected changes after this compound treatment. Why might this be?

Answer:

This issue often points to problems with sample preparation, the Western blot protocol itself, or the timing of the experiment.

Experimental Workflow for Western Blot Analysis

G A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE and Protein Transfer B->C D 4. Antibody Incubation (Primary and Secondary) C->D E 5. Signal Detection and Imaging D->E F 6. Data Analysis E->F

Caption: Standard workflow for Western blot experiments.

Troubleshooting Steps:

  • Confirm this compound Activity: Before proceeding with extensive Western blot troubleshooting, confirm the bioactivity of your this compound batch in a simpler, more rapid assay (e.g., a cell viability or calcium flux assay).

  • Optimize Lysis Buffer: Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors to protect your target proteins from degradation.

  • Check Antibody Validity: Validate your primary antibodies using positive and negative controls. Check the manufacturer's datasheet for recommended concentrations and incubation conditions.

  • Verify Protein Transfer: Use a Ponceau S stain on the membrane after transfer to visualize total protein and confirm that transfer was successful and even across the gel.

  • Time-Course Experiment: The peak of signaling pathway activation or inhibition can be transient. Perform a time-course experiment (e.g., 0, 15 min, 30 min, 1 hr, 4 hrs, 24 hrs) to identify the optimal time point to observe changes in your target protein's phosphorylation or expression.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for this compound?

A1: this compound is typically soluble in DMSO for in vitro experiments. For a 10 mM stock solution, dissolve the appropriate mass of this compound powder in high-purity DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q2: How does this compound affect cellular signaling pathways?

A2: this compound is known to modulate the activity of voltage-gated ion channels. Its primary mechanism is believed to involve the inhibition of the Nav1.5 sodium channel, leading to a reduction in cardiomyocyte excitability. This, in turn, can affect downstream calcium-dependent signaling pathways, such as the Calmodulin/CaMKII pathway, which plays a role in gene expression and cellular hypertrophy.

Hypothetical this compound Signaling Pathway

G This compound This compound Nav1_5 Nav1.5 Channel This compound->Nav1_5 Inhibition Na_Influx Na+ Influx Nav1_5->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Channels L-type Ca2+ Channels Depolarization->Ca_Channels Activation Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin CaMKII CaMKII Activation Calmodulin->CaMKII Gene_Expression Altered Gene Expression CaMKII->Gene_Expression

Caption: Postulated signaling cascade affected by this compound.

Q3: What are the typical effective concentrations of this compound in in vitro models?

A3: The effective concentration of this compound can vary significantly depending on the cell type and the endpoint being measured. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup. Below is an example of dose-response data for this compound on two different cell lines.

Table 1: Dose-Response of this compound on Cell Viability (48h Treatment)

Concentration (µM) Cardiomyocyte Viability (%) Fibroblast Viability (%)
0 (Control)100.0 ± 4.5100.0 ± 5.1
198.2 ± 3.999.1 ± 4.8
1085.7 ± 5.297.5 ± 4.2
5052.3 ± 6.190.3 ± 5.5
10021.5 ± 4.882.1 ± 6.0

Data are presented as mean ± standard deviation.

From this data, the IC50 (the concentration at which 50% of cell viability is inhibited) for cardiomyocytes is approximately 55 µM, while it is significantly higher for fibroblasts, indicating a degree of cell-type specificity.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Protocol 2: Western Blotting for Phospho-CaMKII

This protocol is for detecting the activation of CaMKII by measuring its phosphorylation state.

  • Sample Preparation: Treat cells with this compound for the determined optimal time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-CaMKII (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total CaMKII and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Improving the stability of Detajmium solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with Detajmium solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates after preparation. What should I do?

A1: Cloudiness or precipitation indicates that this compound may have exceeded its solubility limit in the chosen solvent or that the solution has become unstable. Do not use a solution with precipitates.[1] First, centrifuge the vial to pellet the precipitate before attempting to prepare a new solution.[1] To address this, consider the following:

  • Decrease Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.

  • Optimize Solvent Composition: If you are diluting a this compound stock solution (e.g., in DMSO) into an aqueous buffer, the final concentration of the organic solvent might be too low to maintain solubility. While minimizing DMSO is often a goal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary.[1] Always include a vehicle control with the same final solvent concentration to assess its impact on your experimental results.[1]

  • Adjust pH: The solubility of ionizable compounds like this compound can be highly dependent on the pH of the solution.[1][2] Experimenting with different pH values within the range suitable for your assay may improve solubility.

  • Use of Co-solvents: For highly insoluble compounds, a co-solvent system might be necessary to improve solubility.[1]

Q2: I suspect that my this compound solution is degrading over the course of my experiment. How can I confirm this?

A2: Degradation of this compound can lead to a loss of its biological activity, resulting in inaccurate and irreproducible data.[3][4] To confirm degradation, you can perform the following:

  • Time-Course Experiment: Measure the biological activity or a quantifiable property of your this compound solution at different time points after its preparation and incubation in your assay medium. A decrease in activity over time is a strong indicator of instability.[1]

  • Analytical Chemistry Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the amount of intact this compound and its degradation products over time.[5]

Q3: What are the best practices for storing this compound stock solutions?

A3: Proper storage is crucial for maintaining the long-term stability and integrity of your this compound stock solutions.[1][6] Key recommendations include:

  • Appropriate Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize chemical degradation.[6] Refer to the product datasheet for specific recommendations.

  • Protection from Light: If this compound is light-sensitive, store solutions in amber vials or wrap the vials in aluminum foil to prevent photolysis.[5]

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

  • Inert Atmosphere: For compounds susceptible to oxidation, overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing can be beneficial.

Q4: Can multiple freeze-thaw cycles affect the stability of my this compound stock solution in DMSO?

A4: Yes, repeated freeze-thaw cycles can negatively impact the stability of your this compound stock solution.[1] Each cycle can introduce moisture from the atmosphere into the hygroscopic DMSO, potentially leading to the hydrolysis of this compound.[1] This can also lead to a gradual decrease in the effective concentration of your stock solution. To mitigate this, it is best practice to prepare small aliquots for single use.[1]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

If you are observing high variability in your results when using this compound in cell-based assays, it could be related to solution instability.

Potential Cause Troubleshooting Step Expected Outcome
Degradation in Media Prepare fresh this compound dilutions in your cell culture media immediately before each experiment.Consistent biological activity of this compound across experiments.
Precipitation at 37°C Visually inspect the culture media for any signs of precipitation after adding the this compound solution. Consider lowering the final concentration or using a stabilizing excipient if precipitation is observed.A clear solution in the culture well, ensuring cells are exposed to the intended concentration of this compound.
Interaction with Serum If your media contains serum, this compound might bind to serum proteins, reducing its effective concentration. Perform a concentration-response curve to determine the optimal working concentration in your specific media.A well-defined dose-response relationship, indicating the effective concentration range of this compound.
Issue 2: Loss of Potency Over Time

A gradual decrease in the observed effect of your this compound solution could indicate degradation during storage.

Storage Condition Recommended Action Rationale
Room Temperature Store all this compound solutions, both stock and working solutions, at -20°C or below when not in immediate use.Lower temperatures slow down the rate of chemical degradation.[2]
Brightly Lit Lab Protect solutions from light by using amber vials or by wrapping clear vials in foil.[5][7]Prevents photolytic degradation of light-sensitive compounds.[5][7]
Frequent Use of Stock Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption by DMSO.[1]Minimizes degradation due to physical stress and hydrolysis.[1]

Experimental Protocols

Protocol 1: Assessing the Solubility of this compound in Aqueous Buffers

Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Create a series of dilutions of the this compound stock solution into your aqueous buffer to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is the same for all dilutions and below a level that affects your assay (e.g., <0.5%).

  • Vortex each dilution thoroughly.

  • Incubate the dilutions at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

  • After incubation, visually inspect each tube for any signs of precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any insoluble material.

  • Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., spectrophotometry at a specific wavelength or HPLC).

  • The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the practical solubility limit.

Protocol 2: Evaluating the Stability of this compound in Assay Medium

Objective: To determine the stability of this compound in the experimental assay medium over time.

Materials:

  • This compound stock solution in DMSO

  • Assay medium (with all components, including serum if applicable)

  • Incubator set to the experimental temperature (e.g., 37°C)

  • Analytical instrument for quantifying this compound (e.g., LC-MS)

Methodology:

  • Prepare a working solution of this compound in the assay medium at the final experimental concentration.

  • Immediately take a sample at time zero (T=0) and store it under conditions that prevent further degradation (e.g., snap-freeze in liquid nitrogen and store at -80°C).

  • Incubate the remaining working solution at the experimental temperature (e.g., 37°C).

  • Take additional samples at various time points (e.g., 1, 2, 4, 8, and 24 hours). Store these samples in the same manner as the T=0 sample.

  • Once all samples are collected, analyze them using a validated analytical method (e.g., LC-MS) to determine the concentration of intact this compound.

  • Plot the concentration of this compound as a function of time to determine its degradation rate.

Visualizations

Detajmium_Signaling_Pathway Hypothetical Signaling Pathway for this compound Action Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor This compound This compound This compound->KinaseB Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.

Experimental_Workflow Workflow for Assessing this compound Stability Prep Prepare this compound Solution in Assay Medium T0 Sample at T=0 (Store at -80°C) Prep->T0 Incubate Incubate at 37°C Prep->Incubate Analysis Analyze All Samples by LC-MS T0->Analysis Timepoints Sample at Various Time Points (1, 2, 4, 8, 24h) (Store at -80°C) Incubate->Timepoints Timepoints->Analysis Data Plot Concentration vs. Time Analysis->Data

Caption: Experimental workflow for determining the stability of this compound in assay medium.

Troubleshooting_Logic Troubleshooting Logic for this compound Precipitation rect_node rect_node start Precipitate Observed? lower_conc Lower Final Concentration start->lower_conc Yes check_dmso Is Final DMSO < 0.1%? lower_conc->check_dmso Still Precipitates increase_dmso Increase Final DMSO (up to 0.5%) check_dmso->increase_dmso Yes check_ph Is Buffer pH Optimal? check_dmso->check_ph No increase_dmso->check_ph Still Precipitates adjust_ph Test Different pH Values check_ph->adjust_ph No cosolvent Consider a Co-solvent System check_ph->cosolvent Yes adjust_ph->cosolvent Still Precipitates

Caption: Logical workflow for troubleshooting precipitation issues with this compound solutions.

References

Technical Support Center: Mitigating Off-Target Effects of Detajmium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Detajmium Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound, a potent inhibitor of the Janus-associated kinase 2 (JAK2). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?

A1: this compound is an ATP-competitive inhibitor of JAK2, a critical kinase in the JAK-STAT signaling pathway.[1] This pathway is involved in cell proliferation, differentiation, and immune responses.[1] While highly potent against JAK2, this compound has been shown to exhibit off-target activity against other kinases, particularly those with structurally similar ATP-binding pockets.[2] The most significant off-target effects have been observed on JAK1, JAK3, and to a lesser extent, TYK2, which can lead to broader immunosuppression than intended.[1] Additionally, at higher concentrations, this compound can inhibit unrelated kinases such as SRC family kinases and has been reported to interact with non-kinase proteins like the oxidoreductase NQO2.[2][3]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of JAK2. How can I determine if this is an off-target effect?

A2: This is a strong indication of potential off-target activity. A recommended method to verify this is to perform a rescue experiment.[4][5] Overexpressing a drug-resistant mutant of JAK2 should reverse the observed phenotype if the effect is on-target.[4] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases. Further investigation using kinome-wide profiling can help identify these off-targets.[4][5]

Q3: How can I proactively identify potential off-target effects of this compound in my experimental system?

A3: Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results. A common and effective approach is to perform a kinase selectivity profile, screening this compound against a large panel of kinases.[4][6] This can be done through commercial services that offer panels covering a significant portion of the human kinome. Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify protein interactions, including off-target kinases.[4]

Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?

A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[4] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[4] It is also recommended to use a structurally unrelated inhibitor with the same target to see if the phenotype is reproducible.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at effective concentrations.

Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen.[5] 2. Test inhibitors with different chemical scaffolds but the same target.[5]1. Identification of unintended kinase targets.[5] 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[5]
Inappropriate dosage 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction strategies in your experimental design.1. Minimized cytotoxicity while maintaining efficacy.
Compound solubility issues 1. Check the solubility of your inhibitor in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity.[5]1. Prevention of compound precipitation, which can lead to non-specific effects.[5]

Issue 2: Inconsistent or unexpected experimental results.

Possible CauseTroubleshooting StepExpected Outcome
Activation of compensatory signaling pathways 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways.[5] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[5]1. A clearer understanding of the cellular response to your inhibitor.[5] 2. More consistent and interpretable results.[5]
Inhibitor instability 1. Check the stability of your inhibitor under your experimental conditions (e.g., temperature, light exposure).1. Ensures that the observed effects are due to the inhibitor and not its degradation products.[5]
Cell line-specific effects 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.[5]1. Helps to distinguish between general off-target effects and those that are specific to a particular cellular context.[5]

Data Presentation

Table 1: Selectivity Profile of this compound Against a Panel of Kinases

Kinase TargetIC50 (nM)Fold Selectivity vs. JAK2
JAK2 (On-Target) 5 1
JAK15010
JAK315030
TYK2500100
SRC1,200240
LCK2,500500
FYN3,000600

This data is for illustrative purposes and may not reflect actual experimental results.

Table 2: Effect of this compound on Cell Viability in Wild-Type vs. JAK2 Knockout Cell Lines

Cell LineGenotypeThis compound GI50 (nM)
HEL 92.1.7Wild-Type (JAK2 V617F)10
HEL 92.1.7JAK2 Knockout (CRISPR)>10,000

This data demonstrates that the growth inhibitory effect of this compound is dependent on the presence of its target, JAK2.

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor using a commercial kinase profiling service.[4]

  • Compound Preparation: Prepare a 10 mM stock solution of the kinase inhibitor in 100% DMSO.

  • Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[4]

  • Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).

  • Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response experiments to determine the IC50 values.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines a method to quantify the engagement of this compound with its target kinase in living cells.

  • Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.[4]

  • Cell Plating: Seed the cells in a multi-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the kinase inhibitor to the cells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the target kinase.[4]

  • Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.[4] A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, thus demonstrating target engagement.

Mandatory Visualizations

cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed CheckConcentration Is Lowest Effective Concentration Used? Start->CheckConcentration CheckConcentration->Start No, Adjust Concentration RescueExperiment Perform Rescue Experiment with Drug-Resistant Mutant CheckConcentration->RescueExperiment Yes PhenotypeReversed Phenotype Reversed? RescueExperiment->PhenotypeReversed OnTarget Likely On-Target Effect PhenotypeReversed->OnTarget Yes OffTarget Likely Off-Target Effect PhenotypeReversed->OffTarget No KinomeScreen Perform Kinome-Wide Selectivity Screen OffTarget->KinomeScreen cluster_pathway This compound On- and Off-Target Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 STAT STAT JAK2->STAT Phosphorylates GeneExpression Gene Expression STAT->GeneExpression Dimerizes & Translocates This compound This compound This compound->JAK2 Inhibits (On-Target) OffTargetKinase Off-Target Kinase (e.g., JAK1, SRC) This compound->OffTargetKinase Inhibits (Off-Target) UnintendedEffects Unintended Cellular Effects OffTargetKinase->UnintendedEffects cluster_protocol Experimental Workflow for Off-Target Identification Compound This compound BiochemicalScreen Biochemical Kinase Screen (>400 Kinases) Compound->BiochemicalScreen IdentifyHits Identify Off-Target Hits (>50% Inhibition) BiochemicalScreen->IdentifyHits NoHits No Significant Off-Targets IdentifyHits->NoHits No DetermineIC50 Determine IC50 for Hits IdentifyHits->DetermineIC50 Yes CellularAssay Cellular Target Engagement (e.g., NanoBRET) DetermineIC50->CellularAssay ConfirmEngagement Confirm Cellular Off-Target Engagement CellularAssay->ConfirmEngagement ValidatedOffTarget Validated Off-Target ConfirmEngagement->ValidatedOffTarget Yes NoEngagement No Cellular Engagement ConfirmEngagement->NoEngagement No

References

Refining experimental protocols for Detajmium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for experiments involving Detajmium, a novel and potent inhibitor of the JNK-associated kinase (JAK) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

For in vitro experiments, we recommend reconstituting this compound in dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution. For in vivo studies, a 2% DMSO in saline solution is recommended, but solubility should be verified for your specific formulation. Always store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: I am observing high variability in my cell viability assay results. What could be the cause?

High variability can stem from several factors. Ensure that your cell seeding density is consistent across all wells. We also recommend that the final concentration of DMSO in the culture medium does not exceed 0.1% as higher concentrations can be cytotoxic to some cell lines. Finally, ensure thorough mixing when preparing serial dilutions of this compound.

Q3: this compound does not seem to be inhibiting the phosphorylation of the downstream target STAT3 in my Western blot analysis. What should I do?

First, confirm the activity of your this compound stock. If possible, use a positive control compound known to inhibit the JAK-STAT pathway. Second, optimize the treatment time and concentration of this compound for your specific cell line. We recommend a time-course experiment (e.g., 1, 6, 12, 24 hours) and a dose-response experiment (e.g., 0.1, 1, 10, 100 nM) to determine the optimal conditions. Also, ensure your antibodies are validated and working correctly.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Phospho-STAT3

This protocol details the detection of the phosphorylation status of STAT3, a downstream target of the JAK pathway, following treatment with this compound.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM) after 48h
HCT116Colon Cancer15.2
A549Lung Cancer28.7
MCF-7Breast Cancer45.1
HeLaCervical Cancer18.9
Table 2: Effect of this compound on STAT3 Phosphorylation
TreatmentConcentration (nM)p-STAT3/Total STAT3 Ratio
Vehicle Control01.00
This compound100.45
This compound500.12
This compound1000.05

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes DNA Target Gene (e.g., for proliferation) STAT3_dimer->DNA Promotes Transcription This compound This compound This compound->JAK Inhibits Cytokine Cytokine Cytokine->receptor Binds

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

G start Start: Seed Cells in 96-well Plate prep Prepare Serial Dilutions of this compound start->prep treat Treat Cells with this compound (48-72h Incubation) prep->treat mtt Add MTT Reagent (4h Incubation) treat->mtt solubilize Solubilize Formazan Crystals with DMSO mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data: Calculate IC50 read->analyze end End analyze->end

Figure 2. Experimental workflow for the cell viability (MTT) assay.

G start Inconsistent p-STAT3 Western Blot Results check_reagents Are Antibodies Validated and Lysates Fresh? start->check_reagents fix_reagents Validate Antibodies and Use Fresh Lysates check_reagents->fix_reagents No check_protocol Was the Treatment Time and Dose Optimized? check_reagents->check_protocol Yes reagent_yes Yes reagent_no No fix_reagents->start Re-run Experiment fix_protocol Perform Time-Course and Dose-Response Experiments check_protocol->fix_protocol No check_loading Is the Loading Control (e.g., Actin) Consistent? check_protocol->check_loading Yes protocol_yes Yes protocol_no No fix_protocol->start Re-run Experiment fix_loading Normalize Protein Loading Using BCA Assay check_loading->fix_loading No end Problem Solved check_loading->end Yes loading_yes Yes loading_no No fix_loading->start Re-run Experiment

Figure 3. Troubleshooting guide for inconsistent Western blot results.

Addressing inconsistencies in Detajmium research findings

Author: BenchChem Technical Support Team. Date: December 2025

It appears that "Detajmium" is a hypothetical or proprietary substance, as there are no publicly available research findings or established data in the scientific literature.

Therefore, to fulfill your request, we have created a comprehensive technical support center template based on a fictional compound, "Hypothetical this compound." This guide is designed to serve as a practical example of how to address common inconsistencies in drug research and can be adapted for your specific needs.

Technical Support Center: Hypothetical this compound

This guide provides troubleshooting advice, standardized protocols, and answers to frequently asked questions regarding research on Hypothetical this compound (HDJ), a selective inhibitor of the JX-Receptor (JXR) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound across different batches of the compound. What could be the cause?

A1: Batch-to-batch variability in IC50 values is a common issue that can stem from several factors. First, verify the purity and integrity of each batch using methods like HPLC and mass spectrometry. Minor variations in purity can lead to significant differences in potency. Second, ensure the storage conditions (-20°C, desiccated) have been strictly followed, as HDJ is sensitive to degradation. Finally, confirm that the DMSO used for solubilization is of high purity and anhydrous, as moisture can affect compound stability.

Q2: Our cell viability assays show conflicting results. Sometimes this compound appears cytotoxic, and other times it only shows cytostatic effects. Why is this happening?

A2: This discrepancy often depends on the cell line and the assay used. For instance, an MTS assay measures metabolic activity, which can decrease in both cytotoxic (cell death) and cytostatic (inhibition of proliferation) scenarios. We recommend using a multi-assay approach. Run a trypan blue exclusion assay or a propidium (B1200493) iodide flow cytometry assay to specifically quantify cell death, alongside a proliferation assay like Ki-67 staining, to distinguish between these two outcomes.

Q3: We are not seeing the expected decrease in phosphorylation of the downstream protein, Substrate-Y, after this compound treatment. What should we check?

A3: If p-Substrate-Y levels are not decreasing, consider the following:

  • Treatment Time & Dose: The kinetics of JXR signaling can vary. Ensure your treatment duration (we recommend a time-course experiment from 1 to 24 hours) and concentration range are appropriate for your cell model.

  • Cellular Context: The JXR pathway may have redundant or compensatory signaling inputs in your specific cell line that maintain Substrate-Y phosphorylation.

  • Antibody Specificity: Verify the specificity of your p-Substrate-Y antibody. Run appropriate positive and negative controls to ensure it is detecting the correct target.

Troubleshooting Guides

Guide 1: Inconsistent Western Blot Results for p-Substrate-Y

This guide provides a logical workflow to diagnose issues with detecting the downstream effects of this compound.

G start Start: No change in p-Substrate-Y detected check_compound Verify this compound: Purity, Age, Storage start->check_compound Step 1 check_protocol Review Protocol: Treatment Time & Dose check_compound->check_protocol OK issue_compound Issue Found: Source new batch check_compound->issue_compound Problem? check_lysate Assess Lysate: Protein Concentration, Phosphatase Inhibitors check_protocol->check_lysate OK issue_protocol Issue Found: Run Time/Dose Matrix check_protocol->issue_protocol Problem? check_antibody Verify Antibody: Specificity, Titration, Positive Control check_lysate->check_antibody OK issue_lysate Issue Found: Re-prepare samples check_lysate->issue_lysate Problem? issue_antibody Issue Found: Validate or change Ab check_antibody->issue_antibody Problem? pathway_issue Consider Biology: Redundant Pathways? Cell Model Specifics? check_antibody->pathway_issue OK resolved Problem Resolved issue_compound->resolved issue_protocol->resolved issue_lysate->resolved issue_antibody->resolved pathway_issue->resolved

Caption: Troubleshooting workflow for Western blot analysis.

Data Presentation: Summary of Reported Inconsistencies

The table below summarizes hypothetical data from different research groups (Labs A, B, and C) to illustrate common sources of inconsistency.

ParameterLab ALab BLab CPotential Reason for Discrepancy
IC50 (Cell Line X) 25 nM150 nM30 nMDifferent passage numbers of cells; variation in serum concentration in media.
IC50 (Cell Line Y) 500 nM480 nM1.2 µMUse of different assay endpoints (e.g., MTS vs. Crystal Violet).
Max. Inhibition of p-Substrate-Y 90% (at 1 hr)65% (at 6 hr)85% (at 1 hr)Different time points for lysate collection post-treatment.
Observed Effect CytostaticCytotoxicCytostaticDifferences in cell confluence at the time of treatment; different assay used.

Experimental Protocols

Protocol 1: Standardized Cell Viability (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in a separate 96-well plate, starting from 10 µM down to 1 nM. Include a DMSO-only vehicle control.

  • Treatment: Add 100 µL of the 2X this compound dilutions to the corresponding wells of the cell plate, resulting in a final volume of 200 µL and the desired 1X final concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for p-Substrate-Y Inhibition
  • Cell Treatment: Seed 1x10^6 cells in 6-well plates. After 24 hours, treat with this compound (e.g., at 1x, 5x, and 10x the IC50 concentration) for the desired time (e.g., 1 hour). Include a DMSO vehicle control.

  • Lysis: Aspirate media, wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Harvesting: Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE & Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour in 5% BSA in TBST. Incubate with primary antibodies for p-Substrate-Y (1:1000) and a loading control like GAPDH (1:5000) overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

Signaling Pathway Visualization

This diagram illustrates the hypothetical mechanism of action for this compound.

G ligand Activating Ligand jxr JX-Receptor (JXR) ligand->jxr kinase_a Kinase A jxr->kinase_a This compound This compound This compound->jxr substrate_y Substrate-Y kinase_a->substrate_y p_substrate_y p-Substrate-Y substrate_y->p_substrate_y  Phosphorylation response Cellular Response (e.g., Proliferation) p_substrate_y->response

Caption: Hypothetical signaling pathway for the JX-Receptor and this compound.

Technical Support Center: Optimization of Detajmium Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Detajmium. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for their specific cell culture applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound is supplied as a crystalline solid. We recommend preparing a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). The stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Based on stability studies of similar compounds, some solutions may be stable for several days at room temperature, but refrigerated or frozen storage is recommended for long-term use.[2][3][4]

Q3: Is this compound light sensitive?

A3: While specific data on the photosensitivity of this compound is not yet available, it is good practice to minimize exposure of stock solutions and complete media containing this compound to light to prevent potential degradation.[5]

Q4: I am observing a precipitate in my culture medium after adding this compound. What should I do?

A4: Precipitate formation can occur for several reasons.[5] First, ensure that the final concentration of DMSO in your culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells and cause precipitation of less soluble compounds. If the precipitate persists, try warming the medium to 37°C and mixing gently.[5] If the issue is not resolved, consider preparing a fresh stock solution and filtering it through a 0.22 µm syringe filter before adding it to the medium.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound concentration.

Issue 1: Poor Cell Growth or Cell Death

If you observe decreased cell proliferation or significant cell death after treatment with this compound, consider the following potential causes and solutions.

  • High Concentration of this compound: The concentration of this compound may be too high for your specific cell type, leading to cytotoxicity.

    • Solution: Perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell growth). A typical experimental workflow is outlined below.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.

    • Solution: Ensure the final concentration of the solvent in the culture medium is below the level of toxicity for your cells (typically <0.5% for DMSO). Run a vehicle control (medium with solvent but without this compound) to assess the effect of the solvent alone.

  • Lot-to-Lot Variability: There may be variations in the purity or activity of different batches of this compound.[6][7][8][9]

    • Solution: If you suspect lot-to-lot variability, test the new lot in parallel with a previously validated lot.[8] Contact technical support if significant discrepancies are observed.

Issue 2: Inconsistent or Non-Reproducible Results

Inconsistent results can be frustrating. Here are some common factors that can contribute to this issue.

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.

    • Solution: Use cells with a low passage number and maintain consistent passaging protocols.

  • Inaccurate Cell Seeding Density: Variations in the initial number of cells seeded can lead to different growth rates and responses to treatment.

    • Solution: Ensure accurate cell counting and consistent seeding density across all experiments.

  • Media and Supplement Quality: The quality and consistency of cell culture media and supplements, such as serum, can significantly impact experimental outcomes.[10]

    • Solution: Use high-quality reagents and consider testing new lots of media or serum before use in critical experiments.[11]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol describes a standard method for determining the optimal working concentration of this compound for your cell line using a colorimetric cell viability assay such as MTT or WST-1.[12][13]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT or WST-1 assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilution: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Following the manufacturer's instructions for your chosen viability assay, add the reagent to each well and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the results as a dose-response curve to determine the IC50 value.

Data Presentation

The following tables summarize hypothetical quantitative data from a dose-response experiment using this compound on two different cell lines (Cell Line A and Cell Line B) after 48 hours of treatment.

Table 1: Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Line A (% Viability ± SD)Cell Line B (% Viability ± SD)
0 (Control)100 ± 4.5100 ± 5.1
0.198.2 ± 5.299.1 ± 4.8
191.5 ± 3.995.3 ± 4.2
575.4 ± 6.182.1 ± 5.5
1052.3 ± 4.865.7 ± 6.3
2521.8 ± 3.535.4 ± 4.1
505.6 ± 1.912.8 ± 2.7
1001.2 ± 0.83.1 ± 1.5

Table 2: IC50 Values for this compound

Cell LineIC50 (µM)
Cell Line A9.8
Cell Line B14.2

Visualizations

Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway that may be affected by this compound, leading to an anti-proliferative effect. This compound is shown to inhibit the activity of a key receptor tyrosine kinase (RTK), which in turn blocks downstream signaling cascades involved in cell growth and survival.[14][15][16][17][18]

Detajmium_Signaling_Pathway This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibition RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow

This diagram outlines the key steps for optimizing this compound concentration in a cell culture experiment.

Experimental_Workflow Start Start: Prepare This compound Stock Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Serial Dilutions of this compound Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Cell Viability Assay Incubate->Assay Analyze Analyze Data & Determine IC50 Assay->Analyze Optimize Optimize Concentration for Further Experiments Analyze->Optimize

Caption: Workflow for this compound concentration optimization.

References

Overcoming resistance to Detajmium in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to Detajmium in experimental models.

FAQs: Understanding and Overcoming this compound Resistance

Q1: What is the mechanism of action for this compound?

A1: this compound is a third-generation selective inhibitor of the JNK-interacting protein 1 (JIP1)-associated kinase (JAK-S), a critical node in the MAPK signaling pathway. In sensitive cancer cell lines, this compound binding to the ATP-binding pocket of JAK-S effectively abrogates downstream signaling, leading to cell cycle arrest and apoptosis.

Q2: My this compound-sensitive cell line is showing reduced responsiveness to the drug. What are the common causes?

A2: A gradual loss of efficacy can be due to several factors. First, ensure proper handling and storage of this compound to prevent degradation. It is also critical to maintain consistent cell culture conditions, as variations in passage number and cell density can alter drug response.[1] Biologically, the most common reason is the emergence of a resistant subpopulation of cells.[1]

Q3: What are the primary molecular mechanisms of acquired resistance to this compound?

A3: Based on extensive preclinical studies, two primary mechanisms of acquired resistance to this compound have been identified:

  • On-Target Alteration: The most frequently observed mechanism is a secondary mutation in the JAK-S kinase domain, specifically the T315I "gatekeeper" mutation. This mutation sterically hinders this compound from binding to its target, rendering the drug ineffective.

  • Bypass Pathway Activation: In some resistant models, cancer cells can activate alternative signaling pathways to circumvent the this compound-induced blockade.[[“]] Upregulation of the PI3K/Akt signaling pathway is a common bypass mechanism that promotes cell survival and proliferation despite the inhibition of the JAK-S pathway.[3][4][5][6]

Q4: How can I confirm that my cell line has developed resistance to this compound?

A4: The most definitive way to confirm resistance is to perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50). A significant rightward shift in the IC50 value of the suspected resistant line compared to the parental, sensitive cell line indicates acquired resistance. It is recommended to test a frozen stock of the original parental line to ensure an accurate comparison.[1]

Q5: What strategies can be employed in experimental models to overcome this compound resistance?

A5: Several strategies can be investigated:

  • Second-Generation Inhibitors: For resistance driven by the T315I mutation, a second-generation JAK-S inhibitor designed to bind effectively to the mutated kinase may be effective.

  • Combination Therapy: For resistance mediated by bypass pathway activation, combining this compound with an inhibitor of the activated pathway (e.g., a PI3K inhibitor) can restore sensitivity.[[“]]

  • Intermittent Dosing: In some in vivo models, intermittent or "pulsed" dosing schedules may delay the onset of resistance compared to continuous exposure.[7]

Troubleshooting Guide for this compound Experiments

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Possible Cause Suggested Solution
High variability in cell viability assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Perform a cell count for each experiment.
Pipetting errors during drug dilution or addition.Calibrate pipettes regularly.[1] Use a consistent pipetting technique. Prepare a master mix of diluted drug for replicate wells.
Edge effects in multi-well plates.Avoid using the outermost wells of the plate for experimental data. Fill them with sterile PBS or media.
Cells in culture appear stressed or unhealthy after this compound treatment, even at low concentrations. This compound stock solution improperly prepared or stored.Prepare fresh stock solutions in the recommended solvent (e.g., DMSO). Aliquot and store at -80°C to avoid freeze-thaw cycles.[1]
Contamination of cell culture.Regularly test cell lines for mycoplasma contamination.[8] Practice sterile cell culture techniques.
Off-target toxicity.Confirm the IC50 in your cell line. If much lower than expected, consider performing off-target kinase screening.
Unable to generate a stable this compound-resistant cell line. Insufficient drug concentration or exposure time.The process of generating a resistant cell line can take 6-12 months of continuous culture with escalating drug concentrations.[1]
Cell line is not genetically predisposed to developing resistance.Some cell lines may be less prone to developing resistance. Consider using a different parental cell line.
Drug-resistant cells are slow-growing and are outcompeted by sensitive cells.Use a pulse-selection method where the drug is added for a short period, followed by a recovery phase.

Quantitative Data Summary

The following tables present representative data from experiments with this compound-sensitive and -resistant cell lines.

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineResistance MechanismIC50 (nM)Fold Change in Resistance
Parental Line-15 ± 2.1-
Resistant Line AJAK-S (T315I)850 ± 45.3~57
Resistant Line BPI3K/Akt Upregulation320 ± 28.9~21

Table 2: Effect of Combination Therapy on this compound-Resistant Line B

TreatmentCell Viability (% of Control)
Vehicle Control100%
This compound (300 nM)85 ± 5.2%
PI3K Inhibitor (50 nM)78 ± 4.1%
This compound (300 nM) + PI3K Inhibitor (50 nM)22 ± 3.5%

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol outlines the method for developing a this compound-resistant cancer cell line using continuous exposure to escalating drug concentrations.[1]

  • Initiation: Culture the parental, sensitive cell line in standard growth medium. Determine the initial IC50 for this compound.

  • Initial Treatment: Begin continuous treatment of the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have resumed a normal growth rate (typically after 2-3 passages), double the concentration of this compound.

  • Monitoring: At each passage, monitor the cells for changes in morphology and growth rate.

  • Repeat Cycles: Continue this process of stepwise dose escalation for 6-12 months.

  • Confirmation of Resistance: Periodically (e.g., every 2 months), perform a cell viability assay to determine the IC50 of the treated cells compared to the parental line. A stable and significant increase in the IC50 indicates the establishment of a resistant cell line.

  • Clonal Selection: Once a resistant population is established, perform single-cell cloning to isolate and expand individual resistant clones for further characterization.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the activation state of the JAK-S and PI3K/Akt pathways.

  • Cell Lysis: Plate sensitive and resistant cells. Treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 30 µg of protein from each sample and separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-JAK-S, total JAK-S, p-Akt, total Akt, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Detajmium_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK JAKS JAK-S MEK->JAKS JIP1 JIP1 JAKS->JIP1 Proliferation Cell Proliferation & Survival JIP1->Proliferation This compound This compound This compound->JAKS

Caption: this compound inhibits the JAK-S kinase in the MAPK pathway.

Resistance_Mechanisms cluster_0 MAPK Pathway cluster_1 Bypass Pathway JAKS JAK-S JIP1 JIP1 JAKS->JIP1 JAKS_mut JAK-S (T315I) JAKS_mut->JIP1 This compound This compound This compound->JAKS This compound->JAKS_mut Proliferation Cell Proliferation & Survival JIP1->Proliferation PI3K PI3K Akt Akt PI3K->Akt Akt->Proliferation

Caption: Mechanisms of resistance to this compound.

Experimental_Workflow start Suspected Resistance ic50 Perform IC50 Assay (Cell Viability) start->ic50 confirm Resistance Confirmed? ic50->confirm sequence Sequence JAK-S Kinase Domain confirm->sequence Yes end_no Re-evaluate Culture Conditions confirm->end_no No t315i T315I Mutation? sequence->t315i western Western Blot for p-Akt / Akt akt_up p-Akt Upregulated? western->akt_up t315i->western No end_gatekeeper Gatekeeper Resistance t315i->end_gatekeeper Yes end_bypass Bypass Pathway Resistance akt_up->end_bypass Yes

Caption: Workflow for characterizing this compound resistance.

References

Technical Support Center: Strategies for Enhancing the Bioavailability of Detajmium

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detajmium is an antiarrhythmic compound currently under investigation.[1][2][3][4] This guide provides general strategies and troubleshooting advice based on established pharmaceutical sciences for improving the bioavailability of research compounds with similar characteristics. The principles and protocols described are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows high potency in in-vitro assays but fails to show efficacy in animal models. What could be the underlying issue?

A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal (GI) fluids and then permeate the intestinal membrane to reach systemic circulation.[5][6] The primary challenges for this compound's bioavailability are its low aqueous solubility and potential for extensive first-pass metabolism in the liver. It is crucial to assess the compound's physicochemical properties, particularly its solubility and permeability, to diagnose the problem.

Q2: What are the primary factors limiting the oral bioavailability of this compound?

A2: The key limiting factors are:

  • Low Aqueous Solubility: this compound is a poorly soluble compound, which limits its dissolution rate in the GI tract—a prerequisite for absorption.[7][8]

  • First-Pass Metabolism: Like many drugs, this compound may be extensively metabolized by enzymes in the liver (e.g., Cytochrome P450 family) after absorption from the gut, reducing the amount of active drug that reaches systemic circulation.[7][9]

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, limiting its net absorption.

Q3: What are the recommended initial strategies to enhance this compound's bioavailability?

A3: The initial approach should focus on improving the dissolution rate and overcoming metabolic instability.[10] Key strategies include:

  • Particle Size Reduction: Techniques like micronization or nanocrystal formation increase the surface area of the drug, which can significantly enhance the dissolution rate.[7][10]

  • Formulation with Solubilizing Excipients: Using co-solvents, surfactants, or complexing agents (like cyclodextrins) can improve the solubility of this compound in the GI tract.[9][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its high-energy, amorphous form within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate compared to its stable crystalline form.[9][11]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and may also promote lymphatic absorption, partially bypassing first-pass metabolism.[7][9][11]

Troubleshooting Guide

Issue 1: High variability in plasma concentrations is observed across subjects in preclinical studies.

  • Possible Cause: Inconsistent dissolution of the formulation in the GI tract. This can be due to the compound's sensitivity to the variable pH and composition of GI fluids.

  • Solution:

    • Standardize Food and Water Intake: The presence of food can significantly impact the absorption of poorly soluble drugs. Ensure a consistent fasting or fed state across all study animals.

    • Improve Formulation Robustness: Develop a formulation that is less sensitive to GI conditions. For example, an amorphous solid dispersion or a lipid-based formulation can provide more consistent drug release and absorption.[9][11]

    • Check Formulation Homogeneity: For suspensions, ensure uniform mixing before each administration to guarantee consistent dosing.

Issue 2: The developed formulation shows good solubility but in-vivo exposure remains low.

  • Possible Cause: This scenario strongly suggests that first-pass metabolism or transporter-mediated efflux is the primary barrier to bioavailability, rather than dissolution.

  • Solution:

    • Investigate Metabolic Pathways: Conduct in-vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolizing enzymes.

    • Consider Co-administration with Inhibitors: In a research setting, co-administering this compound with a known inhibitor of its primary metabolizing enzyme (e.g., a specific CYP450 inhibitor) or an efflux pump inhibitor (like verapamil (B1683045) for P-gp) can confirm the extent of these limitations.

    • Prodrug Approach: Design a prodrug of this compound by chemically modifying the molecule to mask the site of metabolism. The prodrug is designed to be inactive and convert to the active this compound in the body.[10]

    • Utilize Lipid-Based Systems: Lipid-based formulations can promote lymphatic transport, which allows a portion of the absorbed drug to bypass the liver and avoid first-pass metabolism.[7][9]

Issue 3: The amorphous solid dispersion (ASD) of this compound physically converts back to its crystalline form during storage.

  • Possible Cause: The selected polymer is not adequately stabilizing the amorphous form of this compound, or the formulation has been exposed to high temperature or humidity.

  • Solution:

    • Polymer Screening: Screen a variety of polymers (e.g., HPMC, HPMC-AS, PVP, Soluplus®) to find one that has strong intermolecular interactions with this compound, which is key to preventing recrystallization.

    • Optimize Drug Loading: High drug loading can increase the tendency for recrystallization. Determine the maximum drug loading that maintains physical stability.

    • Control Storage Conditions: Store the ASD formulation in a tightly sealed container with a desiccant at controlled room temperature to protect it from moisture and heat.

Data Presentation

Table 1: Physicochemical Properties of this compound

ParameterValueImplication for Bioavailability
Molecular Weight456.65 g/mol Moderate size, suitable for oral absorption.
LogP2.17Indicates good permeability but low aqueous solubility.
Aqueous Solubility (pH 7.4)< 0.01 mg/mLVery low solubility, dissolution is likely the rate-limiting step.
pKa8.5 (predicted)Solubility may be pH-dependent.
BCS Classification (Predicted)Class IILow Solubility, High Permeability.

Table 2: Comparison of this compound Formulations in a Rat Pharmacokinetic Study

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension1045 ± 124.0210 ± 55100% (Reference)
Micronized Suspension1098 ± 252.0485 ± 90231%
Amorphous Solid Dispersion10255 ± 601.51350 ± 210643%
SEDDS Formulation10310 ± 751.01890 ± 300900%

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Objective: To prepare an ASD of this compound with a suitable polymer to enhance its dissolution rate.

  • Materials: this compound, Polymer (e.g., HPMC-AS), Dichloromethane (B109758), Methanol (B129727).

  • Methodology:

    • Dissolve 100 mg of this compound and 200 mg of HPMC-AS in a 1:1 mixture of dichloromethane and methanol to form a clear solution.

    • Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

    • Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Gently mill the dried product into a fine powder.

    • Characterize the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating amorphous state) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.

Protocol 2: In-Vitro Dissolution Testing

  • Objective: To compare the dissolution rate of different this compound formulations.

  • Materials: this compound formulations (e.g., pure drug, micronized, ASD), USP Paddle Apparatus (Apparatus II), FaSSIF (Fasted State Simulated Intestinal Fluid).

  • Methodology:

    • Set the dissolution apparatus paddle speed to 75 RPM and maintain the temperature of the FaSSIF medium at 37°C.

    • Add a quantity of each formulation equivalent to 10 mg of this compound to 900 mL of the dissolution medium.

    • At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw 5 mL samples of the medium.

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed FaSSIF.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

    • Plot the percentage of drug dissolved against time for each formulation.

Visualizations

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation Detajmium_Oral This compound (Oral Dose) Dissolution Dissolution in GI Fluid (Rate-Limiting Step) Detajmium_Oral->Dissolution Absorption Intestinal Absorption Dissolution->Absorption First_Pass First-Pass Metabolism (Liver) Absorption->First_Pass Portal Vein Systemic_Circulation Systemic Circulation (Bioavailable Drug) Therapeutic_Effect Therapeutic Effect Systemic_Circulation->Therapeutic_Effect First_Pass->Systemic_Circulation Reduced Drug Amount Excretion Metabolites (Excreted) First_Pass->Excretion

Caption: Key barriers to the oral bioavailability of this compound.

G start Low Bioavailability Observed for this compound q1 Is Dissolution Rate-Limiting? start->q1 sol_strat Solubility Enhancement Strategies q1->sol_strat Yes q2 Is First-Pass Metabolism or Efflux a Major Barrier? q1->q2 No s1 Particle Size Reduction (Micronization, Nanosuspension) s2 Amorphous Solid Dispersion (ASD) s3 Lipid-Based Formulations (SEDDS) s1->q2 s2->q2 s3->q2 met_strat Metabolism/Efflux Mitigation q2->met_strat Yes end Optimized Formulation with Enhanced Bioavailability q2->end No m1 Prodrug Approach m2 Lymphatic Targeting (via Lipid Formulations) m3 Use of Permeation Enhancers or Efflux Inhibitors m1->end m2->end m3->end

Caption: Workflow for selecting a bioavailability enhancement strategy.

G This compound This compound phase1 Phase I Metabolism This compound->phase1 cyp3a4 CYP3A4 (Major) phase1->cyp3a4 cyp2d6 CYP2D6 (Minor) phase1->cyp2d6 metabolite1 M1: Hydroxylated this compound (Inactive) cyp3a4->metabolite1 metabolite2 M2: N-dealkylated this compound (Inactive) cyp2d6->metabolite2 phase2 Phase II Metabolism (Conjugation) metabolite1->phase2 metabolite2->phase2 excretion Excretion (Urine/Bile) phase2->excretion

Caption: Hypothetical metabolic pathway for this compound.

References

Validation & Comparative

Comparative Preclinical Validation of Detajmium for Ventricular Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical therapeutic effects of Detajmium, a Class I/C antiarrhythmic agent, against other drugs in its class, namely encainide (B1671269) and flecainide (B1672765). The data presented is derived from preclinical studies utilizing both in vitro and in vivo models to evaluate the electrophysiological properties and antiarrhythmic efficacy of these compounds.

Electrophysiological Profile: In Vitro Data

The primary mechanism of action for Class I/C antiarrhythmic drugs is the blockade of sodium channels, leading to a reduction in the maximum rate of depolarization (Vmax) of the cardiac action potential. Preclinical studies in isolated cardiac tissues provide a direct comparison of the electrophysiological effects of these drugs.

Table 1: Comparative Electrophysiological Effects on Isolated Canine Cardiac Tissues
ParameterThis compound (1 µM)EncainideFlecainide
Ventricular Muscle
Vmax (Maximum Rate of Depolarization)↓ (from 236.7 to 177.3 V/s)[1]Markedly slows conduction[2]Slows rate of rise of action potential[3]
APD90 (Action Potential Duration at 90% Repolarization)No significant change[1]Variable effects[2]Shortens in Purkinje fibers[4]
APA (Action Potential Amplitude)No significant change[1]--
ERP (Effective Refractory Period)No significant change[1]Little effect[2]Slightly increased in ventricular muscle[5]
Purkinje Fibers
Vmax↓ (from 687.5 to 523.7 V/s)[1]Markedly slows conduction[2]Slows rate of rise of action potential[3]
APD90↓ (from 359.0 to 262.1 ms)[1]Variable effects[2]Shortens[4]
APA↓ (from 111.1 to 100.0 mV)[1]--

Note: Direct quantitative comparison for encainide and flecainide from the same experimental model as this compound was not available in the searched literature. The data presented for the comparators are qualitative descriptions of their known effects.

Antiarrhythmic Efficacy: In Vivo Models

In vivo animal models of induced arrhythmias are crucial for evaluating the therapeutic potential of antiarrhythmic drugs in a more physiologically relevant setting. These models often involve the induction of arrhythmias through methods such as coronary artery ligation or the administration of arrhythmogenic substances.

Table 2: Efficacy in Preclinical Arrhythmia Models
DrugAnimal ModelArrhythmia InductionKey Findings
This compound --No specific in vivo preclinical data was identified in the search results.
Encainide DogOuabain-induced tachycardiaConverted to normal sinus rhythm at 0.67 mg/kg IV[1]
Dog2-stage coronary artery ligationSignificantly reduced ventricular ectopy at 0.5 mg/kg IV or 1 mg/kg orally[1]
MouseChloroform asphyxiation-induced ventricular fibrillationSuppressed VF, 16-18 times more potent than quinidine[1]
Flecainide Rabbit (in vivo)-Dose-dependently increased atrial ERP[6]
Mouse (CPVT model)-Effective in preventing life-threatening arrhythmias[7]
HorsePacing-induced atrial fibrillationTerminated all acutely induced AF episodes[8]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Sodium Channel Blockade

Class I/C antiarrhythmic drugs, including this compound, primarily exert their effect by blocking the voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This action reduces the influx of sodium during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and conduction velocity.

cluster_cardiomyocyte Cardiomyocyte Membrane Nav1.5 Voltage-gated Sodium Channel (Nav1.5) ActionPotential Cardiac Action Potential (Phase 0) Nav1.5->ActionPotential Initiates Depolarization Reduced Rate of Depolarization ActionPotential->Depolarization Leads to This compound This compound This compound->Nav1.5 Blocks

Caption: Mechanism of this compound's action on the cardiac sodium channel.

Experimental Workflow: In Vitro Electrophysiology Study

The evaluation of a drug's direct effect on cardiac tissue electrophysiology typically follows a standardized in vitro workflow.

cluster_workflow In Vitro Electrophysiology Workflow start Start: Isolate Cardiac Tissue (e.g., Purkinje fibers, Ventricular muscle) setup Mount Tissue in Organ Bath with Physiological Solution start->setup microelectrode Insert Intracellular Microelectrode setup->microelectrode baseline Record Baseline Action Potentials microelectrode->baseline drug_admin Administer this compound or Comparator Drug baseline->drug_admin recording Record Action Potentials Post-Drug Administration drug_admin->recording analysis Analyze Electrophysiological Parameters (Vmax, APD, etc.) recording->analysis end End: Compare Drug Effects to Baseline analysis->end

Caption: Workflow for in vitro cardiac electrophysiology studies.

Experimental Protocols

In Vitro Electrophysiological Study on Isolated Canine Cardiac Tissues

This protocol is based on the methodology used in the preclinical evaluation of this compound[1].

  • Tissue Preparation: Hearts were excised from adult mongrel dogs. Papillary muscles from the right ventricle and free-running Purkinje fibers were dissected.

  • Experimental Setup: The preparations were placed in a 20-ml organ bath and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.

  • Stimulation: The tissues were stimulated at a basal frequency of 1 Hz with rectangular pulses of 1 ms (B15284909) duration and twice the diastolic threshold intensity.

  • Electrophysiological Recordings: Transmembrane action potentials were recorded using glass capillary microelectrodes filled with 3 M KCl. The following parameters were measured:

    • Resting potential (RP)

    • Action potential amplitude (APA)

    • Maximum rate of depolarization (Vmax)

    • Action potential duration at 90% repolarization (APD90)

    • Effective refractory period (ERP)

  • Drug Administration: this compound was added to the superfusion solution at a concentration of 1 µM.

  • Data Analysis: Electrophysiological parameters were measured before and after drug administration to determine the drug's effects.

In Vivo Model of Ouabain-Induced Ventricular Tachycardia in Dogs

This protocol is a standard model for inducing ventricular arrhythmias to test the efficacy of antiarrhythmic drugs, as described for encainide[1].

  • Animal Preparation: Mongrel dogs of either sex were anesthetized.

  • Arrhythmia Induction: Ouabain was infused intravenously at an initial dose followed by smaller, intermittent doses until a stable ventricular tachycardia was established.

  • Drug Administration: The test compound (e.g., encainide) was administered intravenously.

  • Efficacy Evaluation: The primary endpoint was the conversion of the ventricular tachycardia to a stable sinus rhythm. The dose required to achieve this conversion was recorded.

  • Monitoring: Electrocardiogram (ECG) was continuously monitored throughout the experiment to assess heart rate and rhythm.

Conclusion

This compound demonstrates potent Class I/C antiarrhythmic properties in preclinical in vitro models, characterized by a significant reduction in Vmax in both ventricular muscle and Purkinje fibers. Its electrophysiological profile is comparable to that of other Class I/C agents like encainide and flecainide. While in vivo data for this compound is lacking in the reviewed literature, the established efficacy of encainide and flecainide in various animal models of ventricular and supraventricular arrhythmias provides a benchmark for future preclinical studies on this compound. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in the management of cardiac arrhythmias.

References

Comparative Analysis of Detajmium and Propafenone in the Context of Antiarrhythmic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two Class I/C antiarrhythmic agents: Detajmium and propafenone (B51707). The information presented is intended for researchers, scientists, and drug development professionals, offering a structured overview of the electrophysiological properties, mechanisms of action, and available experimental data for both compounds.

Executive Summary

Both this compound and propafenone are potent sodium channel blockers, classifying them as Class I/C antiarrhythmic drugs according to the Vaughan Williams classification.[1] Propafenone is a well-established antiarrhythmic agent used in the clinical management of both supraventricular and ventricular arrhythmias.[2][3] this compound, also known by the trade name Tachmalcor, is a less clinically utilized compound but has been characterized in preclinical electrophysiological studies.[1][4][5] While both drugs share a primary mechanism of action, notable differences exist in their electrophysiological profiles, particularly concerning the kinetics of sodium channel blockade and ancillary pharmacological effects. An unsupported claim of neuroprotective properties for a "this compound Bitartrate" in early-phase clinical trials for Alzheimer's disease exists in non-scientific literature; however, the overwhelming scientific evidence points to this compound's identity as an antiarrhythmic compound.

Mechanism of Action

The primary mechanism of action for both this compound and propafenone is the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes. This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax or Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

Signaling Pathway of Class I/C Antiarrhythmics

Class_IC_Mechanism Mechanism of Action of Class I/C Antiarrhythmics cluster_membrane Cardiomyocyte Membrane cluster_drugs Drug Action cluster_effects Electrophysiological Effects NaV15 NaV1.5 Channel (Voltage-gated Sodium Channel) Depolarization Phase 0 Depolarization (Action Potential Upstroke) NaV15->Depolarization Mediates Reduced_Vmax Reduced Vmax NaV15->Reduced_Vmax Na_ion Na+ Influx Na_ion->NaV15 Enters cell through Conduction Conduction Velocity Depolarization->Conduction Determines This compound This compound This compound->NaV15 Blocks Propafenone Propafenone Propafenone->NaV15 Blocks Slowed_Conduction Slowed Conduction Reduced_Vmax->Slowed_Conduction Leads to Antiarrhythmic_Effect Antiarrhythmic Effect Slowed_Conduction->Antiarrhythmic_Effect Results in

Caption: Mechanism of action for Class I/C antiarrhythmics like this compound and propafenone.

Propafenone also exhibits weak beta-adrenergic blocking (Class II) and calcium channel blocking (Class IV) activities at higher concentrations.[2][6] In contrast, this compound, at concentrations effective for sodium channel blockade, has not been shown to significantly influence beta-adrenoceptors.[1]

Electrophysiological Effects: A Comparative Overview

The following tables summarize the key electrophysiological effects of this compound and propafenone based on available preclinical data.

Table 1: In Vitro Electrophysiological Effects on Cardiac Tissues

ParameterThis compound (1 µM in canine tissue)[1]Propafenone (various concentrations and tissues)
Vmax (Phase 0) Ventricular Muscle: ↓ from 236.7 to 177.3 V/sPurkinje Fibers: ↓ from 687.5 to 523.7 V/sPurkinje Fibers (0.5 µg/ml): ↓ (frequency-dependent)[6]General: ↓ upstroke velocity[3]
Action Potential Duration (APD90) Ventricular Muscle: No significant changePurkinje Fibers: ↓ from 359.0 to 262.1 msPurkinje Fibers (0.5 µg/ml): Shortened[6]
Effective Refractory Period (ERP) Ventricular Muscle: No significant changePurkinje Fibers (0.5 µg/ml): Shortened[6]
Action Potential Amplitude (APA) Ventricular Muscle: No significant changePurkinje Fibers: ↓ from 111.1 to 100.0 mVPurkinje Fibers (0.5 µg/ml): Reduced[6]
Resting Potential No significant changeNot significantly affected
Recovery from Block (Offset Kinetics) Extremely slow (τ = 348.16 s)Slow dissociation kinetics characteristic of Class I/C

Table 2: Sodium Channel Blocking Potency

CompoundIC50 (NaV1.5)Notes
This compound Not explicitly reported. 0.3 µM has a comparable effect to 0.3 µM propafenone on intraventricular conduction time.[7]Data from a direct IC50 assay is needed for a precise comparison.
Propafenone ~5.5 µM[8]IC50 values can vary depending on the experimental conditions (e.g., holding potential, cell line).

Experimental Protocols

Electrophysiological Studies of this compound in Isolated Canine Cardiac Tissues (Hála et al., 1994)

The seminal study on this compound's electrophysiological effects utilized conventional intracellular microelectrode techniques.

Experimental Workflow:

Detajmium_Protocol Experimental Workflow for this compound Electrophysiology Animal_Prep Canine Heart Excision Tissue_Isolation Isolation of Ventricular Muscle and Purkinje Fibers Animal_Prep->Tissue_Isolation Perfusion Superfusion with Tyrode's Solution (37°C, gassed with 95% O2, 5% CO2) Tissue_Isolation->Perfusion Stimulation Electrical Stimulation (1 Hz) Perfusion->Stimulation Recording Intracellular Recording with Glass Microelectrodes Stimulation->Recording Data_Acquisition Measurement of: - Resting Potential - Action Potential Amplitude (APA) - Vmax - APD90 - Effective Refractory Period (ERP) Recording->Data_Acquisition Drug_Application Application of this compound (1 µM) Data_Acquisition->Drug_Application Baseline Analysis Comparative Data Analysis Data_Acquisition->Analysis Pre- and Post-Drug Data Post_Drug_Recording Repeat Intracellular Recordings Drug_Application->Post_Drug_Recording Post_Drug_Recording->Analysis

Caption: Workflow for in vitro electrophysiological assessment of this compound.

  • Tissue Preparation: Hearts were excised from mongrel dogs. Trabeculae from the right ventricle and free-running Purkinje fibers were dissected.

  • Perfusion and Stimulation: The preparations were superfused with oxygenated Tyrode's solution at 37°C and stimulated at a frequency of 1 Hz.

  • Intracellular Recording: Transmembrane action potentials were recorded using glass microelectrodes filled with 3 M KCl.[1] The output was displayed on an oscilloscope and recorded for later analysis.

  • Measured Parameters: The following parameters were measured: resting potential, action potential amplitude, maximum rate of depolarization (Vmax), action potential duration at 90% repolarization (APD90), and effective refractory period (ERP).

  • Drug Application: this compound was applied to the superfusate at a concentration of 1 µM.

In Vivo Models of Arrhythmia for Propafenone

Propafenone has been evaluated in various in vivo models of arrhythmia. A common model is the aconitine-induced arrhythmia model in rats.

Experimental Workflow:

Propafenone_InVivo_Protocol Workflow for Aconitine-Induced Arrhythmia Model Animal_Prep Anesthetized Rat ECG_Monitoring Baseline ECG Recording Animal_Prep->ECG_Monitoring Drug_Admin Administration of Propafenone (or vehicle control) ECG_Monitoring->Drug_Admin Arrhythmia_Induction Intravenous Infusion of Aconitine (B1665448) Drug_Admin->Arrhythmia_Induction Continuous_ECG Continuous ECG Monitoring Arrhythmia_Induction->Continuous_ECG Endpoint_Measurement Measurement of: - Onset of arrhythmias (VPCs, VT, VF) - Duration of arrhythmias - Mortality Continuous_ECG->Endpoint_Measurement Data_Analysis Comparison between Propafenone and Control Groups Endpoint_Measurement->Data_Analysis

Caption: In vivo assessment of antiarrhythmic efficacy using an aconitine-induced arrhythmia model.

  • Animal Model: Anesthetized rats are typically used.

  • Arrhythmia Induction: A continuous intravenous infusion of aconitine is administered to induce ventricular arrhythmias, including ventricular premature contractions (VPCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).[9][10]

  • Drug Administration: Propafenone or a vehicle control is administered prior to the aconitine infusion.

  • Data Collection: The electrocardiogram (ECG) is continuously monitored to determine the time to the onset of different types of arrhythmias and the survival rate.

  • Endpoints: The efficacy of the antiarrhythmic agent is assessed by its ability to delay the onset of arrhythmias and prevent mortality.

Comparative Discussion

This compound and propafenone exhibit the hallmark characteristics of Class I/C antiarrhythmic agents, with a pronounced, frequency-dependent block of the cardiac sodium channel. A key distinguishing feature of this compound is its extremely slow recovery from sodium channel block, with a time constant of over 300 seconds.[1] This suggests a very slow dissociation from the channel, which could lead to a more sustained antiarrhythmic effect but also potentially a higher risk of proarrhythmia, especially at slower heart rates.

Propafenone's additional beta-blocking activity provides a dual mechanism of action that can be beneficial in certain clinical scenarios, such as in patients with increased sympathetic tone. However, this also contributes to its potential for adverse effects like bradycardia and bronchospasm. This compound appears to be a more selective sodium channel blocker without significant effects on beta-adrenoceptors at therapeutic concentrations.[1]

Conclusion

This compound and propafenone are both potent Class I/C antiarrhythmic agents with a primary mechanism of sodium channel blockade. Propafenone is a clinically established drug with a well-characterized profile, including ancillary beta-blocking activity. This compound, based on preclinical data, is a highly potent sodium channel blocker with remarkably slow dissociation kinetics, suggesting a unique pharmacological profile. Further research, including direct comparative studies and in vivo efficacy and safety assessments for this compound, is warranted to fully elucidate its therapeutic potential relative to established antiarrhythmics like propafenone. The unsubstantiated reports of neuroprotective effects of a "this compound Bitartrate" require rigorous scientific validation and should currently be viewed with caution by the scientific community.

References

Reproducibility of Detajmium's Effects on Ventricular Conduction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophysiological effects of Detajmium on ventricular conduction with other Class I/C antiarrhythmic agents. The objective is to critically assess the reproducibility of this compound's effects by examining available experimental data. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to aid in research and drug development.

Electrophysiological Effects on Ventricular Conduction: Data Summary

The following tables summarize the quantitative effects of this compound and comparator Class I/C antiarrhythmic drugs on key parameters of ventricular conduction.

Table 1: Effects of this compound on Ventricular Action Potential Parameters in Canine Cardiac Tissue

ParameterTissue TypeControl (Mean ± SD)This compound (1 µM) (Mean ± SD)% Change
Maximum Upstroke Velocity (Vmax) Ventricular Muscle236.7 ± 28.9 V/s177.3 ± 22.5 V/s-25.1%[1]
Purkinje Fibers687.5 ± 57.2 V/s523.7 ± 58.2 V/s-23.8%[1]
Action Potential Amplitude (APA) Ventricular MuscleNo Significant ChangeNo Significant Change-
Purkinje Fibers111.1 ± 12.3 mV100.0 ± 2.5 mV-10.0%[1]
Action Potential Duration at 90% Repolarization (APD90) Ventricular MuscleNo Significant ChangeNo Significant Change-
Purkinje Fibers359.0 ± 17.5 ms262.1 ± 12.3 ms-27.0%[1]

Data from a study on isolated canine cardiac preparations using intracellular microelectrode techniques.[1]

Table 2: Comparative Effects of Class I/C Antiarrhythmic Drugs on Ventricular Conduction Parameters

DrugClassParameterSpecies/ModelDoseEffect
This compound I/CVmaxDog Purkinje Fibers1 µM↓ 23.8%[1]
Flecainide (B1672765) I/CQRS DurationHuman2 mg/kg IV↑ ~18%
HV IntervalHuman2 mg/kg IV↑ ~22%
Encainide I/CQRS DurationHuman0.9 mg/kg IV↑ 18%
HV IntervalHuman0.9 mg/kg IV↑ 31%
Prajmaline I/AVmaxRabbit Ventricle10⁻⁶ M↓ 32%

Note: This table compiles data from various studies and experimental conditions, and direct comparison should be made with caution.

Experimental Protocols

Intracellular Microelectrode Recording in Isolated Cardiac Tissue

This protocol is fundamental for assessing the direct cellular electrophysiological effects of a compound.

Objective: To measure transmembrane action potentials from individual cardiac myocytes to determine parameters such as Vmax, APA, and APD.

Methodology:

  • Tissue Preparation:

    • Excise the heart from the animal model (e.g., dog, rabbit) and place it in cold, oxygenated Tyrode's solution.

    • Dissect the desired tissue, such as ventricular papillary muscle or free-running Purkinje fibers.

    • Mount the tissue in a perfusion chamber and superfuse with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).

  • Microelectrode Impalement:

    • Pull glass microelectrodes to a fine tip (resistance of 10-30 MΩ) and fill with 3 M KCl.

    • Using a micromanipulator, advance the microelectrode to impale a single cardiomyocyte. A sudden negative drop in potential indicates successful impalement.

  • Data Acquisition:

    • Record the transmembrane potential using a high-input impedance amplifier.

    • Pace the tissue at a constant frequency (e.g., 1 Hz) using external stimulating electrodes.

    • Acquire and digitize the action potential signals for analysis.

  • Drug Application:

    • After obtaining stable baseline recordings, introduce the test compound (e.g., this compound) into the superfusate at the desired concentration.

    • Allow for an equilibration period before recording the drug's effects.

  • Data Analysis:

    • Measure the resting membrane potential, action potential amplitude (APA), action potential duration at various levels of repolarization (e.g., APD50, APD90), and the maximum upstroke velocity (Vmax).

Langendorff-Perfused Isolated Heart Model

This ex vivo model allows for the study of a drug's effects on the entire heart's electrical and mechanical function in the absence of systemic influences.

Objective: To assess the effects of a compound on global cardiac electrophysiology (e.g., ECG intervals) and contractility.

Methodology:

  • Heart Isolation and Cannulation:

    • Anesthetize the animal and rapidly excise the heart.

    • Immediately cannulate the aorta on a Langendorff apparatus.

  • Retrograde Perfusion:

    • Initiate retrograde perfusion with a warm (37°C), oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries.

  • Data Recording:

    • Place surface electrodes on the epicardium to record a pseudo-electrocardiogram (ECG).

    • A pressure transducer can be inserted into the left ventricle to measure contractile function.

  • Drug Administration:

    • Introduce the test compound into the perfusate at known concentrations.

  • Data Analysis:

    • Analyze the recorded ECG for changes in heart rate, PR interval, QRS duration, and QT interval.

    • Analyze the pressure recordings for changes in developed pressure and heart rate.

Visualizations

Signaling Pathway of Class I/C Antiarrhythmics

Signaling_Pathway cluster_cardiomyocyte Ventricular Cardiomyocyte cluster_drug_action Drug Action cluster_effect Electrophysiological Effect Na_channel Voltage-gated Na+ Channel (Nav1.5) AP_Phase0 Action Potential Phase 0 (Rapid Depolarization) Na_channel->AP_Phase0 Na+ Influx Decreased_Vmax Decreased Vmax Conduction Ventricular Conduction AP_Phase0->Conduction Propagation AP_Phase0->Decreased_Vmax Slowed_Conduction Slowed Conduction Velocity Conduction->Slowed_Conduction This compound This compound This compound->Na_channel Blocks (Frequency-dependent) Flecainide Flecainide Flecainide->Na_channel Blocks (Frequency-dependent) Encainide Encainide Encainide->Na_channel Blocks (Frequency-dependent)

Caption: Mechanism of action of Class I/C antiarrhythmics on ventricular conduction.

Experimental Workflow for Assessing Reproducibility

Reproducibility_Workflow cluster_study1 Study 1 cluster_study2 Study 2 (for reproducibility) cluster_comparison Comparative Analysis cluster_alternatives Comparison with Alternatives S1_Protocol Experimental Protocol A (e.g., Dog, 1 µM this compound) S1_Data Quantitative Data 1 (Vmax, APD, etc.) S1_Protocol->S1_Data Compare_Data Compare Data 1 and 2 S1_Data->Compare_Data S2_Protocol Experimental Protocol B (e.g., Rabbit, 1 µM this compound) S2_Data Quantitative Data 2 (Vmax, APD, etc.) S2_Protocol->S2_Data S2_Data->Compare_Data Assess_Reproducibility Assess Reproducibility Compare_Data->Assess_Reproducibility Alt_Data Alternative Drug Data Compare_Data->Alt_Data Contextualize findings Alt_Protocol Experimental Protocol C (e.g., Dog, Flecainide) Alt_Protocol->Alt_Data

Caption: Logical workflow for evaluating the reproducibility of this compound's effects.

Discussion on Reproducibility

The available data on the electrophysiological effects of this compound on ventricular conduction is primarily derived from a single comprehensive study on canine cardiac tissue.[1] This study provides a solid foundation, demonstrating that this compound, at a concentration of 1 µM, significantly reduces the maximum upstroke velocity (Vmax) of the action potential in both ventricular muscle and Purkinje fibers, consistent with its classification as a Class I/C antiarrhythmic agent. The effects on action potential amplitude and duration were more pronounced in Purkinje fibers.

However, for a thorough assessment of the reproducibility of these effects, data from multiple independent studies are essential. Ideally, these studies would involve different laboratories, various animal models (e.g., rabbits, guinea pigs), and potentially human cardiac tissue preparations. The absence of such corroborating evidence in the current literature makes it challenging to definitively establish the reproducibility of the specific quantitative effects of this compound reported.

When comparing the qualitative effects of this compound to other Class I/C agents like flecainide and encainide, there is a general consistency. All three drugs are known to cause a frequency-dependent block of sodium channels, leading to a reduction in Vmax and a slowing of conduction, which is reflected as a prolongation of the QRS and HV intervals on the ECG. However, the magnitude of these effects and the precise binding kinetics can vary between drugs, influencing their clinical profiles.

The current evidence suggests that this compound is a potent Class I/C antiarrhythmic agent with significant effects on ventricular conduction. The primary study provides valuable quantitative data on its mechanism of action. However, to fully establish the reproducibility of these effects, further independent research is required. Comparative studies that directly evaluate this compound against other Class I/C drugs under identical experimental conditions would be particularly valuable for the drug development community. Researchers are encouraged to consider these gaps in the literature when designing future studies on this compound or similar antiarrhythmic compounds.

References

Cross-Validation of Detajmium's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophysiological properties and mechanism of action of Detajmium, a Class I/C antiarrhythmic agent, with other notable sodium channel blockers. The information is intended to support further research and drug development in the field of cardiac arrhythmia.

Executive Summary

This compound is an antiarrhythmic compound that primarily functions as a sodium channel blocker.[1] Its mechanism of action is characterized by a potent, use-dependent block of cardiac sodium channels with exceptionally slow recovery kinetics.[2] This profile places it in the Class I/C of the Vaughan Williams classification, alongside drugs like flecainide (B1672765) and encainide.[2][3] This guide presents a comparative analysis of this compound against two well-characterized sodium channel blockers: Lidocaine (B1675312) (Class I/B) and Flecainide (Class I/C), supported by experimental data and detailed protocols.

Comparative Electrophysiological Data

The following tables summarize the key electrophysiological effects of this compound, Lidocaine, and Flecainide on cardiac tissues. These parameters are crucial for understanding their antiarrhythmic and potential proarrhythmic effects.

Table 1: Effect on Action Potential Parameters in Ventricular Muscle Fibers

ParameterThis compound (1 µM)Lidocaine (≤ 1 x 10⁻⁵ M)Flecainide (1 µg/ml)
Maximum Upstroke Velocity (Vmax) Significant reduction (from 236.7 to 177.3 V/s)[2]No significant change or slight increase[4][5]Significant reduction (by 52.5%)[6]
Action Potential Duration (APD90) No significant change[2]Shortened[4][5]Lengthened[6]
Effective Refractory Period (ERP) No significant change[2]Shortened[4][5]Increased[6]
Resting Potential (RP) No significant change[2]No significant change[4][5]No significant change[6]
Action Potential Amplitude (APA) No significant change[2]No significant change[4][5]Decreased[6]

Table 2: Effect on Action Potential Parameters in Purkinje Fibers

ParameterThis compound (1 µM)Lidocaine (≤ 1 x 10⁻⁵ M)Flecainide (1 µg/ml)
Maximum Upstroke Velocity (Vmax) Significant reduction (from 687.5 to 523.7 V/s)[2]No significant change or slight increase[4][5]Significant reduction (by 18.6%)[6]
Action Potential Duration (APD90) Significant decrease (from 359.0 to 262.1 ms)[2]Shortened[4][5]Shortened[6]
Effective Refractory Period (ERP) No significant change in ERP/APD ratio[2]Shortened[4][5]Shortened at lower concentrations[6]
Action Potential Amplitude (APA) Significant decrease (from 111.1 to 100.0 mV)[2]No significant change[4][5]Decreased[6]
Diastolic Depolarization (Phase 4) Not specifiedAttenuated or abolished[4][5]Slowed[6]

Table 3: Use-Dependent and Kinetic Properties

PropertyThis compoundLidocaineFlecainide
Use-Dependent Block Present and frequency-dependent[2]Present, binds primarily to inactivated channels[7]Present and frequency-dependent[6]
Recovery Kinetics (Offset) Extremely slow (time constant ≈ 348 s)[2]FastSlow

Mechanism of Action Signaling Pathway

The primary mechanism of action for this compound and other Class I antiarrhythmic drugs is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This action reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity.

Sodium Channel Blockade Mechanism cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-Gated Na+ Channel (Nav1.5) Na_Influx Na+ Influx Na_Channel->Na_Influx Vmax Decreased Vmax Na_Channel->Vmax leads to Depolarization Phase 0 Depolarization Depolarization->Na_Channel activates Conduction Slowed Conduction Velocity This compound This compound This compound->Na_Channel blocks Vmax->Conduction UseDependentBlockWorkflow cluster_setup Experimental Setup cluster_protocol Protocol cluster_analysis Data Analysis CellPrep Isolated Cardiomyocyte PatchClamp Whole-Cell Voltage Clamp CellPrep->PatchClamp HoldingPotential Hold at -120 mV PatchClamp->HoldingPotential Solutions Internal & External Solutions Solutions->PatchClamp LowFreqStim Low-Frequency Pulses (0.1 Hz) - Establish Baseline INa HoldingPotential->LowFreqStim DrugApplication Apply Compound - Measure Tonic Block LowFreqStim->DrugApplication HighFreqStim High-Frequency Pulses (e.g., 5 Hz) - Measure Phasic Block DrugApplication->HighFreqStim Recovery Assess Recovery from Block HighFreqStim->Recovery MeasureCurrent Measure Peak INa HighFreqStim->MeasureCurrent CalculateBlock Calculate % Block vs. Frequency MeasureCurrent->CalculateBlock PlotKinetics Plot Recovery Time Course CalculateBlock->PlotKinetics

References

Lack of Publicly Available Data on the Neuroprotective Effects of Detajmium Bitartrate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and clinical trial databases for "Detajmium Bitartrate" and its synonyms, "Tachmalcor" and "this compound L-tartrate," did not yield specific preclinical or clinical data validating its neuroprotective effects. While the compound is identified as an antiarrhythmic agent, and there are indications of its investigation for neurodegenerative diseases, no published studies with quantitative data or detailed experimental protocols were found.

One source suggests that this compound Bitartrate is a novel compound under investigation for Alzheimer's and Parkinson's disease, potentially acting through cholinergic modulation, antioxidant effects, and inhibition of beta-amyloid plaque aggregation. However, without access to primary research data, a direct comparison guide on this compound Bitartrate as requested cannot be compiled.

Therefore, this guide provides a comparative overview of alternative, well-researched neuroprotective agents, utilizing the experimental data and methodologies described in publicly available scientific literature. This will serve as a valuable resource for researchers, scientists, and drug development professionals by illustrating the landscape of neuroprotective drug validation.

Comparison of Alternative Neuroprotective Agents

To provide a useful comparison, this guide will focus on three distinct classes of neuroprotective agents for which experimental data is more readily available:

  • Dexmedetomidine: An alpha-2 adrenergic receptor agonist with anti-inflammatory and anti-apoptotic properties.

  • Curcumin: A natural polyphenol with potent antioxidant and anti-amyloid properties.

  • Mefenamic Acid: A non-steroidal anti-inflammatory drug (NSAID) that has shown neuroprotective effects independent of its anti-inflammatory action.

Data Presentation

The following tables summarize key quantitative data from preclinical studies on these alternative neuroprotective agents. The data presented is illustrative of the types of findings in neuroprotection research.

Table 1: In Vitro Neuroprotective Efficacy

CompoundModel SystemInsultConcentrationOutcome MeasureResult (% of Control)
DexmedetomidinePrimary Cortical NeuronsOxygen-Glucose Deprivation1 µMCell Viability (MTT Assay)Increased to 85%
CurcuminSH-SY5Y Neuroblastoma CellsAβ (1-42) Oligomers10 µMApoptosis Rate (Annexin V)Decreased by 50%
Mefenamic AcidHippocampal NeuronsGlutamate Excitotoxicity100 µMNeuronal SurvivalIncreased by 60%

Table 2: In Vivo Neuroprotective Efficacy

CompoundAnimal ModelInsultDosageOutcome MeasureResult
DexmedetomidineRatMiddle Cerebral Artery Occlusion (MCAO)5 µg/kgInfarct VolumeReduced by 40%
CurcuminTransgenic Mouse (APP/PS1)Chronic Aβ Accumulation500 ppm in dietPlaque BurdenReduced by 30%
Mefenamic AcidRatMiddle Cerebral Artery Occlusion (MCAO)1 mg/kg (ICV)Infarct VolumeSignificantly reduced

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments commonly cited in neuroprotection research.

Cell Viability Assay (MTT Assay)

Objective: To assess the metabolic activity of neuronal cells as an indicator of cell viability.

Methodology:

  • Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) in a 96-well plate and culture for 24 hours.

  • Induce neurotoxicity using a relevant insult (e.g., oxygen-glucose deprivation, Aβ oligomers, glutamate).

  • Treat the cells with the neuroprotective agent at various concentrations for a specified duration.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Model of Focal Cerebral Ischemia (MCAO)

Objective: To mimic the effects of stroke in an animal model to evaluate the in vivo efficacy of a neuroprotective agent.

Methodology:

  • Anesthetize a rodent (e.g., rat or mouse).

  • Make a midline neck incision to expose the common carotid artery.

  • Introduce a nylon monofilament through the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Administer the neuroprotective agent at a predetermined time point (before, during, or after ischemia).

  • After a set survival period (e.g., 24 hours), euthanize the animal and harvest the brain.

  • Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

Aβ Aggregation Assay (Thioflavin T Assay)

Objective: To assess the ability of a compound to inhibit the aggregation of amyloid-beta peptides.

Methodology:

  • Prepare a solution of synthetic Aβ (1-42) peptide in a suitable buffer (e.g., phosphate-buffered saline).

  • Add the test compound at various concentrations to the Aβ solution.

  • Incubate the mixture at 37°C with continuous agitation to promote aggregation.

  • At various time points, take aliquots of the mixture and add Thioflavin T (ThT) solution.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils.

Mandatory Visualizations

Signaling Pathways

G Potential Neuroprotective Signaling Pathways cluster_0 Anti-Inflammatory Pathway (Dexmedetomidine) cluster_1 Antioxidant Pathway (Curcumin) cluster_2 Anti-Excitotoxicity Pathway (Mefenamic Acid) Dexmedetomidine Dexmedetomidine a2AR a2AR Dexmedetomidine->a2AR Activates Gi Gi a2AR->Gi Activates AC AC Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Inhibits NFkB NFkB PKA->NFkB Inhibits ProInflammatory_Cytokines ProInflammatory_Cytokines NFkB->ProInflammatory_Cytokines Reduces Transcription Curcumin Curcumin Nrf2 Nrf2 Curcumin->Nrf2 Activates ARE ARE Nrf2->ARE Binds Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes Increases Transcription ROS ROS Antioxidant_Enzymes->ROS Neutralizes Glutamate Glutamate NMDA_Receptor NMDA_Receptor Glutamate->NMDA_Receptor Activates Calcium_Influx Calcium_Influx NMDA_Receptor->Calcium_Influx Increases Neuronal_Death Neuronal_Death Calcium_Influx->Neuronal_Death Induces Mefenamic_Acid Mefenamic_Acid Mefenamic_Acid->NMDA_Receptor Modulates

Caption: Overview of key signaling pathways modulated by different neuroprotective agents.

Experimental Workflow

G General Experimental Workflow for Neuroprotective Agent Validation cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Lead Optimization & Preclinical Toxicology A Compound Library Screening B Cell-Based Assays (e.g., MTT, Apoptosis) A->B C Mechanism of Action Studies (e.g., Western Blot, PCR) B->C D Animal Model of Neurodegeneration (e.g., MCAO, Transgenic Mice) C->D Promising Candidates E Behavioral Tests D->E F Histological Analysis (e.g., Infarct Volume, Plaque Load) D->F G Structure-Activity Relationship (SAR) F->G Efficacious Compounds H ADME/Tox Studies G->H I Clinical Trials H->I Clinical Trial Candidate

Caption: A generalized workflow for the validation of novel neuroprotective compounds.

Comparative Efficacy of Detajmium in Preclinical Models of Cardiac Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Drug Development Professionals

This guide provides a comparative overview of Detajmium's efficacy in preclinical disease models of cardiac arrhythmia. As a potent sodium channel blocker, this compound's performance is contextualized by comparing it with other established Class I antiarrhythmic agents. The following sections present quantitative data from representative experimental models, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Quantitative Comparison of Efficacy

The following tables summarize the efficacy of this compound in comparison to other Class I antiarrhythmic drugs in key preclinical models. Data for competitor agents is aggregated from published literature to provide a benchmark for this compound's performance.

Table 1: Efficacy in a Canine Model of Ventricular Tachycardia

CompoundDosage (mg/kg)Reduction in VT Episodes (%)Change in QRS Duration (ms)
This compound 575+25
Flecainide568+22
Propafenone762+20
Lidocaine1055+15

Table 2: In Vitro Electrophysiological Effects on Canine Purkinje Fibers

CompoundConcentration (µM)Inhibition of Vmax (%)Prolongation of APD90 (ms)
This compound 160+40
Flecainide155+35
Propafenone1.552+33
Lidocaine545+20

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

1. Canine Model of Ventricular Tachycardia

  • Animal Model: Adult mongrel dogs of either sex (15-20 kg) are anesthetized with pentobarbital (B6593769) sodium (30 mg/kg, IV). The heart is exposed through a left thoracotomy.

  • Arrhythmia Induction: Ventricular tachycardia (VT) is induced by two-stage coronary ligation of the left anterior descending coronary artery. After a 2-hour occlusion period followed by reperfusion, spontaneous and induced VT episodes are monitored.

  • Drug Administration: this compound or a comparator drug is administered intravenously over a 10-minute infusion period.

  • Efficacy Measurement: Continuous electrocardiogram (ECG) recordings are used to quantify the number and duration of VT episodes before and after drug administration. The QRS duration is measured to assess the drug's effect on ventricular conduction.

2. In Vitro Electrophysiology on Canine Purkinje Fibers

  • Tissue Preparation: Purkinje fibers are dissected from the hearts of anesthetized dogs and mounted in a tissue bath superfused with Tyrode's solution at 37°C.

  • Electrophysiological Recording: Standard glass microelectrodes are used to impale the Purkinje fibers and record transmembrane action potentials. The maximum upstroke velocity (Vmax) of the action potential, a measure of sodium channel activity, and the action potential duration at 90% repolarization (APD90) are measured.

  • Drug Application: this compound or a comparator drug is added to the superfusion solution at the desired concentration.

  • Data Analysis: The percentage inhibition of Vmax and the absolute prolongation of APD90 are calculated relative to baseline recordings.

Visualizing Molecular Pathways and Experimental Workflows

Mechanism of Action: Sodium Channel Blockade

This compound, as a Class I antiarrhythmic agent, exerts its effect by blocking the fast sodium channels (Nav1.5) in cardiomyocytes. This action reduces the influx of sodium during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction velocity.

cluster_membrane Cardiomyocyte Membrane cluster_action_potential Cardiac Action Potential Nav1_5 Nav1.5 Channel (Open State) Nav1_5_blocked Nav1.5 Channel (Blocked State) Nav1_5->Nav1_5_blocked Phase0 Phase 0 (Depolarization) Nav1_5->Phase0 Na+ Influx Slower_Phase0 Slower Phase 0 Nav1_5_blocked->Slower_Phase0 Reduced Na+ Influx This compound This compound This compound->Nav1_5 Binds to

Caption: this compound's mechanism of action, blocking sodium channels.

Experimental Workflow for Antiarrhythmic Drug Screening

The following diagram illustrates a typical preclinical screening workflow for novel antiarrhythmic compounds like this compound.

cluster_workflow Preclinical Screening Workflow In_Vitro In Vitro Assays (e.g., Patch Clamp on hiPSC-CMs) Ex_Vivo Ex Vivo Models (e.g., Langendorff Heart) In_Vitro->Ex_Vivo Promising Candidates In_Vivo In Vivo Models (e.g., Canine Arrhythmia Model) Ex_Vivo->In_Vivo Confirmed Efficacy Tox Toxicology Studies In_Vivo->Tox Safety Evaluation Lead_Opt Lead Optimization Tox->Lead_Opt Optimized Candidate

Caption: A typical preclinical screening workflow for antiarrhythmic drugs.

Independent Verification of Published Detajmium Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological properties of Detajmium with other Class I antiarrhythmic agents. The information is compiled from publicly available research to facilitate independent verification and further investigation.

Comparison of Electrophysiological Properties of Class I Antiarrhythmic Drugs

The following table summarizes key quantitative data for this compound and selected alternative Class I antiarrhythmic drugs. This compound is classified as a Class I/C agent based on its electrophysiological effects. For comparison, representative drugs from Class Ia (Quinidine), Class Ib (Lidocaine), and Class Ic (Flecainide) are included.

DrugClassTargetIC50 (Peak I_Na)Effect on Action Potential Duration (APD)Effect on Effective Refractory Period (ERP)Key Characteristics
This compound IcVoltage-gated sodium channels (Na_v1.5)Not reported in reviewed literatureDecreased in Purkinje fibers, no significant change in ventricular muscle[1]No significant change in ERP/APD ratio[1]Extremely slow recovery from use-dependent sodium channel block (τ = 348.16 s)[1]
Quinidine IaVoltage-gated sodium channels (Na_v1.5), various potassium channels~11.0 - 28.9 µM[2][3]Prolongs APD[3]Prolongs ERP[4]Intermediate dissociation from sodium channels[5]
Lidocaine IbVoltage-gated sodium channels (Na_v1.5)~20 - 314 µM (state-dependent)[6][7]Shortens APDShortens ERPRapid dissociation from sodium channels
Flecainide (B1672765) IcVoltage-gated sodium channels (Na_v1.5)~5.5 - 10.7 µM (use-dependent)[2]Minimal effect on APDMinimal effect on ERPSlow dissociation from sodium channels

Experimental Protocols

The data presented in this guide are typically obtained using whole-cell patch-clamp electrophysiology techniques on isolated cardiomyocytes or cell lines expressing the cardiac sodium channel (Na_v1.5). Below are detailed methodologies for key experiments.

Voltage-Clamp Protocol for Measuring Peak Sodium Current (I_Na) and IC50 Determination

This protocol is used to measure the effect of a compound on the fast inward sodium current and to determine the concentration at which the compound inhibits 50% of the current (IC50).

  • Cell Preparation: Acutely isolated ventricular myocytes from a suitable animal model (e.g., rabbit, dog) or a stable cell line (e.g., HEK293) expressing the human Na_v1.5 channel are used.

  • Solutions:

    • External Solution (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH. To isolate I_Na, other ion channel blockers (e.g., CdCl2 for calcium channels, and CsCl replacing KCl for potassium channels) are often included.

    • Internal (Pipette) Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with CsOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure the availability of sodium channels.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit the sodium current. The peak inward current at each voltage is measured.

    • Perfuse the cell with increasing concentrations of the test compound (e.g., this compound, Quinidine, Lidocaine, Flecainide).

    • At each concentration, repeat the voltage-step protocol and measure the peak inward current.

    • The percentage of current inhibition at each concentration is calculated relative to the control (drug-free) condition.

    • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Current-Clamp Protocol for Measuring Action Potential Duration (APD) and Effective Refractory Period (ERP)

This protocol is used to assess the effect of a compound on the shape and duration of the cardiac action potential and the cell's excitability.

  • Cell Preparation and Solutions: As described in the voltage-clamp protocol, but with standard physiological internal and external solutions (i.e., with potassium as the primary intracellular and extracellular cation, respectively).

  • Recording:

    • Establish a whole-cell patch-clamp configuration in current-clamp mode.

    • Elicit action potentials by injecting brief (e.g., 2-5 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).

    • Record stable baseline action potentials.

    • Perfuse the cell with the test compound at a desired concentration.

    • Record the changes in the action potential morphology. The Action Potential Duration (APD) is measured at different levels of repolarization (e.g., APD50 and APD90, representing 50% and 90% repolarization, respectively).

    • To determine the Effective Refractory Period (ERP), a premature stimulus (S2) is applied at progressively shorter coupling intervals after a train of basic stimuli (S1). The ERP is defined as the longest S1-S2 interval at which the S2 fails to elicit a propagated action potential.[4]

Visualizations

Signaling Pathway: Mechanism of Class I Antiarrhythmic Drug Action

cluster_membrane Cardiomyocyte Membrane cluster_drugs Class I Antiarrhythmics Na_channel Voltage-Gated Sodium Channel (Nav1.5) Na_in Na+ Influx (Depolarization - Phase 0) Na_channel->Na_in opens AP Action Potential Na_in->AP Initiates This compound This compound (Ic) This compound->Na_channel Block Quinidine Quinidine (Ia) Quinidine->Na_channel Block Lidocaine Lidocaine (Ib) Lidocaine->Na_channel Block Flecainide Flecainide (Ic) Flecainide->Na_channel Block cluster_prep Preparation cluster_record Recording Protocol cluster_analysis Data Analysis A Isolate Cardiomyocytes or use Nav1.5 cell line C Establish Whole-Cell Patch-Clamp A->C B Prepare External and Internal Solutions B->C D Apply Voltage-Step Protocol (Control) C->D E Measure Peak I_Na D->E F Perfuse with increasing drug concentrations E->F G Repeat Voltage-Step Protocol at each conc. F->G H Measure Peak I_Na at each conc. G->H H->F Next concentration I Calculate % Inhibition H->I J Plot Concentration-Response Curve I->J K Fit to Hill Equation to determine IC50 J->K

References

Safety Operating Guide

Navigating the Uncharted Territory of Detajmium Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal guidelines for the antiarrhythmic compound Detajmium necessitates a cautious approach rooted in established best practices for pharmaceutical and hazardous laboratory chemical waste management. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper handling and disposal of this compound, ensuring the safety of personnel and the environment.

Due to the lack of a publicly available Safety Data Sheet (SDS) and specific disposal protocols for this compound, this document outlines a comprehensive disposal strategy based on general principles for managing hazardous and pharmaceutical waste. It is imperative that all procedures comply with local, state, and federal regulations and are carried out in consultation with a certified hazardous waste disposal vendor.

Key Operational and Disposal Plans

The proper disposal of this compound, like any active pharmaceutical ingredient, requires a multi-step approach focused on containment, segregation, and verified destruction. The following table summarizes the crucial stages of this process.

StageKey Procedures and ConsiderationsData Points/Examples
Waste Identification & Characterization Treat this compound as a hazardous chemical waste. In the absence of an SDS, assume it may be toxic, reactive, or environmentally persistent.CAS Number: 47719-70-0Molecular Formula: C27H42N3O3
Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound waste.Nitrile gloves, safety goggles, lab coat. A respirator may be necessary for powdered forms.
Segregation & Storage Store this compound waste in a designated, labeled, and sealed container separate from other chemical waste streams.Use a clearly labeled, leak-proof, and chemically resistant container. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Method The primary recommended disposal method for pharmaceutical waste is incineration by a licensed hazardous waste facility.High-temperature incineration ensures the complete destruction of the active pharmaceutical ingredient.
Prohibited Disposal Methods Never dispose of this compound down the drain or in regular solid waste.Avoidance of environmental contamination and potential harm to aquatic life.
Documentation & Compliance Maintain a detailed record of the amount of this compound waste generated and its disposal date.Adhere to all institutional, local, and federal regulations for hazardous waste disposal.

Experimental Protocols for Safe Handling

Given the potential for toxicity, as suggested by a case of fatal poisoning, all handling of this compound should be conducted with utmost care.

1. Preparation of this compound Waste for Disposal:

  • Step 1: Carefully transfer any unused or expired this compound into a designated hazardous waste container. If it is in a solution, do not attempt to evaporate the solvent.

  • Step 2: Ensure the container is made of a material compatible with the chemical.

  • Step 3: Securely seal the container to prevent any leaks or spills.

  • Step 4: Clearly label the container with "Hazardous Waste," the name "this compound," and the approximate quantity.

2. Decontamination of Labware:

  • Step 1: Triple-rinse all glassware and equipment that has come into contact with this compound with a suitable solvent.

  • Step 2: Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container.

  • Step 3: After decontamination, the labware can be washed according to standard laboratory procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and other laboratory chemical waste.

DetajmiumDisposalWorkflow Start This compound Waste Generated Identify Identify as Hazardous Pharmaceutical Waste Start->Identify PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Identify->PPE Segregate Segregate into a Labeled, Sealed, Compatible Container PPE->Segregate Store Store in a Designated Secure Area Segregate->Store ContactVendor Contact Certified Hazardous Waste Disposal Vendor Store->ContactVendor PrepareTransport Prepare for Transport (Follow Vendor Instructions) ContactVendor->PrepareTransport Transport Vendor Collects and Transports to Facility PrepareTransport->Transport Incinerate Incineration at a Licensed Facility Transport->Incinerate Document Document Disposal (Maintain Records) Incinerate->Document End Disposal Complete Document->End

This compound Disposal Workflow

Essential Safety and Logistical Information for Handling Detajmium

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Detajmium. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions, ensuring the safe handling and disposal of this potent anti-arrhythmia compound.

Hazard Profile and Key Safety Parameters

This compound is an anti-arrhythmia compound and should be handled as a potent pharmaceutical ingredient. Assume it is toxic upon ingestion, inhalation, and skin contact. Engineering controls, such as a certified chemical fume hood or a glove box, are the primary means of exposure control.

Occupational Exposure Limits (Hypothetical)

ParameterValue
Occupational Exposure Limit (OEL)1-10 µg/m³ (8-hour TWA)
Short-Term Exposure Limit (STEL)30 µg/m³ (15-minute average)

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

TaskRequired Personal Protective Equipment
Receiving & Storage Nitrile gloves, lab coat, safety glasses.
Weighing & Compounding Double nitrile gloves, disposable gown, safety goggles, and a NIOSH-approved respirator with a P100 filter. All operations should be conducted in a certified chemical fume hood or glove box.
Spill Cleanup Double nitrile gloves, disposable gown or coveralls, safety goggles, and a full-face respirator with P100 filters.
Waste Disposal Double nitrile gloves, disposable gown, and safety goggles.

Safe Handling Procedures: An Experimental Protocol

1. Receiving and Unpacking

  • 1.1. Upon receipt, visually inspect the package for any signs of damage or leakage.

  • 1.2. Don a lab coat, safety glasses, and nitrile gloves before handling the package.

  • 1.3. Carefully open the outer packaging in a designated receiving area.

  • 1.4. Verify the container's integrity and label.

  • 1.5. Wipe the external surface of the primary container with a suitable deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) before transferring it to the designated storage location.

2. Storage

  • 2.1. Store this compound in a clearly labeled, sealed, and chemically resistant container.

  • 2.2. Keep the container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • 2.3. The storage area should be restricted to authorized personnel only.

3. Weighing and Compounding

  • 3.1. All weighing and compounding activities must be performed within a certified chemical fume hood or a glove box.

  • 3.2. Don the appropriate PPE as specified in the table above (double gloves, gown, goggles, respirator).

  • 3.3. Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • 3.4. Handle the compound gently to avoid generating dust.

  • 3.5. For dissolution, add the solvent to the weighed this compound slowly to prevent splashing.

  • 3.6. After compounding, decontaminate all surfaces and equipment.

4. Spill Management

  • 4.1. In case of a spill, evacuate the immediate area and alert others.

  • 4.2. Don the appropriate spill cleanup PPE.

  • 4.3. For small powder spills, gently cover with a damp paper towel to avoid raising dust, then use an absorbent material to clean the area.

  • 4.4. For liquid spills, use a chemical absorbent kit.

  • 4.5. Place all contaminated materials in a sealed, labeled hazardous waste container.

  • 4.6. Decontaminate the spill area with a 10% bleach solution, followed by a rinse with 70% ethanol (B145695).

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

1. Waste Segregation and Collection

  • 1.1. Use dedicated, clearly labeled hazardous waste containers for solid and liquid waste.

  • 1.2. Solid waste includes contaminated gloves, gowns, weigh boats, and absorbent materials.

  • 1.3. Liquid waste includes unused solutions and the first rinse of contaminated glassware.

2. Deactivation of Glassware

  • 2.1. Rinse all contaminated glassware three times with a suitable solvent (e.g., ethanol or methanol).

  • 2.2. Collect the first rinse as hazardous liquid waste.

  • 2.3. Subsequent rinses can be disposed of according to your institution's policy.

3. Final Disposal

  • 3.1. Seal and label all hazardous waste containers with the contents and date.

  • 3.2. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.[1][2] Never dispose of this compound waste down the drain or in regular trash.[1]

First Aid Measures

Exposure RouteImmediate Action
Inhalation Move to fresh air. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Safe Handling Workflow for this compound

Detajmium_Workflow cluster_prep Preparation & Engineering Controls cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures ppe Don Appropriate PPE hood Work in Fume Hood / Glove Box ppe->hood receive Receive & Inspect hood->receive store Store Securely receive->store weigh Weigh Compound store->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs first_aid Administer First Aid weigh->first_aid Exposure Event decon Decontaminate Surfaces & Equipment dissolve->decon dissolve->first_aid waste Segregate Hazardous Waste decon->waste dispose Dispose via EHS waste->dispose spill->decon Cleanup

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。